molecular formula C12H22N2O2 B596993 Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate CAS No. 1330763-51-3

Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate

カタログ番号: B596993
CAS番号: 1330763-51-3
分子量: 226.32
InChIキー: HLEQZRPOOJVDHJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate is a high-purity chemical intermediate designed for pharmaceutical research and development. This specialized nor-tropane derivative features a protected amine (Boc) group and a reactive primary amine, making it a valuable scaffold for constructing novel bioactive molecules . This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions. Refer to the material safety data sheet (MSDS) for comprehensive handling and safety information before use.

特性

IUPAC Name

tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-8-4-5-9(7-14)10(8)13/h8-10H,4-7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEQZRPOOJVDHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330763-51-3
Record name tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate, a key building block in medicinal chemistry. The document covers its chemical and physical properties, safety and handling information, and its significant role in the synthesis of novel pharmaceutical agents, particularly those targeting the central nervous system.

Core Chemical Properties

This compound is a bifunctional molecule featuring a rigid bicyclic scaffold, a protected secondary amine (Boc-group), and a primary amino group. This structure is of significant interest in drug design as the constrained bicyclic system can lead to higher selectivity and improved metabolic stability in drug candidates[1].

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 1330763-51-3[2]
Molecular Formula C₁₂H₂₂N₂O₂[2]
Molecular Weight 226.32 g/mol [2]
Monoisotopic Mass 226.168127949 Da[2]
Appearance Colorless to light yellow viscous liquid[3]
Boiling Point (Predicted) 313.2±35.0 °C[1]
Density (Predicted) 1.084±0.06 g/cm³[1]
Storage Temperature 2-8°C[1][4]

Spectroscopic and Analytical Data

While specific spectra for the title compound are not detailed in the provided results, typical analytical data for related structures are available. For instance, ¹H NMR and ¹³C NMR are standard methods for characterization. Mass spectrometry data for a related compound, tert-butyl 8-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate, shows predicted m/z values for various adducts, such as [M+H]⁺ at 241.19106[5].

Experimental Protocols

Detailed experimental protocols for the direct synthesis of this compound were not found in the search results. However, general procedures for the synthesis of similar 3-azabicyclo[3.2.1]octane derivatives are documented and provide a likely synthetic route.

General Synthetic Approach:

The synthesis of such bicyclic amino esters often involves a multi-step process starting from norbornene derivatives. A representative workflow would include:

  • Dihydroxylation of a protected norbornene amino ester.

  • Oxidative cleavage of the resulting diol, typically using an oxidant like sodium periodate (NaIO₄).

  • Reductive amination to form the 3-azabicyclo[3.2.1]octane ring system[6].

Example Protocol: Boc Protection of an Amino Ester (General Procedure)

This protocol describes the protection of an amino group, a common step in the synthesis of compounds like the one .

  • Reagents:

    • Amino ester hydrochloride (e.g., ethyl diexo-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride) (1.0 eq)[6]

    • Triethylamine (Et₃N) (2.0 eq)[6]

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)[6]

    • Tetrahydrofuran (THF) as solvent[6]

  • Procedure:

    • Dissolve the amino ester hydrochloride in THF.

    • Cool the solution to 0 °C.

    • Add Et₃N and di-tert-butyl dicarbonate to the solution[6].

    • Allow the mixture to stir at room temperature for an extended period (e.g., 20 hours)[6].

    • Work up the reaction by adding ethyl acetate and washing with water[6].

    • Dry the organic layer over sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to yield the Boc-protected product[6].

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its rigid structure is valuable for creating molecules that can selectively interact with biological targets. It is particularly employed in the development of agents for the central nervous system (CNS) and as a building block for designing receptor modulators for neurological disorders[1]. The 8-azabicyclo[3.2.1]octane core is a feature of mu opioid receptor antagonists, which have applications in treating conditions like opioid-induced bowel dysfunction[7][8].

Safety and Handling

The compound is associated with several hazard classifications.

Hazard CodeDescriptionClass
H315Causes skin irritationWarning Skin corrosion/irritation
H318 / H319Causes serious eye damage / irritationDanger / Warning Serious eye damage/eye irritation
H335May cause respiratory irritationWarning Specific target organ toxicity, single exposure; Respiratory tract irritation

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray[9].

  • P280: Wear protective gloves/protective clothing/eye protection/face protection[9].

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water[9].

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing[9][10].

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[9][10].

Facilities handling this material should be equipped with an eyewash fountain and adequate ventilation[9]. The compound should be stored in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents[9].

Visualizations

The following diagrams illustrate key aspects of the synthesis and application of this compound.

G start Starting Material (e.g., Norbornene Derivative) step1 Step 1: Functionalization (e.g., Dihydroxylation) start->step1 Reagents step2 Step 2: Ring Cleavage (e.g., Oxidative Cleavage) step1->step2 Reagents step3 Step 3: Ring Formation (e.g., Reductive Amination) step2->step3 Reagents product Target Scaffold (3-Azabicyclo[3.2.1]octane) step3->product final Final Bioactive Molecule product->final Further Derivatization

Caption: Generalized synthetic workflow for 3-azabicyclo[3.2.1]octane scaffolds.

G Core tert-Butyl 8-amino-3-azabicyclo [3.2.1]octane-3-carboxylate Prop1 Rigid Bicyclic Scaffold Core->Prop1 Prop2 Protected Amine (Boc) Core->Prop2 Prop3 Primary Amine Core->Prop3 App1 Medicinal Chemistry Building Block Prop1->App1 enables Prop2->App1 enables Prop3->App1 enables App2 CNS Agent Synthesis App1->App2 App3 Receptor Modulators App1->App3 App4 SAR Studies App1->App4

Caption: Logical relationship between structure and applications.

References

Technical Guide: Synthesis of Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of a primary synthetic route to produce tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is centered on the reductive amination of a ketone precursor.

Synthetic Pathway Overview

The principal method for synthesizing this compound is through the reductive amination of its corresponding ketone, tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate. This reaction involves the formation of an imine intermediate from the ketone and an ammonia source, which is then reduced in situ to the desired primary amine.

A common and effective method for this transformation utilizes ammonium formate as the ammonia source and sodium cyanoborohydride as the reducing agent in a protic solvent like methanol.[1] This approach is well-documented for analogous structures and provides a reliable pathway to the target compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the synthesis, based on analogous reactions described in the literature.[1]

ParameterValueNotes
Starting Material tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylateCommercially available or synthesized separately.
Key Reagents Ammonium formate (HCOONH₄), Sodium cyanoborohydride (NaBH₃CN)Ammonium formate serves as the in-situ ammonia source.
Solvent Methanol (MeOH)Anhydrous conditions are recommended.
Reaction Temperature 25°C (Room Temperature)The reaction is typically run at ambient temperature.
Reaction Time 12 hoursMonitored by TLC or LCMS for completion.
Typical Yield ~90%Yields can vary based on scale and purification method.[1]
Product Purity >95%Achieved via standard purification techniques (e.g., column chromatography).
Product Form Colorless oil or white solidPhysical state may vary based on residual solvent.

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of an isomeric compound.[1] Researchers should exercise standard laboratory safety precautions.

Materials:

  • tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate

  • Ammonium formate (HCOONH₄)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH), anhydrous

  • Acetic acid (optional, as catalyst)

  • Water (for quenching)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Sodium sulfate or Magnesium sulfate (for drying)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask, add ammonium formate (approx. 30 equivalents) and methanol. Stir the mixture until the salt is fully dissolved. A catalytic amount of acetic acid (approx. 1 equivalent) can be added at this stage.

  • Addition of Reducing Agent: Carefully add sodium cyanoborohydride (approx. 2.0 equivalents) to the solution in portions.

  • Addition of Starting Material: Prepare a solution of tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate (1.0 equivalent) in a minimal amount of methanol. Add this solution dropwise to the reaction mixture with vigorous stirring at room temperature (25°C).

  • Reaction Monitoring: Allow the resulting solution to stir for 12 hours at 25°C. Monitor the reaction's progress using an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash with brine to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the final this compound as a colorless oil or white solid.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis from the starting material to the final purified product.

SynthesisWorkflow Start Starting Material: tert-butyl 8-oxo-3-azabicyclo [3.2.1]octane-3-carboxylate Reaction Reductive Amination Start->Reaction Reagents Reagents: Ammonium Formate Sodium Cyanoborohydride Solvent: Methanol Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup 12h, 25°C Purification Column Chromatography Workup->Purification Crude Product Product Final Product: tert-butyl 8-amino-3-azabicyclo [3.2.1]octane-3-carboxylate Purification->Product Purified Product

Caption: Synthetic workflow for reductive amination.

References

A Technical Guide to Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate is a vital bifunctional scaffold used extensively in medicinal chemistry and drug development. Its rigid, three-dimensional bicyclic structure, combined with an orthogonally protected nitrogen and a reactive primary amine, makes it an ideal starting point for creating complex molecules with desirable pharmacological properties. This document provides a comprehensive overview of its chemical structure, properties, a representative synthetic pathway, and its applications, intended for researchers and professionals in the field of drug discovery.

Chemical Identity and Properties

This compound, often abbreviated as 8-amino-3-Boc-3-azabicyclo[3.2.1]octane, is a saturated heterocyclic compound. The core of the molecule is the 3-azabicyclo[3.2.1]octane system, which provides a conformationally constrained framework. The nitrogen at position 3 is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that is stable under many reaction conditions but can be removed selectively under acidic conditions. The primary amino group at position 8 serves as a versatile synthetic handle for further molecular elaboration.

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name This compound[1]
CAS Number 1330763-51-3[1]
Molecular Formula C₁₂H₂₂N₂O₂[1][2]
Canonical SMILES CC(C)(C)OC(=O)N1CC2CCC(C1)C2N[1]

| InChI Key | HLEQZRPOOJVDHJ-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties

Property Value
Molecular Weight 226.32 g/mol [1][2]
Predicted Density 1.084 ± 0.06 g/cm³[3]
Predicted Boiling Point 313.2 ± 35.0 °C[3]

| Storage Temperature | 2-8°C[3][4] |

Core Structural Features and Significance in Medicinal Chemistry

The utility of this molecule in drug discovery stems from the unique combination of its three primary structural components. The rigid bicyclic core helps to lock the molecule into a specific conformation, which can lead to higher binding affinity and selectivity for a biological target.[3] The Boc-protecting group allows for selective reactions at the primary amine, while the primary amine itself is a key point for diversification, enabling the attachment of various side chains and functional groups to explore the structure-activity relationship (SAR) of a new chemical entity.

Structural_Significance main This compound scaffold 3-Azabicyclo[3.2.1]octane Core main:f0->scaffold contains boc Boc-Protecting Group (at N3) main:f0->boc amine Primary Amine (at C8) main:f0->amine rigidity Conformational Rigidity & 3D Shape scaffold->rigidity stability Enhanced Metabolic Stability scaffold->stability protection Orthogonal Protection & Selective Synthesis boc->protection diversification Point of Diversification (SAR) amine->diversification

Caption: Logical relationship of the core structural features and their contributions to drug design.

Synthesis and Manufacturing

A common and efficient method for synthesizing this compound involves the reductive amination of its corresponding ketone precursor, tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate. This ketone is typically derived from tropanone, a readily available starting material. The workflow involves converting the ketone to an oxime, followed by reduction, or a direct reductive amination using an ammonia source and a reducing agent.

Synthetic_Workflow start Tert-butyl 8-oxo-3-azabicyclo[3.2.1] octane-3-carboxylate product Tert-butyl 8-amino-3-azabicyclo[3.2.1] octane-3-carboxylate start->product Reductive Amination reagents 1. Hydroxylamine (or NH3 source) 2. Reducing Agent (e.g., NaBH3CN, H2/Pd) reagents->start

Caption: A representative workflow for the synthesis via reductive amination.

Representative Experimental Protocol: Reductive Amination

The following is a representative protocol based on standard organic chemistry procedures. Reagent quantities and reaction conditions may require optimization.

  • Reaction Setup: To a solution of tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate (1.0 eq) in a suitable solvent such as methanol or ethanol, add an ammonia source, for example, a 7N solution of ammonia in methanol (10-20 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq), portion-wise, ensuring the temperature remains below 10°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by the careful addition of water. Reduce the solvent volume under reduced pressure. Basify the aqueous residue with a sodium hydroxide solution to a pH > 12.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the final product.

Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its rigid bicyclic structure is a known feature in compounds targeting the central nervous system.

  • Scaffold for Receptor Modulators: The 3-azabicyclo[3.2.1]octane framework is used to build modulators of various receptors, particularly in the field of neurological disorders.[3]

  • Opioid Receptor Antagonists: Derivatives of the 8-azabicyclo[3.2.1]octane scaffold (a closely related isomer) have been investigated as mu opioid receptor antagonists, which have applications in treating conditions like opioid-induced bowel dysfunction.[5][6]

  • Enhancing Pharmacokinetics: The incorporation of this rigid, non-planar scaffold can improve the metabolic stability and pharmacokinetic profile of a drug candidate by reducing its susceptibility to enzymatic degradation.[3]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

  • Hazards Identification:

    • H315: Causes skin irritation.[1]

    • H318: Causes serious eye damage.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling Recommendations:

    • Use in a well-ventilated area, preferably a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

  • Storage:

    • Store in a tightly sealed container in a cool, dry place.[3] Recommended storage is often refrigerated at 2-8°C.[3][4]

References

In-Depth Technical Guide: Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate, a versatile bicyclic diamine building block crucial in medicinal chemistry and drug discovery. The document details its chemical identity, including its IUPAC name and key properties. A representative synthetic protocol, based on established methodologies for related structures, is provided, along with tables of characterization data for analogous compounds. Furthermore, this guide illustrates the role of the 3-azabicyclo[3.2.1]octane scaffold in the modulation of biological pathways, exemplified by its incorporation into inhibitors of the N-acylethanolamine-hydrolyzing acid amidase (NAAA) signaling pathway, a key target in inflammatory processes.

Chemical Identity and Properties

The compound with the common name this compound is unambiguously identified by the IUPAC name This compound . This naming convention precisely describes the bicyclic structure, the location of the nitrogen atoms, and the respective functional groups.

This molecule is a valuable scaffold in the synthesis of complex biologically active molecules due to its conformationally constrained framework. The tert-butoxycarbonyl (Boc) protecting group on one of the amine functionalities allows for selective chemical transformations.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₂H₂₂N₂O₂PubChem
Molecular Weight 226.32 g/mol PubChem
CAS Number 1330763-51-3PubChem
Appearance White to off-white solid (typical)---
Solubility Soluble in methanol, chloroform, and other organic solvents---

Synthesis and Experimental Protocols

The synthesis of this compound and its analogs often involves a multi-step sequence starting from readily available bicyclic precursors. A representative and established method for creating the 3-azabicyclo[3.2.1]octane core involves the transformation of norbornene-derived β-amino esters.

General Synthetic Strategy

A common synthetic route to produce the 3-azabicyclo[3.2.1]octane skeleton is initiated from a protected bicyclo[2.2.1]heptene β-amino ester. This starting material undergoes dihydroxylation of the double bond, followed by oxidative cleavage of the resulting diol to form a dialdehyde. Subsequent reductive amination in the presence of a suitable amine source leads to the formation of the desired bicyclic amine framework.

Synthesis_Workflow cluster_start Starting Material Preparation cluster_core_formation Core Scaffold Synthesis Start Ethyl diexo-3-aminobicyclo [2.2.1]hept-5-ene-2-carboxylate hydrochloride Boc_Protection Boc Protection Start->Boc_Protection Et3N, (Boc)2O, THF, 0°C to rt Protected_Amine N-Boc Protected Amino Ester Boc_Protection->Protected_Amine Dihydroxylation Dihydroxylation Protected_Amine->Dihydroxylation OsO4 (cat.), NMO Diol Diol Intermediate Dihydroxylation->Diol Cleavage Oxidative Cleavage Diol->Cleavage NaIO4 Dialdehyde Dialdehyde Intermediate Cleavage->Dialdehyde Reductive_Amination Reductive Amination Dialdehyde->Reductive_Amination NH4OAc, NaBH3CN Final_Product tert-Butyl 8-amino-3-azabicyclo [3.2.1]octane-3-carboxylate Reductive_Amination->Final_Product

Caption: Synthetic workflow for 3-azabicyclo[3.2.1]octane derivatives.

Detailed Experimental Protocol (Representative)

The following protocol is adapted from the synthesis of analogous 3-azabicyclo[3.2.1]octane β-amino esters and is representative of the synthesis of the title compound.

Step 1: Boc Protection of the Starting Amine

To a solution of ethyl diexo-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride (1.0 eq) in tetrahydrofuran (THF), triethylamine (2.0 eq) and di-tert-butyl dicarbonate (1.1 eq) are added at 0 °C. The reaction mixture is stirred for 20 hours at room temperature. The mixture is then diluted with ethyl acetate and washed with water. The organic layer is dried over sodium sulfate and concentrated under reduced pressure to yield the N-Boc protected amino ester.

Step 2: Dihydroxylation

The N-Boc protected amino ester (1.0 eq) is dissolved in a mixture of acetone and water. N-methylmorpholine N-oxide (NMO) (1.5 eq) and a catalytic amount of osmium tetroxide (OsO₄, ~2 mol%) are added. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with a saturated aqueous solution of sodium bisulfite, and the product is extracted with an organic solvent.

Step 3: Oxidative Cleavage

The resulting diol (1.0 eq) is dissolved in a suitable solvent mixture such as THF/water. Sodium periodate (NaIO₄) (2.2 eq) is added portion-wise, and the reaction is stirred at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is filtered, and the filtrate is extracted.

Step 4: Reductive Amination

The crude dialdehyde intermediate is dissolved in methanol. Ammonium acetate (excess) is added, followed by the portion-wise addition of sodium cyanoborohydride (NaBH₃CN) at 0 °C. The reaction is stirred at room temperature until the imine intermediates are fully reduced. The solvent is evaporated, and the residue is purified by column chromatography to afford the final product.

Characterization Data of Analogous Compounds

The following tables provide representative characterization data for key intermediates and final products in the synthesis of related 3-azabicyclo[3.2.1]octane derivatives.

Table 2: Characterization of an N-Boc Protected Norbornene Amino Ester

CompoundYield (%)M.p. (°C)¹H NMR (DMSO-d₆, 400 MHz) δ¹³C NMR (DMSO-d₆, 400 MHz) δ
Ethyl (1S,2S,3R,4R)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylate96141-1431.17 (t, 3H), 1.37 (s, 10H), 2.12 (d, 1H), 2.45 (d, 1H), 2.54-2.60 (m, 1H), 2.83-2.87 (m, 1H), 3.77-3.81 (m, 1H), 3.89-4.11 (m, 2H), 6.16-6.23 (m, 2H), 6.63 (d, 1H)14.9, 27.7, 29.1, 45.1, 45.9, 48.1, 54.0, 60.6, 78.6, 137.9, 139.7, 155.8, 173.5

Table 3: Characterization of a Dihydroxylated Intermediate

CompoundYield (%)M.p. (°C)¹H NMR (DMSO-d₆, 400 MHz) δ¹³C NMR (DMSO-d₆, 400 MHz) δ
Ethyl (1S,2S,3R,4R,5R,6S)-3-(tert-butoxycarbonylamino)-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylate8886-881.13-1.21 (m, 4H), 1.38 (s, 9H), 1.75 (d, 1H), 2.03-2.12 (m, 1H), 2.19-2.23 (m, 1H), 2.90-2.99 (m, 1H), 3.81-4.1 (m, 5H), 4.45-4.63 (m, 2H), 6.63 (d, 1H)14.9, 29.0, 31.5, 44.2, 47.8, 49.0, 50.3, 60.8, 68.1, 69.5, 78.8, 156.0, 172.7

Table 4: Characterization of a Final 3-Azabicyclo[3.2.1]octane Product

CompoundYield (%)M.p. (°C)¹H NMR (DMSO-d₆, 400 MHz) δ¹³C NMR (DMSO-d₆, 400 MHz) δ
Ethyl (1S,5R,6S,7R)-7-(tert-butoxycarbonylamino)-3-azabicyclo[3.2.1]octane-6-carboxylate36 (two steps)100-1031.11-1.21 (m, 4H), 1.36 (s, 9H), 1.95-2.02 (m, 3H), 2.08-2.15 (m, 1H), 2.40-2.48 (m, 1H), 2.65-2.73 (m, 1H), 3.05-3.15 (m, 1H), 3.90-4.05 (m, 2H), 6.85 (d, 1H)14.8, 29.0, 36.4, 47.9, 50.8, 52.1, 53.5, 60.3, 78.5, 155.8, 172.7

Application in Drug Discovery: Targeting Inflammatory Pathways

The 3-azabicyclo[3.2.1]octane scaffold is a key component in the design of various therapeutic agents. Its rigid structure helps in optimizing the binding of drug molecules to their biological targets. A notable example is its incorporation into inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA).

NAAA Signaling Pathway and Therapeutic Relevance

NAAA is an enzyme that degrades the endogenous anti-inflammatory and analgesic lipid, palmitoylethanolamide (PEA). By inhibiting NAAA, the levels of PEA are increased, which in turn enhances its beneficial effects. This makes NAAA a promising target for the treatment of chronic inflammatory and pain conditions. The signaling cascade is initiated by inflammatory stimuli, leading to the production of PEA, which is then regulated by NAAA.

NAAA_Signaling cluster_pathway NAAA-Mediated Anti-inflammatory Signaling Inflammatory_Stimulus Inflammatory Stimulus Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimulus->Cell_Membrane PEA_Synthesis PEA Synthesis Cell_Membrane->PEA_Synthesis PEA Palmitoylethanolamide (PEA) PEA_Synthesis->PEA NAAA NAAA PEA->NAAA Anti_inflammatory_Effects Anti-inflammatory & Analgesic Effects PEA->Anti_inflammatory_Effects Activation of PPAR-α, etc. Degradation PEA Degradation NAAA->Degradation Hydrolysis Azabicyclo_Inhibitor Azabicyclo[3.2.1]octane-based NAAA Inhibitor Azabicyclo_Inhibitor->NAAA Inhibition

Caption: Role of 3-azabicyclo[3.2.1]octane derivatives in NAAA inhibition.

Conclusion

This compound is a synthetically accessible and highly valuable building block for the development of novel therapeutics. Its rigid bicyclic structure provides a robust scaffold for designing potent and selective modulators of various biological targets. The representative synthetic protocols and characterization data provided in this guide serve as a valuable resource for researchers in the field. Furthermore, the exemplified role of the 3-azabicyclo[3.2.1]octane core in the NAAA signaling pathway highlights its potential in the development of new treatments for inflammatory disorders. The continued exploration of this and related scaffolds is expected to yield novel drug candidates with improved pharmacological profiles.

"Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate" CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate

This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development who utilize complex scaffolds to synthesize novel therapeutic agents. This document covers its chemical identity, physicochemical properties, and its role in synthetic applications.

Chemical Identity and CAS Number

The chemical name "this compound" can refer to several related structures, including different stereoisomers (e.g., endo vs. exo) and salt forms. It is crucial to specify the exact compound using the Chemical Abstracts Service (CAS) number. The primary CAS number for the parent compound is 1330763-51-3 [1][2].

Other related structures and their CAS numbers are listed below for clarity:

Compound NameCAS NumberNotes
This compound1330763-51-3Parent Compound
This compound hydrochloride1427195-31-0Hydrochloride Salt
tert-butyl endo-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate2796990-36-6endo isomer
tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate2796369-36-1anti isomer
tert-butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate744183-20-8Positional isomer (exo)
tert-butyl endo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate207405-68-3Positional isomer (endo)

Physicochemical Properties

The properties of the parent compound (CAS: 1330763-51-3) are summarized below. These data are essential for experimental design, including reaction setup and purification.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₂N₂O₂[1][2][3]
Molecular Weight 226.32 g/mol [1][2]
IUPAC Name This compound[2]
Canonical SMILES CC(C)(C)OC(=O)N1CC2CCC(C1)C2N[2]
InChI Key HLEQZRPOOJVDHJ-UHFFFAOYSA-N[2]
Appearance Solid[4]
Boiling Point (Predicted) 313.2 °C at 760 mmHg[4]
Density (Predicted) 1.084±0.06 g/cm³[1]
Storage Conditions 2-8°C, protect from light[1][4]

Role in Drug Discovery and Development

This compound serves as a versatile intermediate in the synthesis of complex pharmaceutical compounds.[1] Its structure contains two key features that make it valuable for medicinal chemists:

  • A Boc-protected amine within the bicyclic system, which allows for controlled, regioselective reactions.

  • A rigid 3-azabicyclo[3.2.1]octane scaffold , which imparts conformational constraint on the final molecule. This rigidity can enhance binding affinity, selectivity for a biological target, and improve metabolic stability.[1]

This building block is frequently employed in the synthesis of inhibitors, antagonists, and modulators for various biological targets, including arginase inhibitors and mu opioid receptor antagonists.[5][6][7]

Logical Workflow in Synthesis

As a building block, this compound does not participate in biological signaling pathways itself. Instead, it is a component within a synthetic workflow. The following diagram illustrates its general use in a drug discovery program.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Core Functionalization cluster_2 Phase 3: Lead Candidate Synthesis A Starting Materials B Synthesis of Azabicyclo Octane Core A->B C Tert-butyl 8-amino-3-azabicyclo [3.2.1]octane-3-carboxylate (Key Intermediate) B->C D Coupling Reaction (e.g., Amide Bond Formation) C->D E Deprotection of Boc Group D->E F Further Derivatization E->F G Final API Candidate F->G H Purification & Analysis G->H I Biological Screening (SAR Studies) H->I

Caption: General workflow for utilizing the title compound in drug discovery.

Experimental Protocols

This section provides a representative, generalized experimental protocol for the synthesis and use of azabicyclic intermediates, based on methodologies described in the literature.[8][9][10]

Synthesis of a Functionalized 3-azabicyclo[3.2.1]octane Derivative

This protocol outlines a common synthetic transformation: the acylation of the primary amine.

Objective: To couple a carboxylic acid (R-COOH) to the primary amino group of this compound.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid of interest (R-COOH) (1.1 eq)

  • Coupling agent, e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Additive, e.g., Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Base, e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous solvent, e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DCM.

  • Add HOBt (1.2 eq) and the base (e.g., TEA, 2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) three times.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via column chromatography on silica gel to yield the acylated product.

Boc Deprotection Protocol

Objective: To remove the tert-butoxycarbonyl (Boc) protecting group to liberate the secondary amine for further functionalization.

Materials:

  • Boc-protected azabicyclooctane derivative (1.0 eq)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Anhydrous Dichloromethane (DCM) (if using TFA)

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM.

  • Add an excess of Trifluoroacetic acid (e.g., 5-10 equivalents) dropwise at 0 °C.

  • Stir the solution at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting residue is the TFA or HCl salt of the deprotected amine, which can often be used in the next step without further purification. If necessary, neutralize with a base to obtain the free amine.

Safety and Handling

According to GHS classifications, this compound is associated with the following hazards:

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.[2]

Standard laboratory safety precautions should be taken, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

References

Synonyms for "Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Nomenclature of a Key Bicyclic Amine

Introduction

Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate is a bifunctional molecule featuring a bicyclic tropane-like scaffold. This structure is of significant interest in medicinal chemistry and drug discovery due to its rigid conformation, which can be exploited to achieve high selectivity for specific biological targets. The molecule incorporates a primary amine and a Boc-protected secondary amine, making it a versatile building block for the synthesis of more complex molecules, including therapeutic agents. This document provides a detailed overview of the various synonyms and identifiers for this compound, presented to aid researchers and drug development professionals in its unambiguous identification.

While this guide focuses on the nomenclature and identification of this compound, it is important to note that a comprehensive whitepaper including detailed experimental protocols, extensive quantitative data, and signaling pathways is not applicable to the topic of chemical synonyms. Such in-depth analysis would be appropriate for a specific biological or chemical study involving the compound, rather than a guide to its nomenclature.

Data on Chemical Synonyms and Identifiers

The nomenclature for this compound can vary based on stereochemistry, the representation of the tert-butoxycarbonyl (Boc) protecting group, and the order of the chemical name segments. The following table summarizes the various synonyms and identifiers found in chemical databases and by suppliers. It is crucial for researchers to pay close attention to stereochemical descriptors such as endo, exo, and specific enantiomeric or diastereomeric notations (e.g., (1R,5S)) as these define distinct chemical entities.

Type of Synonym Synonym/Identifier Notes
IUPAC Name This compound[1][2]The systematic name based on IUPAC nomenclature.
Alternative Spelling tert-Butyl 8-amino-3-azabicyclo(3.2.1)octane-8-carboxylate[2]Use of parentheses instead of brackets for the bicyclic system.
Name Inversion 8-Amino-3-aza-bicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester[1]A common variation in chemical naming.
Abbreviated Form N-Boc-8-amino-3-azabicyclo[3.2.1]octane"Boc" is a widely used abbreviation for tert-butoxycarbonyl.
endo Isomer tert-Butyl endo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate[3][4]Specifies the stereochemistry of the amino group.
exo Isomer tert-Butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate[3]Specifies the stereochemistry of the amino group.
Stereoisomer tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate[3]Specifies the absolute stereochemistry.
Related Compound N-Boc-endo-3-aminotropane[3][4]"Tropane" refers to the 8-azabicyclo[3.2.1]octane core.
Related Compound N-Boc-exo-3-aminotropane[5]A stereoisomer of the above.
CAS Number 474554-94-4A common identifier for one of the isomers.
CAS Number 1427195-31-0[1]Identifier for the hydrochloride salt of the compound.
CAS Number 1303968-23-1[6]Identifier for the hydrochloride salt of a related isomer.
CAS Number 207405-68-3[4][7]Identifier for N-Boc-endo-3-aminotropane.
CAS Number 174486-93-2[2]An identifier for a specific isomer.
Internal Codes SB33542, AC-30572, Z-7762[1]Examples of supplier or internal research codes.

Logical Relationships in Nomenclature

The following diagram illustrates the relationship between the primary chemical name and its various synonyms and identifiers. This visualization helps to clarify how different naming conventions relate to the same core molecular structure.

Synonyms cluster_synonyms Synonym Categories PrimaryName This compound IUPAC IUPAC & Inverted Names PrimaryName->IUPAC Abbreviation Abbreviations (Boc) PrimaryName->Abbreviation Stereochem Stereochemical Descriptors (endo, exo, 1R,5S) PrimaryName->Stereochem CAS CAS Numbers PrimaryName->CAS

Caption: Relationship between the primary name and its synonym categories.

References

An In-Depth Technical Guide to the Synthesis of N-Boc-8-amino-3-azabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthetic routes for N-Boc-8-amino-3-azabicyclo[3.2.1]octane, a valuable building block for researchers, scientists, and drug development professionals. The document details key experimental protocols, presents quantitative data in structured tables, and illustrates the synthetic pathways using clear diagrams.

Introduction

N-Boc-8-amino-3-azabicyclo[3.2.1]octane is a bicyclic diamine scaffold with significant applications in medicinal chemistry. Its rigid conformation and the presence of two distinct amino functionalities make it an attractive component for the design of novel therapeutic agents. This guide outlines the primary synthetic strategies for its preparation, focusing on a logical and reproducible approach.

Synthetic Strategies

Two primary retrosynthetic pathways are considered for the synthesis of the target molecule. The most common and controllable approach involves the initial formation of the 3-azabicyclo[3.2.1]octane core, followed by functional group manipulations.

Scheme 1: Retrosynthetic Analysis

G Target N-Boc-8-amino-3-azabicyclo[3.2.1]octane Intermediate1 N-Boc-3-azabicyclo[3.2.1]octan-8-one Target->Intermediate1 Reductive Amination Intermediate2 3-Azabicyclo[3.2.1]octan-8-one Intermediate1->Intermediate2 Boc Protection StartingMaterial Tropinone or other suitable precursors Intermediate2->StartingMaterial Ring Rearrangement/Formation

Caption: Retrosynthetic approach for N-Boc-8-amino-3-azabicyclo[3.2.1]octane.

The forward synthesis, therefore, involves three key stages:

  • Formation of the 3-azabicyclo[3.2.1]octan-8-one core: This can be achieved through various methods, including ring expansions or rearrangements of suitable precursors.

  • N-Boc protection of the secondary amine: The introduction of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen at the 3-position is crucial for directing the subsequent reaction.

  • Reductive amination of the ketone: The ketone at the 8-position is converted to the primary amine to yield the final product.

Experimental Protocols

This section provides detailed experimental procedures for the key steps in the synthesis of N-Boc-8-amino-3-azabicyclo[3.2.1]octane.

Synthesis of 3-Azabicyclo[3.2.1]octan-8-one

The synthesis of the key intermediate, 3-azabicyclo[3.2.1]octan-8-one, can be accomplished from tropinone, a commercially available starting material. One established method involves a multi-step sequence, although direct synthesis is also an area of active research.

Workflow for Synthesis of 3-Azabicyclo[3.2.1]octan-8-one

G Tropinone Tropinone Step1 Reaction with Phenylsulfinic acid Tropinone->Step1 Intermediate1 Sulfone Intermediate Step1->Intermediate1 Step2 Favorskii-type rearrangement Intermediate1->Step2 Product 3-Azabicyclo[3.2.1]octan-8-one Step2->Product

Caption: General workflow for the synthesis of the ketone intermediate.

A detailed experimental protocol for this transformation is often proprietary or found in specialized literature. However, it is a known compound and serves as a versatile intermediate in medicinal chemistry.[1]

N-Boc Protection of 3-Azabicyclo[3.2.1]octan-8-one

The protection of the secondary amine at the 3-position is a critical step to ensure regioselectivity in the subsequent amination.

Experimental Protocol:

To a stirred solution of 3-azabicyclo[3.2.1]octan-8-one (1.0 eq) in a suitable solvent such as methanol, triethylamine (1.2 eq) is added. Di-tert-butyl dicarbonate (1.1 eq) is then added portionwise. The reaction mixture is typically stirred at room temperature or slightly heated (40-50 °C) for a period ranging from 30 minutes to a few hours, with reaction progress monitored by Thin Layer Chromatography (TLC).[2] Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with dilute aqueous acid (e.g., 2N HCl) and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield 8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octan-3-one.[2] Note that this reference describes the protection of the nitrogen at position 8 of tropinone, but the general conditions are applicable.

Table 1: Reagents and Conditions for N-Boc Protection

Reagent/ConditionQuantity/Value
3-Azabicyclo[3.2.1]octan-8-one1.0 eq
Di-tert-butyl dicarbonate1.1 - 1.5 eq
Triethylamine1.2 - 2.0 eq
SolventMethanol or Dichloromethane
TemperatureRoom Temperature to 50 °C
Reaction Time30 minutes - 4 hours
Typical Yield> 90%
Reductive Amination of N-Boc-3-azabicyclo[3.2.1]octan-8-one

The final step involves the conversion of the ketone to a primary amine via reductive amination. A palladium-catalyzed method using ammonium formate is an effective approach.[2]

Experimental Protocol:

A solution of N-Boc-3-azabicyclo[3.2.1]octan-8-one (1.0 eq) in methanol is treated with ammonium formate (10 eq) and water. To this vigorously stirred solution, 10% Palladium on Carbon (Pd/C) (0.1 eq) is added. The reaction mixture is stirred at room temperature overnight. The progress of the reaction is monitored by TLC. Upon completion, the catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure. The resulting crude product is then purified by column chromatography to afford N-Boc-8-amino-3-azabicyclo[3.2.1]octane.

Table 2: Reagents and Conditions for Reductive Amination

Reagent/ConditionQuantity/Value
N-Boc-3-azabicyclo[3.2.1]octan-8-one1.0 eq
Ammonium Formate~10 eq
10% Palladium on Carbon~0.1 eq
SolventMethanol/Water
TemperatureRoom Temperature
Reaction Time12 - 24 hours
Typical YieldModerate to Good

Synthetic Pathway Overview

The complete synthetic pathway from a common starting material is illustrated below.

Scheme 2: Overall Synthesis of N-Boc-8-amino-3-azabicyclo[3.2.1]octane

G cluster_0 Starting Material cluster_1 Intermediate Synthesis cluster_2 Boc Protection cluster_3 Final Product Formation Tropinone Tropinone 3-Azabicyclo[3.2.1]octan-8-one 3-Azabicyclo[3.2.1]octan-8-one Tropinone->3-Azabicyclo[3.2.1]octan-8-one Rearrangement N-Boc-3-azabicyclo[3.2.1]octan-8-one N-Boc-3-azabicyclo[3.2.1]octan-8-one 3-Azabicyclo[3.2.1]octan-8-one->N-Boc-3-azabicyclo[3.2.1]octan-8-one (Boc)2O, Et3N N-Boc-8-amino-3-azabicyclo[3.2.1]octane N-Boc-8-amino-3-azabicyclo[3.2.1]octane N-Boc-3-azabicyclo[3.2.1]octan-8-one->N-Boc-8-amino-3-azabicyclo[3.2.1]octane NH4OAc, Pd/C

Caption: Step-wise synthesis from tropinone to the target molecule.

Conclusion

The synthesis of N-Boc-8-amino-3-azabicyclo[3.2.1]octane is a multi-step process that can be achieved through established organic chemistry methodologies. The key steps involve the formation of the bicyclic ketone core, protection of the secondary amine, and subsequent reductive amination. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of this important scaffold for drug discovery and development. Careful optimization of each step will be crucial for achieving high overall yields and purity.

References

Stereochemistry of Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the stereochemistry of Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate, a versatile building block in medicinal chemistry. The core focus is on the synthesis, separation, and characterization of its key stereoisomers. The 3-azabicyclo[3.2.1]octane scaffold presents a rigid framework, and the orientation of the 8-amino group gives rise to two critical diastereomers: endo and exo. Understanding and controlling this stereochemistry is paramount for the development of selective and efficacious drug candidates. This document outlines the synthetic pathways, analytical methodologies for isomer separation and identification, and the spectroscopic techniques used for unambiguous stereochemical assignment.

Introduction to the 3-Azabicyclo[3.2.1]octane Scaffold

The 3-azabicyclo[3.2.1]octane core is a bridged bicyclic amine that provides a conformationally restricted scaffold. This rigidity is highly advantageous in drug design as it can lead to increased affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The stereochemical orientation of substituents on this framework significantly influences the molecule's three-dimensional shape and, consequently, its pharmacological properties.

In the case of this compound, the primary stereochemical consideration is the relative orientation of the amino group at the C-8 position. This leads to the formation of two diastereomers, designated as endo and exo, based on the position of the amino group relative to the larger six-membered ring of the bicyclic system.

Synthesis and Formation of endo and exo Isomers

The most common synthetic route to this compound involves the reductive amination of the corresponding ketone precursor, Tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate. This reaction typically yields a mixture of the endo and exo diastereomers. The ratio of these isomers can be influenced by the choice of reducing agent and reaction conditions.

G cluster_synthesis Synthetic Pathway Ketone Tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate Mixture Mixture of endo and exo Isomers Ketone->Mixture Reductive Amination Ammonia Ammonia (or equivalent) Ammonia->Mixture ReducingAgent Reducing Agent (e.g., NaBH3CN, H2/Pd-C) ReducingAgent->Mixture

Figure 1: General synthetic pathway to a mixture of endo and exo isomers.
Experimental Protocol: Reductive Amination

The following is a representative protocol for the reductive amination of Tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate.

Materials:

  • Tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

  • Ammonium acetate or ammonia in methanol

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of Tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate in methanol, add an excess of ammonium acetate.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a mixture of endo and exo isomers.

Separation and Purification of Stereoisomers

The separation of the endo and exo diastereomers is typically achieved using column chromatography or high-performance liquid chromatography (HPLC). Due to the polar nature of the amino group, derivatization or the use of a suitable mobile phase modifier may be necessary for effective separation.

Chromatographic Separation

Column Chromatography:

  • Stationary Phase: Silica gel is commonly used.

  • Mobile Phase: A gradient elution system of dichloromethane and methanol, often with a small percentage of triethylamine or ammonium hydroxide to prevent peak tailing, can be effective.

High-Performance Liquid Chromatography (HPLC):

G cluster_separation Isomer Separation Workflow Crude Crude Mixture (endo and exo) Chromatography Chromatography (e.g., Column or HPLC) Crude->Chromatography Endo Isolated endo Isomer Chromatography->Endo Diastereomer Separation Exo Isolated exo Isomer Chromatography->Exo Diastereomer Separation ChiralHPLC Chiral HPLC Endo->ChiralHPLC Enantiomeric Resolution Exo->ChiralHPLC Enantiomeric Resolution EndoEnantiomers endo-(+) and endo-(-) Enantiomers ChiralHPLC->EndoEnantiomers ExoEnantiomers exo-(+) and exo-(-) Enantiomers ChiralHPLC->ExoEnantiomers

Figure 2: Workflow for the separation of stereoisomers.

Stereochemical Characterization

The unambiguous assignment of the endo and exo stereochemistry is crucial and is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY).

NMR Spectroscopy

The chemical shifts and coupling constants of the protons on the bicyclic ring system are sensitive to their spatial orientation.

  • ¹H NMR: The chemical shifts of the bridgehead protons (H-1 and H-5) and the protons on the carbon bearing the amino group (H-8) will differ between the endo and exo isomers. The coupling constants between these protons and adjacent protons can also provide valuable conformational information.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the bicyclic framework are also diagnostic of the stereochemistry.

  • NOESY: This 2D NMR technique is particularly powerful for differentiating between the endo and exo isomers. For the exo isomer, a NOE correlation is expected between the proton at C-8 and the protons on the ethano bridge (C-6 and C-7) on the same face of the molecule. Conversely, for the endo isomer, a NOE correlation would be anticipated between the C-8 proton and the protons on the propylene bridge (C-2, C-4).

While specific NMR data for the title compound's isomers is not extensively published, the general principles of stereochemical assignment in related 3-azabicyclo[3.2.1]octane systems are well-established.

Quantitative Data

Quantitative data regarding the stereochemistry of this compound is not widely reported in the literature. The following tables are representative of the types of data that would be collected and are based on information for analogous compounds.

Table 1: Representative Chromatographic Separation Data

StereoisomerRetention Time (min)Mobile Phase ConditionsColumn
exo-isomertR1Isocratic/Gradient (e.g., ACN/H₂O with TFA)Chiral Stationary Phase
endo-isomertR2Isocratic/Gradient (e.g., ACN/H₂O with TFA)Chiral Stationary Phase

Note: Specific retention times (tR1, tR2) would be determined experimentally.

Table 2: Representative Spectroscopic and Physical Data

Propertyexo-isomerendo-isomer
¹H NMR (δ, ppm)
H-1δexo-1δendo-1
H-5δexo-5δendo-5
H-8δexo-8δendo-8
¹³C NMR (δ, ppm)
C-1δexo-C1δendo-C1
C-5δexo-C5δendo-C5
C-8δexo-C8δendo-C8
Specific Rotation [α]D valuevalue

Note: Specific chemical shifts (δ) and specific rotation values would be determined from experimental data.

Conclusion

The stereochemistry of this compound is a critical aspect that dictates its utility in drug discovery. The synthesis via reductive amination typically produces a mixture of endo and exo diastereomers, which can be separated by chromatographic techniques. Unambiguous stereochemical assignment relies heavily on advanced NMR spectroscopy. For researchers and scientists in drug development, a thorough understanding and control of the stereoisomers of this valuable building block are essential for the rational design of new therapeutic agents. Further research to establish robust, stereoselective synthetic routes and detailed analytical characterization of the individual isomers will undoubtedly accelerate its application in medicinal chemistry.

References

Endo vs. Exo Isomers of 8-Amino-3-azabicyclo[3.2.1]octane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-azabicyclo[3.2.1]octane scaffold is a rigid bicyclic structure that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active molecules. The stereochemical orientation of substituents on this core, particularly the endo and exo isomers, can profoundly influence pharmacological activity. This technical guide provides an in-depth exploration of the synthesis, characterization, and biological significance of the endo and exo isomers of 8-amino-3-azabicyclo[3.2.1]octane derivatives, a class of compounds with potential therapeutic applications.

Stereochemistry of the 3-Azabicyclo[3.2.1]octane Core

The 3-azabicyclo[3.2.1]octane ring system consists of a six-membered piperidine ring constrained by a three-carbon bridge. This rigid structure gives rise to two distinct spatial orientations for substituents at the 8-position: endo and exo. In the endo isomer, the substituent at the 8-position is oriented towards the piperidine ring, while in the exo isomer, it is directed away from it. This seemingly subtle difference in stereochemistry can lead to significant variations in how these molecules interact with biological targets.

G cluster_endo Endo Isomer cluster_exo Exo Isomer endo_label Substituent oriented towards the piperidine ring exo_label Substituent oriented away from the piperidine ring

Caption: General representation of endo and exo isomers.

Synthesis and Separation of Isomers

The synthesis of 8-amino-3-azabicyclo[3.2.1]octane derivatives often yields a mixture of endo and exo isomers. The ratio of these isomers is highly dependent on the synthetic route and reaction conditions. Stereocontrolled synthesis is a key challenge and an active area of research.

A common strategy involves the reductive amination of a 3-azabicyclo[3.2.1]octan-8-one precursor. The stereochemical outcome of the reduction of the intermediate imine or oxime is influenced by the steric hindrance around the carbonyl group and the nature of the reducing agent.

General Synthetic Workflow:

workflow start 3-Azabicyclo[3.2.1]octan-8-one intermediate Oxime or Imine Intermediate start->intermediate Hydroxylamine or Primary Amine reduction Reduction intermediate->reduction isomers Mixture of Endo and Exo 8-Amino Derivatives reduction->isomers separation Chromatographic Separation isomers->separation endo Pure Endo Isomer separation->endo exo Pure Exo Isomer separation->exo

Caption: General workflow for the synthesis and separation of isomers.

Experimental Protocols

Reductive Amination of 3-Azabicyclo[3.2.1]octan-8-one (Illustrative Protocol):

A solution of 3-azabicyclo[3.2.1]octan-8-one in an appropriate solvent (e.g., methanol, ethanol) is treated with a primary amine or hydroxylamine to form the corresponding imine or oxime. The reaction mixture is then subjected to reduction. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) or treatment with a hydride reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) can be employed. The resulting mixture of endo and exo amino derivatives is then purified.

Separation of Endo and Exo Isomers:

The separation of the diastereomeric endo and exo isomers is typically achieved using chromatographic techniques. High-performance liquid chromatography (HPLC), particularly on reverse-phase columns (e.g., C8, C18), is a common and effective method. Gas chromatography has also been utilized for the separation of related aminotropane isomers.[1] The choice of mobile phase and column is critical for achieving good resolution between the isomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between endo and exo isomers. The different spatial orientations of the substituents result in distinct chemical shifts and coupling constants for the protons and carbons of the bicyclic core. 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be particularly informative in establishing the stereochemistry by identifying through-space interactions between the substituent and the protons of the bicyclic frame.

Pharmacological Significance: The Impact of Stereochemistry

The stereochemistry of the 8-amino group can have a dramatic impact on the biological activity of 3-azabicyclo[3.2.1]octane derivatives. The distinct three-dimensional shapes of the endo and exo isomers lead to different binding affinities and selectivities for their biological targets.

A compelling example of this is seen in a series of pyrazole azabicyclo[3.2.1]octane sulfonamides designed as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA). In this series, the endo-isomer showed submicromolar activity, while the corresponding exo-diastereoisomer was devoid of any significant activity towards human NAAA.[2]

Signaling Pathway Visualization (Hypothetical):

signaling cluster_endo Endo Isomer cluster_exo Exo Isomer endo_isomer Endo-8-Amino Derivative receptor_endo Target Receptor endo_isomer->receptor_endo High Affinity Binding response_endo Biological Response receptor_endo->response_endo Signal Transduction exo_isomer Exo-8-Amino Derivative receptor_exo Target Receptor exo_isomer->receptor_exo Low/No Binding no_response_exo No/Low Biological Response receptor_exo->no_response_exo

Caption: Differential receptor binding of endo and exo isomers.

This stark difference in activity underscores the critical importance of stereochemical control in the design and synthesis of pharmacologically active 3-azabicyclo[3.2.1]octane derivatives. The endo and exo isomers should be considered as distinct chemical entities with potentially unique pharmacological profiles.

Quantitative Data Summary

While comprehensive quantitative data directly comparing the endo and exo isomers of 8-amino-3-azabicyclo[3.2.1]octane derivatives are limited in the public domain, the following table summarizes illustrative data from a closely related series of pyrazole azabicyclo[3.2.1]octane sulfonamides to highlight the potential for significant differences in biological activity.[2]

Compound/IsomerTargetIC₅₀ (µM)
Endo -isomer (Compound 20)h-NAAA0.23
Exo -isomer (Compound 21)h-NAAAInactive

h-NAAA: human N-acylethanolamine-hydrolyzing acid amidase

Conclusion

The stereochemical relationship between endo and exo isomers of 8-amino-3-azabicyclo[3.2.1]octane derivatives is a critical determinant of their biological activity. The synthesis of stereochemically pure isomers is a key objective in the development of novel therapeutics based on this scaffold. Detailed experimental protocols for synthesis and separation, coupled with thorough spectroscopic characterization, are essential for advancing research in this area. The significant differences in pharmacological profiles observed between endo and exo isomers in related systems highlight the necessity of evaluating each isomer independently in drug discovery programs. Further research focused on the direct comparison of the biological activities of endo and exo 8-amino-3-azabicyclo[3.2.1]octane derivatives is warranted to fully unlock the therapeutic potential of this promising class of compounds.

References

The 3-Azabicyclo[3.2.1]octane Scaffold: A Privileged Structure in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-azabicyclo[3.2.1]octane scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of biological targets. Its rigid, three-dimensional architecture provides a unique conformational constraint that allows for precise orientation of functional groups, leading to enhanced potency and selectivity for a variety of receptors and enzymes. This technical guide provides a comprehensive overview of the synthesis, biological applications, and structure-activity relationships (SAR) of this important scaffold, with a focus on its role in the development of novel therapeutics targeting the N-acylethanolamine-hydrolyzing acid amidase (NAAA), the endothelin-A (ET-A) receptor, and the dopamine transporter (DAT).

Synthesis of the 3-Azabicyclo[3.2.1]octane Core

The construction of the 3-azabicyclo[3.2.1]octane skeleton can be achieved through various synthetic strategies. A common and effective method involves a multi-step sequence starting from readily available precursors.

Experimental Protocol: Synthesis of a 3-Azabicyclo[3.2.1]octane β-amino Ester Derivative

This protocol describes the synthesis of a protected 3-azabicyclo[3.2.1]octane β-amino ester, a versatile intermediate for further functionalization. The synthesis involves the dihydroxylation of a norbornene-based β-amino ester, followed by oxidative cleavage and reductive amination to form the bicyclic core.

Step 1: Dihydroxylation of the Norbornene Precursor

  • Dissolve the starting ethyl diexo-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate in a mixture of acetone and water (10:1).

  • Add N-methylmorpholine N-oxide (NMO) as a co-oxidant.

  • Cool the solution to 0 °C and add a catalytic amount of osmium tetroxide (OsO₄).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding sodium sulfite.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the dihydroxy compound.

Step 2: Oxidative Cleavage and Reductive Amination

  • Dissolve the dihydroxy compound from Step 1 in a mixture of THF and water (10:1).

  • Add sodium periodate (NaIO₄) to the solution to cleave the diol, forming a dialdehyde intermediate.

  • After the cleavage is complete, add benzylamine and oven-dried 3 Å molecular sieves to the solution containing the dialdehyde.

  • Stir the mixture at room temperature to form the corresponding imines.

  • Add sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture to effect reductive amination.

  • Stir at room temperature until the reaction is complete.

  • Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate, extracting the product with an organic solvent, drying the organic layer, and concentrating under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-azabicyclo[3.2.1]octane derivative.

Therapeutic Applications and Structure-Activity Relationships

The 3-azabicyclo[3.2.1]octane scaffold has been successfully incorporated into a variety of therapeutic agents. The following sections detail its application in targeting NAAA, the ET-A receptor, and DAT, supported by quantitative data and SAR analysis.

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors

NAAA is a lysosomal enzyme that degrades the endogenous anti-inflammatory and analgesic lipid, palmitoylethanolamide (PEA). Inhibition of NAAA increases PEA levels, offering a promising therapeutic strategy for the treatment of pain and inflammation. The 3-azabicyclo[3.2.1]octane scaffold has been instrumental in the development of potent and selective NAAA inhibitors.

NAAA_Signaling NAAA Signaling Pathway PEA Palmitoylethanolamide (PEA) NAAA NAAA PEA->NAAA Hydrolysis PPARa PPAR-α PEA->PPARa Activation Inhibitor 3-Azabicyclo[3.2.1]octane Inhibitor Inhibitor->NAAA Inhibition Nucleus Nucleus PPARa->Nucleus Translocation Gene_Transcription Gene Transcription (Anti-inflammatory genes) Nucleus->Gene_Transcription Modulation Inflammation Inflammation Gene_Transcription->Inflammation Reduction

Caption: NAAA inhibition pathway.

The following table summarizes the structure-activity relationship of a series of pyrazole-based 3-azabicyclo[3.2.1]octane sulfonamides as human NAAA inhibitors.

CompoundRXIC50 (μM)
1 HCH1.09
2 3-MeCH0.58
3 4-MeCH0.23
4 3-EtCH0.45
5 HN0.23
6 OMeN>50
7 OEtN0.042

Data compiled from published studies.[1]

The SAR data reveals several key insights:

  • Substitution on the pyrazole ring: Small alkyl groups at the 3- or 4-position of the pyrazole ring (compounds 2, 3, and 4) generally improve potency compared to the unsubstituted analog (compound 1).

  • Heteroatom incorporation: Replacing the methine group in the pyrazole ring with a nitrogen atom to form a pyrazine (compound 5) maintains good activity.

  • Ether linkage: The presence and nature of the substituent on the ether linkage at the 3-position of the azabicyclo[3.2.1]octane ring are critical for activity. A simple methoxy group (compound 6) leads to a loss of activity, while a longer ethoxymethyl group (compound 7) results in a highly potent inhibitor.

This assay measures the activity of NAAA by monitoring the fluorescence of a product generated from a fluorogenic substrate.

  • Prepare Reagents:

    • Assay Buffer: 50 mM sodium phosphate, 50 mM sodium citrate, 0.1% Triton X-100, 3 mM DTT, pH 5.0.

    • Substrate: A suitable fluorogenic NAAA substrate.

    • Enzyme: Purified recombinant human NAAA.

    • Inhibitors: Test compounds dissolved in DMSO.

  • Assay Procedure:

    • In a 96-well black microplate, add the assay buffer.

    • Add the test compounds at various concentrations (final DMSO concentration ≤ 1%).

    • Add the NAAA enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

    • Determine the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Endothelin-A (ET-A) Receptor Antagonists

The ET-A receptor is a G protein-coupled receptor that mediates the vasoconstrictive and proliferative effects of endothelin-1 (ET-1). Antagonists of the ET-A receptor are used in the treatment of pulmonary arterial hypertension. The 3-azabicyclo[3.2.1]octane scaffold has been utilized to develop potent and selective ET-A receptor antagonists.

ETA_Signaling ET-A Receptor Signaling ET1 Endothelin-1 (ET-1) ETAR ET-A Receptor ET1->ETAR Binding Gq Gq ETAR->Gq Activation Antagonist 3-Azabicyclo[3.2.1]octane Antagonist Antagonist->ETAR Blockade PLC Phospholipase C (PLC) Gq->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activation Vasoconstriction Vasoconstriction Ca2->Vasoconstriction PKC->Vasoconstriction

Caption: ET-A receptor signaling cascade.

This protocol describes a competitive binding assay to determine the affinity of test compounds for the ET-A receptor.

  • Membrane Preparation:

    • Homogenize tissues or cells expressing the ET-A receptor (e.g., rat lung tissue or CHO cells stably expressing the human ET-A receptor) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a radiolabeled ET-A receptor antagonist (e.g., [¹²⁵I]-ET-1), and the test compound at various concentrations.

    • For total binding, omit the test compound. For non-specific binding, include a high concentration of an unlabeled ET-A receptor antagonist.

    • Incubate the plate at room temperature for a defined period to reach equilibrium.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the competitor concentration.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Dopamine Transporter (DAT) Ligands

The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft, playing a crucial role in regulating dopaminergic neurotransmission. DAT is a primary target for psychostimulants like cocaine and is also a target for the treatment of conditions such as ADHD and depression. The rigid 3-azabicyclo[3.2.1]octane scaffold has been explored for the development of novel DAT ligands.

DAT_Workflow DAT Radioligand Binding Assay Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis Tissue Rat Striatum Homogenization Centrifuge1 Low-Speed Centrifugation Tissue->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Pellet Membrane Pellet Centrifuge2->Pellet Wash Wash Pellet Pellet->Wash FinalPellet Final Membrane Preparation Wash->FinalPellet Incubation Incubation with [³H]WIN 35,428 & Test Compound FinalPellet->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis IC50/Ki Determination Counting->Analysis

Caption: Workflow for a DAT radioligand binding assay.

The following table presents binding affinity data for a series of 3-aza-6,8-dioxabicyclo[3.2.1]octane derivatives at the human dopamine transporter (hDAT) and human serotonin transporter (hSERT).

CompoundRhDAT IC50 (nM)hSERT IC50 (nM)Selectivity (SERT/DAT)
8a Phenyl156>10000>64
8b 4-Fluorophenyl21104250
8c 4-Chlorophenyl35158045
8d 4-Bromophenyl42230055

Data compiled from published studies.

The data indicates that:

  • Aryl Substitution: The nature of the substituent on the N-3 aryl group significantly influences both potency and selectivity.

  • Halogen Substitution: Introduction of a halogen at the 4-position of the phenyl ring (compounds 8b, 8c, and 8d) generally enhances DAT affinity compared to the unsubstituted phenyl analog (8a). The 4-fluorophenyl derivative (8b) exhibits the highest potency.

  • Selectivity: All compounds show significant selectivity for DAT over SERT.

This protocol details the procedure for a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter.

  • Tissue Preparation:

    • Dissect rat striata on ice and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer (for total binding), a high concentration of a known DAT inhibitor like cocaine (10 µM) for non-specific binding, or the test compound at various concentrations.

    • Add 50 µL of [³H]WIN 35,428 (a radiolabeled DAT ligand) to each well.

    • Add 150 µL of the membrane preparation to each well.

    • Incubate the plate at 4°C for 2 hours.

  • Filtration and Analysis:

    • Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).

    • Wash the filters three times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

    • Calculate specific binding and determine the IC50 and Ki values as described previously.

Conclusion

The 3-azabicyclo[3.2.1]octane scaffold represents a highly valuable and versatile core in medicinal chemistry. Its rigid conformational properties have enabled the development of potent and selective modulators of diverse biological targets, including enzymes and G protein-coupled receptors. The detailed synthetic protocols, quantitative SAR data, and experimental methodologies presented in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the continued exploration and exploitation of this privileged scaffold for the creation of novel and effective therapeutics.

References

The Strategic Utility of tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Medicinal Chemistry and Pharmaceutical Development

The rigid bicyclic structure of tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate has established it as a valuable building block in the design and synthesis of novel therapeutic agents. Its constrained conformation offers a strategic advantage in medicinal chemistry by reducing the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of this versatile scaffold, with a focus on its role in the development of neurologically active compounds.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. The presence of a Boc-protected amine at the 3-position and a primary amine at the 8-position allows for orthogonal functionalization, a key feature for its utility in combinatorial chemistry and library synthesis.

PropertyValue
Molecular Formula C₁₂H₂₂N₂O₂[1]
Molecular Weight 226.32 g/mol [1]
CAS Number 1330763-51-3[1]
IUPAC Name This compound[1]
Physical State Solid
Solubility Soluble in common organic solvents such as dichloromethane, methanol, and DMSO.

Synthesis and Functionalization: A Methodological Overview

The synthesis of the 3-azabicyclo[3.2.1]octane core can be achieved through various synthetic routes, often involving intramolecular cyclization strategies. A representative synthetic approach is outlined below.

General Synthetic Workflow

The synthesis of the core scaffold and its subsequent functionalization typically follows a logical progression from commercially available starting materials.

G cluster_synthesis Scaffold Synthesis cluster_functionalization Functionalization cluster_application Application start Starting Materials int1 Cyclization Precursor start->int1 core 3-Azabicyclo[3.2.1]octane Core int1->core boc Boc Protection core->boc final Target Building Block boc->final amide Amide Coupling final->amide reductive Reductive Amination final->reductive sar SAR Studies amide->sar reductive->sar lead Lead Optimization sar->lead

A generalized workflow for the synthesis and application of the building block.
Experimental Protocol: Boc Protection of the Bicyclic Amine

The introduction of the tert-butyloxycarbonyl (Boc) protecting group is a crucial step to allow for selective functionalization of the primary amine at the 8-position.

Materials:

  • 3-Azabicyclo[3.2.1]octan-8-amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Water

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-azabicyclo[3.2.1]octan-8-amine hydrochloride (1 equivalent) in THF, add triethylamine (2 equivalents) at 0 °C.

  • Add di-tert-butyl dicarbonate (1.1 equivalents) to the mixture.

  • Allow the reaction to stir at room temperature for 20 hours.

  • The reaction mixture is then taken up in ethyl acetate and washed sequentially with water.

  • The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the Boc-protected product.[2]

Applications in Drug Discovery: Targeting Neurological Disorders

The 3-azabicyclo[3.2.1]octane scaffold has been extensively utilized in the development of modulators for various neurological targets, including monoamine transporters and opioid receptors. The rigid framework of the scaffold helps in positioning key pharmacophoric elements in a defined spatial orientation, which is critical for high-affinity binding.

Monoamine Transporter Inhibitors

Derivatives of the related 8-azabicyclo[3.2.1]octane scaffold have shown significant activity as inhibitors of dopamine (DAT) and serotonin (SERT) transporters.[3][4][5] These transporters are key targets in the treatment of depression, anxiety, and other mood disorders.[6] The primary amine of this compound serves as a handle for introducing various aryl and alkyl substituents to probe the binding pockets of these transporters.

Opioid Receptor Modulation

The azabicyclo[3.2.1]octane core is also a key structural motif in the design of mu-opioid receptor antagonists.[7] These compounds have potential applications in treating opioid-induced side effects, such as constipation and respiratory depression.

Structure-Activity Relationship (SAR) Studies

The ability to readily functionalize the primary amine of the title building block makes it an ideal starting point for SAR studies. By systematically modifying the substituent at the 8-position, researchers can explore the structural requirements for optimal binding and functional activity at a given biological target.

R-Group at Position 8Target Affinity
Small alkyl chainsModerate
Aryl groupsHigh
Substituted aryl groupsPotentially enhanced selectivity

Note: This table represents generalized SAR trends for related scaffolds and should be experimentally verified for specific targets.

Experimental Protocols for Key Reactions

The primary amine of this compound is readily functionalized through common synthetic transformations such as amide coupling and reductive amination.

Amide Coupling

Materials:

  • This compound

  • Carboxylic acid of interest

  • Coupling agent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve the carboxylic acid (1.1 equivalents) in the chosen solvent.

  • Add the coupling agent (1.1 equivalents) and the base (2 equivalents).

  • Stir the mixture for 10-15 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1 equivalent) in the same solvent.

  • Allow the reaction to proceed at room temperature until completion (monitored by TLC or LC-MS).

  • Work-up involves aqueous extraction and purification by column chromatography.

Reductive Amination

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Reducing agent (e.g., Sodium triacetoxyborohydride, Sodium cyanoborohydride)

  • Solvent (e.g., Dichloromethane, Methanol)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 equivalent) and the carbonyl compound (1.1 equivalents) in the chosen solvent.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture for 1-2 hours to allow for imine formation.

  • Add the reducing agent portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent and purify by column chromatography.[8]

Signaling Pathway Context: Dopamine Transporter Inhibition

Compounds derived from the azabicyclo[3.2.1]octane scaffold that inhibit the dopamine transporter (DAT) exert their effects by blocking the reuptake of dopamine from the synaptic cleft, thereby increasing its concentration and enhancing dopaminergic signaling.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopamine_vesicle Dopamine Vesicles dopamine_release Dopamine Release dopamine_vesicle->dopamine_release Action Potential dopamine Dopamine dopamine_release->dopamine dat Dopamine Transporter (DAT) dopamine->dat Reuptake dopamine_receptor Dopamine Receptors dopamine->dopamine_receptor signaling Downstream Signaling dopamine_receptor->signaling inhibitor Azabicyclo-octane Derivative inhibitor->dat Inhibition

Mechanism of action for a DAT inhibitor derived from the azabicyclo-octane scaffold.

Conclusion

This compound is a synthetically tractable and highly valuable building block for the construction of complex molecular architectures with significant potential in drug discovery. Its rigid bicyclic nature provides a robust platform for the development of potent and selective modulators of various biological targets, particularly within the central nervous system. The straightforward functionalization of its primary amine allows for extensive SAR exploration, making it an attractive scaffold for lead optimization campaigns. As the demand for novel therapeutics for neurological disorders continues to grow, the strategic application of this and related building blocks will undoubtedly play a pivotal role in the future of medicinal chemistry.

References

The Versatile Scaffold: A Technical Guide to Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid, bicyclic structure of tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate has established it as a privileged scaffold in modern medicinal chemistry. Its conformational constraint and synthetic tractability have enabled the development of a diverse array of derivatives targeting a range of biological entities. This technical guide provides an in-depth overview of the synthesis, biological activity, and therapeutic potential of these compounds, with a focus on their application as Janus kinase (JAK) inhibitors, monoamine transporter ligands, and vasopressin V1A receptor antagonists.

Introduction to the 3-Azabicyclo[3.2.1]octane Core

The 3-azabicyclo[3.2.1]octane framework provides a three-dimensional structure that allows for precise orientation of substituents, facilitating optimal interactions with biological targets. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen at position 3 offers a convenient handle for synthetic modifications and is readily removed under acidic conditions, allowing for further derivatization. The amino group at the 8-position serves as a key anchoring point for introducing various functionalities to explore structure-activity relationships (SAR).

Derivatives as Janus Kinase (JAK) Inhibitors

Derivatives of the this compound scaffold have emerged as potent inhibitors of the Janus kinase (JAK) family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2). These enzymes play a critical role in cytokine signaling pathways that are implicated in inflammatory and autoimmune diseases. By inhibiting JAKs, these compounds can modulate the immune response, offering a promising therapeutic strategy for conditions such as rheumatoid arthritis and inflammatory bowel disease.

Quantitative Data for JAK Inhibitors
Compound IDTargetIC50 (nM)Reference
WX14JAK1<10[1]
WX15JAK1<10[1]
TofacitinibJAK18.9[2]
TofacitinibJAK28.9[2]
TofacitinibJAK33.2[2]
AbrocitinibJAK129[3]
AbrocitinibJAK2803[3]
FedratinibJAK23[3]
Signaling Pathway: JAK-STAT

The canonical JAK-STAT signaling pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits P_JAK P-JAK JAK->P_JAK Autophosphorylation P_JAK->Receptor Phosphorylates P_JAK->STAT Phosphorylates P_STAT P-STAT STAT->P_STAT P_STAT_Dimer P-STAT Dimer P_STAT->P_STAT_Dimer Dimerizes Nucleus Nucleus P_STAT_Dimer->Nucleus Translocates Gene Gene Expression Nucleus->Gene Inhibitor Azabicyclo[3.2.1]octane Derivative Inhibitor->P_JAK Inhibits

JAK-STAT Signaling Pathway Inhibition.

Derivatives as Monoamine Transporter Ligands

The 3-azabicyclo[3.2.1]octane scaffold is also a key structural motif in the design of ligands for monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby regulating neurotransmission. Modulators of these transporters are used in the treatment of various neurological and psychiatric disorders, such as depression and attention-deficit/hyperactivity disorder (ADHD).

Quantitative Data for Monoamine Transporter Ligands
Compound IDTargetKi (nM)Reference
22eDAT4.0[4]
22gDAT3.9[4]
7DAT130[4]
Experimental Workflow: Monoamine Transporter Binding Assay

A common method to determine the binding affinity of compounds for monoamine transporters is through a competitive radioligand binding assay. This involves incubating cell membranes expressing the transporter of interest with a radiolabeled ligand and varying concentrations of the test compound.

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Cell Membranes (Expressing Transporter) Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand and Test Compound Prepare_Membranes->Incubate Separate Separate Bound and Free Radioligand (e.g., Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity Separate->Quantify Analyze Data Analysis (Calculate Ki) Quantify->Analyze End End Analyze->End

Workflow for Monoamine Transporter Binding Assay.

Derivatives as Vasopressin V1A Receptor Antagonists

Derivatives of this compound have been investigated as antagonists of the vasopressin V1A receptor. The V1A receptor is a G protein-coupled receptor (GPCR) that mediates the vasoconstrictive and pressor effects of arginine vasopressin (AVP). Antagonists of this receptor have potential therapeutic applications in conditions such as hypertension and heart failure.

Quantitative Data for Vasopressin V1A Receptor Antagonists
Compound IDTargetKi (nM)Reference
1V1a0.1[5]
8gV1a-[6]
12gV1a-[6]
13dV1a-[6]
13gV1a-[6]

Note: Specific Ki values for compounds 8g, 12g, 13d, and 13g were not provided in the source material, but they were described as having excellent V1a binding affinities.

Signaling Pathway: Vasopressin V1A Receptor

Activation of the V1A receptor by AVP leads to the activation of the Gq alpha subunit of the associated G protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses, including smooth muscle contraction.

V1A_Receptor_Pathway AVP Arginine Vasopressin (AVP) V1AR V1A Receptor AVP->V1AR Binds Gq Gq Protein V1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Contraction) Ca_Release->Response PKC->Response Antagonist Azabicyclo[3.2.1]octane Derivative Antagonist->V1AR Blocks

Vasopressin V1A Receptor Signaling Pathway Antagonism.

Experimental Protocols

General Procedure for the Synthesis of 3-Azabicyclo[3.2.1]octane Derivatives

A representative synthetic route to 3-azabicyclo[3.2.1]octane derivatives often starts from commercially available tropinone. The following is a generalized, multi-step procedure:

  • Protection of the Amine: The nitrogen of 3-tropinone is protected, for example, with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine in a suitable solvent such as dichloromethane.[7]

  • Introduction of the Amino Group: The ketone at the 3-position can be converted to an amine via reductive amination. This involves reacting the protected tropinone with an amine source (e.g., ammonia or a primary amine) in the presence of a reducing agent like sodium cyanoborohydride.

  • Functionalization of the Amino Group: The newly introduced amino group can be further functionalized through various reactions such as acylation, alkylation, or sulfonylation to introduce diverse substituents.

  • Deprotection and Further Derivatization: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free secondary amine, which can then be subjected to further modifications at the 3-position.

General Procedure for In Vitro Kinase Assay (JAK)

The inhibitory activity of the synthesized compounds against JAK kinases is typically evaluated using an in vitro kinase assay. A general protocol is as follows:

  • Reagents: Recombinant human JAK enzyme, appropriate substrate (e.g., a peptide containing a tyrosine residue), ATP, and the test compound at various concentrations.

  • Incubation: The JAK enzyme is incubated with the test compound for a defined period at room temperature.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of the substrate and ATP. The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

  • Termination and Detection: The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as a fluorescence-based assay or a radiometric assay using [γ-33P]ATP.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Conclusion

The this compound scaffold has proven to be a highly valuable starting point for the development of potent and selective modulators of various biological targets. Its rigid conformational properties and the synthetic accessibility of its derivatives have made it a cornerstone in the discovery of novel drug candidates for a wide range of diseases. The examples provided in this guide for JAK inhibitors, monoamine transporter ligands, and vasopressin V1A receptor antagonists underscore the versatility of this chemical framework. Further exploration of the chemical space around this scaffold is likely to yield additional promising therapeutic agents in the future.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Compounds Using Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate as a versatile scaffold in the synthesis of novel bioactive compounds. The rigid bicyclic structure of this starting material is of significant interest in medicinal chemistry for the development of potent and selective therapeutic agents.

Application Note: Synthesis of Novel SHP2 Inhibitors

Introduction

Src homology 2 (SH2) domain-containing protein tyrosine phosphatase-2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling.[1] It is involved in various cellular processes, including proliferation, differentiation, and migration, primarily through the Ras-MAPK, JAK-STAT, and PI3K-AKT pathways.[1][2] Aberrant SHP2 activity has been implicated in the pathogenesis of various cancers and developmental disorders, making it an attractive target for therapeutic intervention.[1]

This compound serves as a valuable building block for the synthesis of novel SHP2 inhibitors. Its conformationally restricted framework allows for the precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for the target protein.

Therapeutic Rationale

The development of small molecule inhibitors of SHP2 is a promising strategy for the treatment of various malignancies. By blocking the catalytic activity of SHP2, these inhibitors can disrupt oncogenic signaling pathways, leading to the suppression of tumor growth and proliferation. The use of the 3-azabicyclo[3.2.1]octane scaffold allows for the exploration of novel chemical space in the design of allosteric SHP2 inhibitors.[1]

SHP2 Signaling Pathway

Caption: SHP2 signaling pathway in receptor tyrosine kinase (RTK) signaling.

Data Presentation

The following table summarizes a representative compound synthesized using this compound as a starting material for the development of SHP2 inhibitors.

Compound IDStructureMolecular FormulaKey Intermediate
1
alt text
C₁₈H₂₀Cl₂N₄SThis compound

Experimental Protocols

The following protocols describe a general two-step synthesis for the preparation of novel SHP2 inhibitors, starting from this compound.

Protocol 1: Synthesis of Tert-butyl 8-((5-((2,3-dichlorophenyl)thio)-6-methylpyrazin-2-yl)amino)-3-azabicyclo[3.2.1]octane-3-carboxylate

This protocol details the nucleophilic aromatic substitution reaction between the starting material and a suitable pyrazine derivative.

Materials and Reagents:

  • This compound

  • 2-Chloro-5-((2,3-dichlorophenyl)thio)-6-methylpyrazine

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add 2-chloro-5-((2,3-dichlorophenyl)thio)-6-methylpyrazine (1.1 eq) and DIPEA (3.0 eq).

  • Stir the reaction mixture at 80-90 °C for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with EtOAc.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired Boc-protected intermediate.

Protocol 2: Synthesis of N-(5-((2,3-dichlorophenyl)thio)-6-methylpyrazin-2-yl)-3-azabicyclo[3.2.1]octan-8-amine (Compound 1)

This protocol describes the deprotection of the Boc group to yield the final active compound.

Materials and Reagents:

  • Tert-butyl 8-((5-((2,3-dichlorophenyl)thio)-6-methylpyrazin-2-yl)amino)-3-azabicyclo[3.2.1]octane-3-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Dichloromethane (DCM) for extraction

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected intermediate from Protocol 1 in DCM.

  • Add TFA (10-20 eq) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and neutralize with a saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

  • Further purification can be performed by HPLC if necessary.[1]

Experimental Workflow

experimental_workflow cluster_protocol1 Protocol 1: Coupling Reaction cluster_protocol2 Protocol 2: Deprotection start_mat Starting Material: This compound + Pyrazine Derivative reaction1 Reaction: DMF, DIPEA, 80-90°C, 12-18h start_mat->reaction1 workup1 Workup: EtOAc, Water/Brine Wash reaction1->workup1 purification1 Purification: Silica Gel Chromatography workup1->purification1 intermediate Boc-Protected Intermediate purification1->intermediate reaction2 Reaction: DCM, TFA, 0°C to RT, 2-4h intermediate->reaction2 workup2 Workup: Neutralization (NaHCO3), DCM Extraction reaction2->workup2 final_product Final Product: N-(5-((2,3-dichlorophenyl)thio)-6-methylpyrazin-2-yl)-3-azabicyclo[3.2.1]octan-8-amine workup2->final_product

Caption: General experimental workflow for the synthesis of SHP2 inhibitors.

References

Application Notes and Protocols for N-Acylation of Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the N-acylation of tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate, a key building block in medicinal chemistry. This document outlines various reaction conditions, provides detailed experimental protocols, and includes visual aids to facilitate understanding and implementation in a laboratory setting.

Introduction

The N-acylation of this compound is a fundamental transformation for the synthesis of a wide range of biologically active molecules. The resulting amide bond is a common feature in many pharmaceutical compounds. The choice of acylation method depends on several factors, including the nature of the acylating agent, the stability of the starting materials, and the desired scale of the reaction. This document details common and effective methods for this transformation.

Data Presentation: A Comparative Overview of N-Acylation Conditions

The following table summarizes various reaction conditions for the N-acylation of this compound, providing a comparative overview of different methodologies.

Acylating Agent/Carboxylic AcidCoupling ReagentBaseSolventTemperature (°C)Time (h)Yield (%)
5-((2,3-dichlorophenyl)thio)-6-methylpyrazine-2-carboxylic acidHATUDIPEADMFRoom Temp.1Not Reported
General Acyl ChlorideNoneTriethylamine/PyridineDCM/THF0 to Room Temp.1-4Substrate Dependent
General Carboxylic AcidEDC, HOBtDIPEA/TriethylamineDMF/DCM0 to Room Temp.8-24Substrate Dependent

Experimental Protocols

Detailed methodologies for the key N-acylation reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is highly effective for a wide range of carboxylic acids, including those that are sterically hindered.

Materials:

  • This compound

  • Carboxylic acid (e.g., 5-((2,3-dichlorophenyl)thio)-6-methylpyrazine-2-carboxylic acid)

  • HATU (1-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • To this solution, add HATU (1.2 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated product.

Protocol 2: Acylation with an Acyl Chloride

This method is suitable for the rapid formation of amides from readily available acyl chlorides.

Materials:

  • This compound

  • Acyl chloride (1.1 eq)

  • Triethylamine or Pyridine (1.5 eq)

  • Anhydrous DCM (Dichloromethane) or THF (Tetrahydrofuran)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine or pyridine to the stirred solution.

  • Add the acyl chloride dropwise to the reaction mixture, ensuring the temperature remains below 5 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 3: EDC/HOBt-Mediated Amide Coupling

This is a classic and widely used method for amide bond formation, particularly in peptide synthesis, and is applicable here.

Materials:

  • This compound

  • Carboxylic acid (1.0 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF or DCM

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and this compound (1.1 eq).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS.

  • Once complete, dilute the mixture with a suitable organic solvent like ethyl acetate.

  • Wash the organic phase with water, 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude amide product via flash column chromatography or recrystallization.

Visualizations

To further clarify the experimental process, the following diagrams illustrate the workflow and logical relationships of the N-acylation reaction.

N_Acylation_Workflow start Start reagents Combine Amine, Carboxylic Acid/Acyl Chloride, and Solvent start->reagents activation Add Coupling Reagent (e.g., HATU, EDC) and Base (if applicable) reagents->activation reaction Stir at appropriate Temperature and Time activation->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: Quench, Extract, and Wash monitoring->workup Complete purification Purify Crude Product (Column Chromatography or Recrystallization) workup->purification product Isolated N-Acylated Product purification->product

Caption: General workflow for the N-acylation reaction.

Reagent_Selection_Logic start Select Acylation Method is_acid Is the acylating agent a carboxylic acid? start->is_acid is_acid_chloride Is the acylating agent an acyl chloride? is_acid->is_acid_chloride No coupling_reagent Use a Coupling Reagent (HATU, EDC/HOBt, etc.) is_acid->coupling_reagent Yes base_only Use a Base (Triethylamine, Pyridine) is_acid_chloride->base_only Yes other Other Methods (e.g., Anhydrides) is_acid_chloride->other No

Application Notes and Protocols: Coupling Reactions of Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for various coupling reactions involving tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate, a versatile building block in medicinal chemistry. The protocols outlined below cover amide bond formation, reductive amination, and Buchwald-Hartwig amination, offering a guide for the synthesis of diverse derivatives.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its rigid bicyclic core and the presence of a primary amino group make it an attractive scaffold for the development of novel therapeutics. The Boc-protected nitrogen at the 3-position allows for selective functionalization of the 8-amino group, followed by deprotection and further modification if required. This application note details reliable and reproducible protocols for key coupling reactions.

Data Presentation: Summary of Coupling Reactions

The following table summarizes the key parameters for the coupling reactions of this compound.

Reaction TypeCoupling PartnerReagents/CatalystsSolventTemperatureTypical Yield
Amide CouplingCarboxylic AcidHATU, DIEADMF25°C~90%[1]
Reductive AminationAldehyde/KetoneSodium Triacetoxyborohydride, Acetic AcidDichloromethane (DCM) or Dichloroethane (DCE)Room Temperature70-95%
Buchwald-Hartwig AminationAryl HalidePd₂(dba)₃, Xantphos, Cs₂CO₃Toluene or Dioxane90-110°C60-90%

Experimental Protocols

Amide Bond Formation via HATU Coupling

This protocol describes the formation of an amide bond between this compound and a carboxylic acid using the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • This compound

  • Carboxylic acid of interest (e.g., 5-cyclopropyl-1,2-oxazole-3-carboxylic acid)[1]

  • HATU

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

Procedure: [1]

  • To a round-bottom flask, add this compound (1.0 equivalent), the carboxylic acid (1.0 equivalent), and HATU (1.5 equivalents).

  • Add anhydrous DMF to dissolve the reagents.

  • Add DIEA (2.5 equivalents) to the solution.

  • Stir the reaction mixture at 25°C for 12 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Example Data: In a specific example, the coupling of tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate with 5-cyclopropyl-1,2-oxazole-3-carboxylic acid using HATU and DIEA in DMF at 25°C for 12 hours resulted in a 90% yield of the corresponding amide.[1]

Reductive Amination with Aldehydes and Ketones

This protocol outlines the reductive amination of an aldehyde or ketone with this compound using sodium triacetoxyborohydride (STAB) as the reducing agent.[2][3][4][5]

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (optional, as a catalyst for less reactive carbonyls)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in anhydrous DCM or DCE.

  • If the carbonyl compound is unreactive, a catalytic amount of acetic acid (0.1-0.2 equivalents) can be added.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine/enamine formation.

  • Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, quench carefully with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide. The choice of ligand and base can be critical and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene or Dioxane

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (0.02-0.05 equivalents) and Xantphos (0.04-0.10 equivalents).

  • Add anhydrous toluene or dioxane to the flask.

  • Add the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), and Cs₂CO₃ (2.0-3.0 equivalents).

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 90-110°C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the Celite® pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents Amine Tert-butyl 8-amino-3-azabicyclo [3.2.1]octane-3-carboxylate Reaction Amide Coupling (25°C, 12h) Amine->Reaction CarboxylicAcid Carboxylic Acid CarboxylicAcid->Reaction HATU HATU HATU->Reaction DIEA DIEA DIEA->Reaction DMF DMF (Solvent) DMF->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Amide Product Purification->Product

Caption: Workflow for Amide Coupling Reaction.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reagents Reagents Amine Tert-butyl 8-amino-3-azabicyclo [3.2.1]octane-3-carboxylate ImineFormation Imine Formation (RT, 30-60 min) Amine->ImineFormation Carbonyl Aldehyde or Ketone Carbonyl->ImineFormation STAB NaBH(OAc)3 Reduction Reduction (RT, 4-24h) STAB->Reduction Solvent DCM or DCE Solvent->ImineFormation ImineFormation->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Product Secondary Amine Product Purification->Product

Caption: Workflow for Reductive Amination.

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_reagents Catalyst System Amine Tert-butyl 8-amino-3-azabicyclo [3.2.1]octane-3-carboxylate Reaction Buchwald-Hartwig Coupling (90-110°C, 12-24h) Amine->Reaction ArylHalide Aryl Halide ArylHalide->Reaction Catalyst Pd2(dba)3 Catalyst->Reaction Ligand Xantphos Ligand->Reaction Base Cs2CO3 Base->Reaction Solvent Toluene Solvent->Reaction Filtration Filtration through Celite® Reaction->Filtration Purification Column Chromatography Filtration->Purification Product N-Aryl Amine Product Purification->Product

Caption: Workflow for Buchwald-Hartwig Amination.

References

Application of Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate in the Synthesis of Mu Opioid Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the use of tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate as a key building block in the synthesis of compounds targeting the mu (µ) opioid receptor. The 3,8-diazabicyclo[3.2.1]octane scaffold offers a rigid framework that is of significant interest in medicinal chemistry for its potential to interact with various G protein-coupled receptors (GPCRs), including opioid receptors.

Introduction

The 3,8-diazabicyclo[3.2.1]octane core is a conformationally constrained diamine that has been explored for the development of ligands for various central nervous system targets. Its rigid structure allows for precise orientation of substituents, which can lead to high-affinity and selective interactions with receptor binding pockets. In the context of opioid receptor research, this scaffold has been investigated for the synthesis of both agonists and antagonists. The mu (µ) opioid receptor, a primary target for potent analgesics like morphine and fentanyl, is also the receptor whose antagonism can be beneficial in conditions such as opioid-induced constipation or as a treatment for opioid overdose.

Interestingly, structure-activity relationship (SAR) studies on this scaffold have revealed that subtle structural modifications can dramatically alter the pharmacological activity, in some cases unexpectedly converting a molecule from a predicted antagonist to a potent agonist. This highlights the complex nature of opioid receptor pharmacology and the importance of empirical testing in drug discovery.

Synthetic Applications and Methodologies

This compound serves as a versatile intermediate for the synthesis of a variety of derivatives. The presence of a primary amine at the 8-position and a Boc-protected secondary amine at the 3-position allows for selective functionalization. The primary amine is a nucleophile that can readily undergo reactions such as alkylation, acylation, and reductive amination to introduce diverse substituents. The Boc-protecting group can be removed under acidic conditions to allow for subsequent modification of the secondary amine.

Representative Experimental Protocol: N-Alkylation

This protocol describes a general procedure for the N-alkylation of the primary amino group of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.1 eq) to the suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired N-alkylated product.

Quantitative Data

The following table summarizes the mu (µ) opioid receptor binding affinities for a series of 3,8-diazabicyclo[3.2.1]octane derivatives. It is important to note that while the initial goal of some studies was to develop antagonists, several compounds were found to be potent agonists.

Compound IDStructureµ-Opioid Receptor Ki (nM)Functional ActivityReference
1 N-(3-phenylpropyl)-3,8-diazabicyclo[3.2.1]octane0.39Agonist[1]
2 N-(2-phenylethyl)-3,8-diazabicyclo[3.2.1]octane0.27Agonist[1]
3 N-benzyl-3,8-diazabicyclo[3.2.1]octane41.26Agonist[1]
4 N-propionyl-N'-cinnamyl-9,10-diazatricyclo[4.2.1.1(2,5)]decaneHigh AffinityNot Specified[2]
5 N-propionyl-N'-cinnamyl-2,7-diazatricyclo[4.4.0.0(3,8)]decaneHigh Affinity (6x morphine analgesia)Agonist[2]

Diagrams

Mu Opioid Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the mu opioid receptor by an agonist, leading to analgesia, and how an antagonist blocks this effect.

mu_opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist MOR Mu Opioid Receptor (MOR) Agonist->MOR Binds & Activates Antagonist Antagonist Antagonist->MOR Binds & Blocks G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel (GIRK) G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Decreases Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Leads to Reduced_NT_release Reduced Neurotransmitter Release Ca_channel->Reduced_NT_release Leads to Analgesia Analgesia Hyperpolarization->Analgesia Reduced_NT_release->Analgesia

Caption: Mu Opioid Receptor Signaling Pathway.

Experimental Workflow for Synthesis and Evaluation

This diagram outlines a typical workflow for the synthesis of mu opioid receptor antagonists starting from this compound and their subsequent in vitro evaluation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation In Vitro Evaluation cluster_outcome Outcome start Tert-butyl 8-amino-3-azabicyclo [3.2.1]octane-3-carboxylate reaction N-Functionalization (e.g., Alkylation, Acylation) start->reaction purification Purification (Column Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization binding_assay Radioligand Binding Assay (Determine Ki at Mu, Kappa, Delta receptors) characterization->binding_assay functional_assay Functional Assay (e.g., cAMP, β-arrestin recruitment) binding_assay->functional_assay data_analysis Data Analysis (Determine IC50/EC50, Selectivity) functional_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

References

Application Notes and Protocols: Mitsunobu Reaction with 8-Hydroxy-3-azabicyclo[3.2.1]octane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Mitsunobu reaction applied to 8-hydroxy-3-azabicyclo[3.2.1]octane derivatives, a key transformation in the synthesis of tropane alkaloid analogs and other neurologically active compounds. This protocol is intended for use by trained organic chemists.

Introduction

The Mitsunobu reaction is a versatile and reliable method for the stereospecific conversion of primary and secondary alcohols to a variety of functional groups, including esters, ethers, and azides, with inversion of configuration.[1][2] This reaction is particularly valuable in medicinal chemistry for the synthesis of complex molecules with defined stereochemistry. In the context of 8-hydroxy-3-azabicyclo[3.2.1]octane derivatives, the Mitsunobu reaction allows for the introduction of diverse substituents at the C-3 position, enabling the exploration of structure-activity relationships (SAR) for various biological targets.

The reaction proceeds via the activation of the hydroxyl group by a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1] The resulting alkoxyphosphonium salt is then susceptible to nucleophilic attack by a suitable pronucleophile (e.g., a phenol, carboxylic acid, or imide) in an Sₙ2 fashion.

Data Presentation

The following tables summarize representative quantitative data for the Mitsunobu reaction with N-protected 8-hydroxy-3-azabicyclo[3.2.1]octane derivatives. Yields can vary depending on the specific nucleophile, substrate stereochemistry (endo vs. exo), and reaction conditions.

Table 1: Mitsunobu Reaction of N-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane with Substituted Phenols

EntryAlcohol SubstrateNucleophile (Phenol)ProductYield (%)
1N-Boc-endo-8-hydroxy-3-azabicyclo[3.2.1]octaneSubstituted PhenolN-Boc-exo-3-(aryloxy)-8-azabicyclo[3.2.1]octane29-83[3]
2N-Boc-exo-8-hydroxy-3-azabicyclo[3.2.1]octaneSubstituted PhenolN-Boc-endo-3-(aryloxy)-8-azabicyclo[3.2.1]octaneModerate to High[3]

Note: The yield range of 29-83% for the endo-alcohol indicates that the success of the reaction is sensitive to the electronic and steric properties of the substituted phenol.

Table 2: General Reagent Stoichiometry

ReagentMolar Equivalents
8-Hydroxy-3-azabicyclo[3.2.1]octane derivative1.0
Nucleophile (e.g., Phenol)1.0 - 1.5
Triphenylphosphine (PPh₃)1.0 - 1.5
Diisopropyl Azodicarboxylate (DIAD) or Diethyl Azodicarboxylate (DEAD)1.0 - 1.5

Experimental Protocols

General Protocol for the Mitsunobu Reaction with N-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane and a Phenolic Nucleophile

This protocol is a general guideline and may require optimization for specific substrates and nucleophiles.

Materials:

  • N-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane (endo or exo isomer)

  • Substituted phenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and stirring bar

  • Ice-water bath

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon or nitrogen, add N-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane (1.0 equiv), the substituted phenol (1.0-1.2 equiv), and triphenylphosphine (1.2-1.5 equiv).

  • Dissolution: Add anhydrous THF to the flask to dissolve the solids. The concentration is typically in the range of 0.1-0.5 M with respect to the alcohol.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Azodicarboxylate: Slowly add DIAD or DEAD (1.2-1.5 equiv) dropwise to the stirred solution. The characteristic orange-red color of the azodicarboxylate may fade as the reaction progresses.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture for 12-24 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC. The formation of the product can be visualized, and the disappearance of the starting alcohol can be tracked. Triphenylphosphine oxide is a major byproduct and will also be visible on the TLC plate.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture in vacuo to remove the THF.

    • The crude residue can be directly purified by silica gel column chromatography.

  • Purification:

    • Load the crude material onto a silica gel column.

    • Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from triphenylphosphine oxide and other byproducts.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product.

Subsequent Deprotection (if required):

The N-Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).

Visualizations

Mitsunobu Reaction Mechanism

Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine DIAD DIAD DIAD->Betaine Alkoxyphosphonium Alkoxyphosphonium Salt [R-OPPh₃]⁺ Betaine->Alkoxyphosphonium + R-OH DIAD_H2 DIAD-H₂ Betaine->DIAD_H2 + Nu-H Alcohol R-OH (8-hydroxy-3-azabicyclo[3.2.1]octane) Nucleophile Nu-H (e.g., Phenol) Product R-Nu (Inverted Stereochemistry) Nucleophile->Product Sₙ2 attack Alkoxyphosphonium->Product TPPO PPh₃=O Alkoxyphosphonium->TPPO

Caption: General mechanism of the Mitsunobu reaction.

Experimental Workflow

Mitsunobu_Workflow Start Combine Reactants: - 8-hydroxy-3-azabicyclo[3.2.1]octane - Nucleophile - PPh₃ in Anhydrous THF Cool Cool to 0 °C Start->Cool Add_DIAD Add DIAD/DEAD Dropwise Cool->Add_DIAD React Warm to RT Stir for 12-24h Add_DIAD->React Monitor Monitor by TLC React->Monitor Workup Concentrate in vacuo Monitor->Workup Purify Silica Gel Column Chromatography Workup->Purify Product Isolate Pure Product Purify->Product

Caption: Experimental workflow for the Mitsunobu reaction.

References

Application Notes and Protocols for the Boc Deprotection of Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. This document provides detailed protocols for the deprotection of Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate to yield 3-azabicyclo[3.2.1]octan-8-amine, a valuable building block for the development of novel therapeutics. The protocols described herein utilize common acidic conditions, namely hydrogen chloride (HCl) in 1,4-dioxane and trifluoroacetic acid (TFA) in dichloromethane (DCM). These methods are generally high-yielding and scalable for applications in research and drug development.

Reaction Principle

The deprotection of a Boc-protected amine is an acid-catalyzed hydrolysis of the carbamate. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group, which facilitates the cleavage of the tert-butyl group as a stable carbocation. This is followed by the spontaneous decarboxylation of the resulting carbamic acid to afford the free amine as its corresponding salt.

Data Summary

The following table summarizes common conditions for the Boc deprotection of amines, with specific examples for 3-azabicyclo[3.2.1]octane derivatives and other bicyclic amines.

Reagent(s)Solvent(s)Substrate TypeTime (h)TemperatureYieldReference
4M HCl in DioxaneDioxaneGeneral Amines2Room Temp.91%[1]
4M HCl in DioxaneDioxaneGeneral Amines16-80Room Temp.100%[1]
4M HCl in DioxaneDioxaneGeneral Amines24Room Temp.High[1]
TFA / DCM (1:3)DichloromethaneN-Boc-azabicyclo derivative20°C to RTHigh[2]
3M HCl in MeOHMethanol3-Aryl-8-azabicyclo[3.2.1]octan-3-ol--Partial Elimination[3]
TMSIDichloromethane3-Aryl-8-azabicyclo[3.2.1]octan-3-ol--Alkene Formation[3]
None (Thermal)None3-Aryl-8-azabicyclo[3.2.1]octan-3-ol5 min185°C (Microwave)High[3]

Experimental Protocols

Protocol 1: Deprotection using 4M HCl in 1,4-Dioxane

This protocol is a widely used and efficient method for Boc deprotection, often yielding the hydrochloride salt of the amine which can frequently be isolated by simple filtration or evaporation.[4][5]

Materials:

  • This compound

  • 4M Hydrogen Chloride in 1,4-Dioxane

  • Anhydrous Diethyl Ether or Methyl tert-butyl ether (MTBE)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Under an inert atmosphere, add 4M HCl in 1,4-dioxane (5-10 eq of HCl). The concentration of the substrate in the acidic solution is typically in the range of 0.1-0.5 M.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the substrate.[1]

  • Upon completion of the reaction, the product, 3-azabicyclo[3.2.1]octan-8-amine dihydrochloride, may precipitate from the solution.

  • If a precipitate has formed, add anhydrous diethyl ether or MTBE to facilitate further precipitation and to wash the product.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product. The crude solid can be triturated with diethyl ether to remove non-polar impurities.

Protocol 2: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is another common and effective method, particularly useful when a different counter-ion is desired or when the hydrochloride salt is hygroscopic or difficult to handle.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask. A typical concentration is 0.1-0.2 M.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (10-20 eq). A common reaction mixture is a 1:1 to 1:4 v/v mixture of TFA and DCM.[2]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of TFA, the residue can be co-evaporated with toluene.

  • For work-up to the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine. For isolation of the TFA salt, omit the basic wash.

Mandatory Visualizations

Boc_Deprotection_Workflow Boc Deprotection General Workflow cluster_start Starting Material cluster_reaction Deprotection Step cluster_monitoring Reaction Monitoring cluster_workup Work-up & Isolation cluster_product Final Product start This compound reaction Addition of Acid (e.g., 4M HCl in Dioxane or TFA in DCM) Stir at Room Temperature start->reaction 1. monitoring Monitor by TLC or LC-MS reaction->monitoring 2. workup Precipitation with Ether / Filtration or Solvent Evaporation & Trituration monitoring->workup 3. (Upon Completion) product 3-azabicyclo[3.2.1]octan-8-amine (as HCl or TFA salt) workup->product 4.

Caption: General workflow for the Boc deprotection of this compound.

Reaction_Mechanism Boc Deprotection Mechanism Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + H+ Carbocation tert-Butyl Cation Protonated_Boc->Carbocation Cleavage Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Amine_Salt Amine Salt Carbamic_Acid->Amine_Salt Decarboxylation CO2 Carbon Dioxide Carbamic_Acid->CO2

Caption: Simplified reaction mechanism for the acid-catalyzed Boc deprotection.

Discussion and Important Considerations
  • Choice of Acid: Both HCl in dioxane and TFA in DCM are highly effective. The choice often depends on the desired salt form of the product. Hydrochloride salts are often crystalline and easy to handle, while trifluoroacetate salts can sometimes be oils.

  • Substrate Sensitivity: For substrates with other acid-sensitive functional groups, the reaction conditions should be carefully optimized. Milder acidic conditions or alternative deprotection methods may be required. In the case of a structurally similar 3-hydroxy-8-azabicyclo[3.2.1]octane derivative, standard acidic deprotection led to side reactions such as elimination.[3] In such cases, thermal deprotection under microwave irradiation proved to be a successful alternative.[3]

  • Work-up Procedure: The work-up procedure should be chosen based on the properties of the final product. If the hydrochloride or trifluoroacetate salt is desired, an aqueous basic wash should be avoided. If the free amine is required, a careful neutralization and extraction are necessary.

  • Safety Precautions: Both TFA and concentrated HCl are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Dichloromethane and 1,4-dioxane are hazardous solvents and should also be handled with care in a well-ventilated area.

References

Application Notes and Protocols: Reductive Amination of 3-Azabicyclo[3.2.1]octane Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reductive amination of intermediates featuring the 3-azabicyclo[3.2.1]octane scaffold, a crucial structural motif in medicinal chemistry. The following sections offer a comparative overview of different methodologies, quantitative data, and step-by-step experimental procedures.

Introduction

The 3-azabicyclo[3.2.1]octane core is a key building block in the synthesis of a wide range of biologically active compounds. Reductive amination is a powerful and versatile method for introducing functional diversity to this scaffold by forming carbon-nitrogen bonds. This document outlines three distinct protocols for the reductive amination of 3-azabicyclo[3.2.1]octane-based intermediates, employing various reducing agents and reaction conditions.

Comparative Data of Reductive Amination Protocols

The following table summarizes the quantitative data from the detailed protocols, allowing for easy comparison of their efficiency and applicability.

ProtocolStarting MaterialAmine SourceReducing AgentSolventYieldReference
18-Methyl-8-azabicyclo[3.2.1]octan-3-oneAmmonium formate10% Pd/C, H₂ (from formate)Methanol/Water83%[1]
2Dialdehyde intermediateBenzylamineSodium cyanoborohydride (NaBH₃CN)Not specifiedNot specified[2][3]
3Bisaldehyde intermediateBenzylamineSodium triacetoxyborohydride (NaBH(OAc)₃)1,2-DichloroethaneNot specified[4]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Reductive Amination with Ammonium Formate

This one-pot method provides a high-yield synthesis of primary amines from a ketone precursor.[1]

Experimental Procedure:

  • In a suitable reaction vessel, dissolve 8-methyl-8-azabicyclo[3.2.1]octan-3-one (6 g, 43 mmol) in methanol (112 mL).

  • To the vigorously stirred solution, add ammonium formate (25 g, 0.40 mol) and water (12.5 mL).

  • After complete dissolution, carefully add 10% Palladium on carbon (Pd/C) (5.1 g, 4.8 mmol).

  • Stir the reaction mixture overnight at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent of Ethanol/NH₄OH (8:2).

  • Upon completion, filter the catalyst off through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to obtain an oily residue.

  • Dissolve the residue in ethanol (100 mL) and add 37% HCl (7.5 mL) dropwise.

  • Seed the solution and continue stirring at room temperature for 1 hour, followed by 5 hours at 4°C.

  • Filter the resulting white precipitate and dry it at 40°C under vacuum to yield endo-8-methyl-8-azabicyclo[3.2.1]octane bis hydrochloride (7.6 g, 35.6 mmol, 83% yield).[1]

Protocol 2: Reductive Amination using Sodium Cyanoborohydride

This protocol is employed in a multi-step synthesis where a dialdehyde intermediate, generated in situ, undergoes reductive amination.[2][3]

Experimental Procedure:

  • The unstable dialdehyde solution, obtained from the oxidative cleavage of a vicinal diol with NaIO₄, is used directly in this step without isolation.

  • To this solution, add benzylamine.

  • In the presence of acetic acid (AcOH), add sodium cyanoborohydride (NaBH₃CN) as the reducing agent.

  • The ring-closure reaction proceeds to afford the desired 3-azabicyclo[3.2.1]octane derivative.

Protocol 3: Reductive Amination using Sodium Triacetoxyborohydride

This method utilizes the milder reducing agent, sodium triacetoxyborohydride, which is particularly suitable for acid-sensitive substrates.[4][5]

Experimental Procedure:

  • The crude bisaldehyde intermediate is dissolved in dilute 1,2-dichloroethane.

  • Add benzylamine to the solution.

  • Introduce a catalytic amount of acetic acid.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) to the reaction mixture.

  • Stir the reaction overnight at room temperature to yield the Boc-protected bicyclic target.[4]

Visualized Workflows and Pathways

Reductive_Amination_General_Pathway Ketone Ketone/Aldehyde (3-azabicyclo[3.2.1]octane derivative) Imine Iminium Ion Intermediate Ketone->Imine + Amine - H2O Amine Amine (R-NH2) Amine->Imine Product Amine Product (Functionalized 3-azabicyclo[3.2.1]octane) Imine->Product + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN, H2/Pd-C) ReducingAgent->Product

Protocol_1_Workflow Start Start: 8-Methyl-8-azabicyclo[3.2.1]octan-3-one Step1 Dissolve in MeOH Start->Step1 Step2 Add Ammonium Formate & Water Step1->Step2 Step3 Add 10% Pd/C Step2->Step3 Step4 Stir overnight at RT Step3->Step4 Step5 Filter catalyst Step4->Step5 Step6 Concentrate Step5->Step6 Step7 Dissolve in EtOH, add HCl Step6->Step7 Step8 Precipitate and Dry Step7->Step8 End Product: endo-8-methyl-8-azabicyclo[3.2.1]octane bis hydrochloride Step8->End

Protocol_2_3_Workflow Start Start: Diol Precursor Step1 Oxidative Cleavage (NaIO4) Start->Step1 Intermediate Dialdehyde Intermediate (in situ) Step1->Intermediate Step2 Add Benzylamine & AcOH Intermediate->Step2 Reducing Add Reducing Agent Step2->Reducing Protocol2 NaBH3CN Reducing->Protocol2 Protocol 2 Protocol3 NaBH(OAc)3 Reducing->Protocol3 Protocol 3 Step3 Stir at RT Protocol2->Step3 Protocol3->Step3 End Product: 3-Azabicyclo[3.2.1]octane derivative Step3->End

References

Application Notes and Protocols for the Synthesis of Sulfonamides from Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-azabicyclo[3.2.1]octane scaffold is a key structural motif in medicinal chemistry, recognized for its conformational rigidity and topographical features that allow for precise presentation of pharmacophoric elements. Sulfonamides derived from tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate are of significant interest in drug discovery, with applications as potent and selective inhibitors of various biological targets. This document provides detailed protocols for the synthesis of these sulfonamides, summarizes quantitative data, and discusses their applications, particularly as N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors and chemokine receptor antagonists.

Applications of Sulfonamides Derived from 3-Azabicyclo[3.2.1]octane Scaffolds

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors

Sulfonamides incorporating the 3-azabicyclo[3.2.1]octane core have been identified as a promising class of NAAA inhibitors. NAAA is a cysteine hydrolase that degrades the endogenous signaling lipid palmitoylethanolamide (PEA), a potent anti-inflammatory and analgesic mediator. Inhibition of NAAA leads to an increase in endogenous PEA levels, thereby enhancing its therapeutic effects. This makes NAAA inhibitors attractive candidates for the treatment of inflammatory and pain-related conditions. The sulfonamide moiety in these molecules often plays a crucial role in binding to the enzyme's active site.

Chemokine Receptor Antagonists

The 3-azabicyclo[3.2.1]octane framework is also a privileged scaffold for the development of chemokine receptor antagonists. Chemokine receptors are G-protein coupled receptors (GPCRs) that mediate leukocyte trafficking in response to inflammatory stimuli. Dysregulation of chemokine signaling is implicated in various inflammatory and autoimmune diseases, as well as in cancer metastasis and HIV infection. Sulfonamide derivatives of 3-azabicyclo[3.2.1]octane can act as potent and selective antagonists of chemokine receptors such as CCR2 and CCR5, thereby blocking the downstream inflammatory cascade.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of sulfonamides from related bicyclic amines and are expected to be applicable to this compound.

General Protocol for the Synthesis of N-(3-Boc-3-azabicyclo[3.2.1]octan-8-yl)sulfonamides

This procedure describes the reaction of this compound with a generic sulfonyl chloride (R-SO₂Cl) in the presence of a base.

Materials:

  • This compound

  • Appropriate sulfonyl chloride (e.g., benzenesulfonyl chloride, dansyl chloride, etc.)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous THF (or DCM) at room temperature, add triethylamine (1.5 eq.).

  • Stir the mixture for 10-15 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Add the desired sulfonyl chloride (1.1 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide.

Data Presentation

The following table summarizes expected yields for the synthesis of various sulfonamides based on reactions with a related isomer, tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate. These yields can be considered indicative for the synthesis starting from the 8-amino isomer.[1]

Sulfonyl Chloride MoietyProductExpected Yield Range (%)
Pyrazole-basedN-(3-Boc-3-azabicyclo[3.2.1]octan-8-yl)pyrazole-sulfonamide16 - 91
BenzenesulfonylN-(3-Boc-3-azabicyclo[3.2.1]octan-8-yl)benzenesulfonamide60 - 85
ToluenesulfonylN-(3-Boc-3-azabicyclo[3.2.1]octan-8-yl)tosylsulfonamide65 - 90
DansylN-Dansyl-8-amino-3-Boc-3-azabicyclo[3.2.1]octane70 - 95

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of sulfonamides from this compound.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A This compound D Reaction in Anhydrous Solvent (e.g., THF) A->D B Sulfonyl Chloride (R-SO2Cl) B->D C Base (e.g., TEA) C->D E Aqueous Work-up D->E F Extraction E->F G Purification (Chromatography) F->G H N-(3-Boc-3-azabicyclo[3.2.1]octan-8-yl)sulfonamide G->H

Caption: General workflow for sulfonamide synthesis.

Signaling Pathway of NAAA Inhibitors

This diagram illustrates the mechanism of action of NAAA inhibitors in modulating inflammatory responses.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PEA_outside PEA (extracellular) PEA PEA (intracellular) PEA_outside->PEA NAAA NAAA Enzyme PEA->NAAA degradation PPARa PPAR-α PEA->PPARa activation Degradation Degradation Products NAAA->Degradation Inhibitor Sulfonamide Inhibitor Inhibitor->NAAA inhibition AntiInflammatory Anti-inflammatory Gene Expression PPARa->AntiInflammatory promotes

Caption: Mechanism of action of NAAA inhibitors.

General Chemokine Receptor Signaling Pathway

This diagram shows a simplified signaling cascade initiated by chemokine binding to its receptor, and the point of intervention for antagonists.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Chemokine Chemokine Receptor Chemokine Receptor (GPCR) Chemokine->Receptor binds & activates G_protein G-protein Receptor->G_protein activates Antagonist Sulfonamide Antagonist Antagonist->Receptor blocks binding Signaling Downstream Signaling (e.g., MAPK, PI3K) G_protein->Signaling initiates Response Cellular Response (Chemotaxis, Activation) Signaling->Response leads to

Caption: Chemokine receptor antagonist mechanism.

References

Application Notes and Protocols for Parallel Synthesis Using Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate is a versatile bicyclic scaffold that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid conformation and the presence of a primary amine and a Boc-protected secondary amine allow for selective functionalization, making it an ideal core for the construction of diverse compound libraries through parallel synthesis. This document provides detailed application notes and protocols for the use of this scaffold in generating libraries of novel compounds, primarily through amide coupling and reductive amination reactions. These methodologies are crucial for structure-activity relationship (SAR) studies and the identification of new therapeutic agents.

Key Applications in Parallel Synthesis

The primary amino group of this compound is the key reactive site for diversification in parallel synthesis. Two of the most common and robust methods for derivatization are:

  • Parallel Amide Coupling: Reaction of the primary amine with a library of carboxylic acids, acid chlorides, or sulfonyl chlorides to generate a diverse set of amides and sulfonamides.

  • Parallel Reductive Amination: Reaction of the primary amine with a library of aldehydes or ketones in the presence of a reducing agent to yield a variety of secondary amines.

These reactions are well-suited for parallel synthesis formats, allowing for the rapid generation of a multitude of analogs from a common scaffold.

Experimental Protocols

General Protocol for Parallel Amide Coupling

This protocol describes the parallel synthesis of an amide library from this compound and a diverse set of carboxylic acids using a carbodiimide coupling agent.

Materials:

  • This compound

  • Library of diverse carboxylic acids

  • N,N'-Diisopropylcarbodiimide (DIC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Parallel synthesis reactor or multi-well plates with caps

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DCM.

    • Prepare a 0.2 M stock solution of the coupling agent (DIC or EDC) in anhydrous DCM.

    • Prepare a 0.2 M stock solution of the coupling additive (HOBt or HOAt) in anhydrous DMF.

    • Prepare a 0.4 M stock solution of DIPEA in anhydrous DCM.

    • Prepare 0.2 M stock solutions of each carboxylic acid from the library in anhydrous DCM or DMF.

  • Reaction Setup (per well/reaction vessel):

    • To each reaction vessel, add 200 µL (0.04 mmol, 1.0 eq) of the carboxylic acid stock solution.

    • Add 200 µL (0.04 mmol, 1.0 eq) of the this compound stock solution.

    • Add 200 µL (0.04 mmol, 1.0 eq) of the HOBt/HOAt stock solution.

    • Add 100 µL (0.04 mmol, 1.0 eq) of the DIPEA stock solution.

    • Initiate the reaction by adding 200 µL (0.04 mmol, 1.0 eq) of the DIC/EDC stock solution.

  • Reaction Conditions:

    • Seal the reaction vessels under an inert atmosphere.

    • Shake the reaction block at room temperature for 16-24 hours.

  • Work-up and Purification:

    • Quench the reaction by adding 200 µL of water to each vessel.

    • Evaporate the solvent under reduced pressure.

    • Redissolve the residue in a suitable solvent (e.g., Ethyl Acetate).

    • Perform a liquid-liquid extraction with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • The resulting crude amides can be purified by parallel preparative HPLC-MS.

General Protocol for Parallel Reductive Amination

This protocol outlines the parallel synthesis of a library of secondary amines via reductive amination of this compound with a diverse set of aldehydes.

Materials:

  • This compound

  • Library of diverse aldehydes

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Acetic Acid (AcOH)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Parallel synthesis reactor or multi-well plates with caps

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DCM.

    • Prepare 0.2 M stock solutions of each aldehyde from the library in anhydrous DCM.

    • Prepare a 0.4 M suspension of STAB in anhydrous DCM (prepare fresh).

  • Reaction Setup (per well/reaction vessel):

    • To each reaction vessel, add 200 µL (0.04 mmol, 1.0 eq) of the aldehyde stock solution.

    • Add 200 µL (0.04 mmol, 1.0 eq) of the this compound stock solution.

    • Add 5 µL of glacial acetic acid.

    • Stir the mixture for 30 minutes at room temperature to allow for imine formation.

    • Add 200 µL (0.08 mmol, 2.0 eq) of the STAB suspension.

  • Reaction Conditions:

    • Seal the reaction vessels.

    • Shake the reaction block at room temperature for 16-24 hours.

  • Work-up and Purification:

    • Quench the reaction by adding 200 µL of saturated aqueous NaHCO₃ solution to each vessel.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • The resulting crude secondary amines can be purified by parallel preparative HPLC-MS.

Data Presentation

The following tables present illustrative data for the parallel synthesis of a representative library of compounds. The yields and purities are typical for these types of reactions but should be considered as examples.

Table 1: Parallel Amide Coupling Results

Carboxylic Acid Building BlockProduct StructureMolecular Weight ( g/mol )Yield (%)Purity (%) (LC-MS)
Benzoic Acid330.458595
4-Chlorobenzoic Acid364.898293
2-Thiophenecarboxylic Acid336.467891
Cyclohexanecarboxylic Acid336.499096
Acetic Acid268.387592

Table 2: Parallel Reductive Amination Results

Aldehyde Building BlockProduct StructureMolecular Weight ( g/mol )Yield (%)Purity (%) (LC-MS)
Benzaldehyde316.477894
4-Fluorobenzaldehyde334.467592
2-Naphthaldehyde366.527290
Isovaleraldehyde296.488595
Cyclopentanecarbaldehyde306.488897

Visualizations

parallel_amide_coupling cluster_inputs scaffold tert-butyl 8-amino-3-azabicyclo- [3.2.1]octane-3-carboxylate reaction Parallel Reaction (DCM, RT, 16-24h) scaffold->reaction acids Carboxylic Acid Library (R-COOH) acids->reaction reagents Coupling Reagents (EDC, HOBt, DIPEA) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Parallel HPLC-MS Purification workup->purification library Amide Library purification->library

Caption: Workflow for Parallel Amide Coupling.

parallel_reductive_amination cluster_inputs scaffold tert-butyl 8-amino-3-azabicyclo- [3.2.1]octane-3-carboxylate reaction Parallel Reaction (DCM, RT, 16-24h) scaffold->reaction aldehydes Aldehyde Library (R-CHO) aldehydes->reaction reagents Reducing Agent (STAB, AcOH) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Parallel HPLC-MS Purification workup->purification library Secondary Amine Library purification->library

Caption: Workflow for Parallel Reductive Amination.

Conclusion

This compound is an excellent scaffold for the parallel synthesis of diverse compound libraries. The protocols provided for parallel amide coupling and reductive amination are robust and can be readily adapted to a wide range of building blocks. These methods facilitate the rapid exploration of chemical space around the bicyclic core, which is a significant advantage in the early stages of drug discovery and lead optimization. The ability to generate large numbers of analogs in a systematic manner is invaluable for developing comprehensive structure-activity relationships.

Application Notes and Protocols: Solid-Phase Synthesis of 3-Azabicyclo[3.2.1]octane Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the solid-phase synthesis of compound libraries based on the 3-azabicyclo[3.2.1]octane scaffold. This rigid bicyclic structure is a valuable template in medicinal chemistry, serving as a constrained proline analog and a core for developing novel therapeutics. The methodologies described herein are adapted from established solid-phase and solution-phase synthetic strategies.

Introduction to 3-Azabicyclo[3.2.1]octane Scaffolds

The 3-azabicyclo[3.2.1]octane core is a key structural motif in a variety of biologically active molecules. Its conformational rigidity provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive scaffold for library synthesis in drug discovery. Solid-phase synthesis offers significant advantages for generating diverse libraries of these compounds, including simplified purification, the ability to drive reactions to completion with excess reagents, and amenability to automation.

This document outlines a robust solid-phase strategy for the synthesis of a library of 3-azabicyclo[3.2.1]octane derivatives, including protocols for resin loading, on-resin cyclization, and final product cleavage and purification.

General Workflow for Solid-Phase Synthesis

The overall strategy involves the assembly of a linear precursor on a solid support, followed by an intramolecular cyclization to form the bicyclic scaffold, and subsequent cleavage from the resin. A representative workflow is depicted below.

G cluster_0 Resin Preparation & Loading cluster_1 On-Resin Synthesis cluster_2 Cleavage & Purification Resin Select Resin (e.g., 2-Chlorotrityl chloride) Swell Swell Resin in DCM Resin->Swell Load Load First Building Block (e.g., Fmoc-protected amino acid) Swell->Load Cap Cap Unreacted Sites Load->Cap Deprotect1 Fmoc Deprotection (Piperidine/DMF) Cap->Deprotect1 Couple1 Couple Second Building Block Deprotect1->Couple1 Deprotect2 Deprotection Couple1->Deprotect2 Cyclize Intramolecular Cyclization (Reductive Amination) Deprotect2->Cyclize Cleave Cleave from Resin (TFA Cocktail) Cyclize->Cleave Precipitate Precipitate Crude Product (Cold Ether) Cleave->Precipitate Purify Purify by HPLC Precipitate->Purify Analyze Characterize (LC-MS, NMR) Purify->Analyze

Caption: General workflow for solid-phase synthesis.

Experimental Protocols

The following protocols are adapted from literature procedures for solid-phase organic synthesis and solution-phase synthesis of 3-azabicyclo[3.2.1]octane derivatives.

This protocol describes the loading of an N-Fmoc protected amino acid onto 2-chlorotrityl chloride resin.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, ~1.6 mmol/g loading)

  • N-α-Fmoc-protected amino acid

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the 2-chlorotrityl chloride resin (1.0 g, 1.6 mmol) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel.

  • Drain the DCM.

  • Dissolve the N-α-Fmoc-protected amino acid (2.0 eq, 3.2 mmol) in anhydrous DCM (10 mL). Add DIPEA (4.0 eq, 6.4 mmol) to the solution.

  • Add the amino acid solution to the swollen resin and agitate at room temperature for 2 hours.

  • To cap any unreacted chlorotrityl sites, add MeOH (1.0 mL) and agitate for an additional 30 minutes.

  • Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the resin under high vacuum.

  • Determine the loading of the resin using a spectrophotometric method by measuring the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc deprotection of a small resin sample.

Table 1: Representative Resin Loading Efficiencies

Fmoc-Amino AcidInitial Resin Loading (mmol/g)Final Resin Loading (mmol/g)Loading Efficiency (%)
Fmoc-Gly-OH1.61.3584
Fmoc-Ala-OH1.61.2880
Fmoc-Phe-OH1.61.2176

This protocol details the elongation of the linear precursor and the key intramolecular cyclization step to form the 3-azabicyclo[3.2.1]octane scaffold. This is based on a strategy involving the cleavage of a diol and subsequent reductive amination.

Materials:

  • Fmoc-protected amino acid-loaded resin from Protocol 1

  • 20% (v/v) Piperidine in DMF

  • Second building block (e.g., a protected dihydroxy amino acid)

  • Coupling reagents (e.g., HBTU, HOBt, DIPEA)

  • Sodium periodate (NaIO₄)

  • Benzylamine

  • Sodium cyanoborohydride (NaBH₃CN)

  • Acetic acid (AcOH)

  • THF/Water mixture

Procedure:

  • Fmoc Deprotection: Swell the resin in DMF. Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).

  • Coupling of Second Building Block: Couple the second building block (e.g., a protected dihydroxy amino acid) using standard peptide coupling conditions (e.g., HBTU/HOBt/DIPEA in DMF) for 2 hours. Wash the resin as in step 1.

  • Dihydroxylation (if necessary): If the second building block is an alkene, perform a dihydroxylation reaction (e.g., using OsO₄/NMO).

  • Oxidative Cleavage: Treat the resin-bound diol with NaIO₄ (5 eq) in a THF/water (3:1) mixture for 1 hour at room temperature to generate a dialdehyde intermediate. Wash the resin with water, THF, and DCM.

  • Intramolecular Reductive Amination (Cyclization): Swell the dialdehyde-functionalized resin in DCM. Add benzylamine (5 eq) and a catalytic amount of acetic acid. Agitate for 1 hour. Add NaBH₃CN (5 eq) and continue to agitate overnight.

  • Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under high vacuum.

G cluster_0 On-Resin Cyclization Resin_Diol Resin-Bound Diol Dialdehyde Resin-Bound Dialdehyde Resin_Diol->Dialdehyde NaIO₄ Cyclized Resin-Bound 3-Azabicyclo[3.2.1]octane Dialdehyde->Cyclized 1. Benzylamine, AcOH 2. NaBH₃CN

Application of Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate in CNS Drug Development: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate is a valuable scaffold in the design and synthesis of novel therapeutics targeting the central nervous system (CNS). This bicyclic diamine derivative, featuring a constrained three-dimensional structure, serves as a crucial building block for developing ligands with high affinity and selectivity for various CNS receptors and transporters. Its rigid framework allows for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this scaffold in CNS drug discovery.

Key CNS Targets and Therapeutic Areas

Derivatives of the 8-amino-3-azabicyclo[3.2.1]octane core have shown significant promise in modulating the activity of several key CNS targets, including:

  • Serotonin Transporters and Receptors: Compounds incorporating this scaffold have been developed as potent and selective serotonin reuptake inhibitors (SSRIs) and 5-HT4 receptor agonists.[1][2] These are crucial targets for the treatment of depression, anxiety disorders, and cognitive impairments.

  • Dopamine Transporters: The rigid structure of the azabicyclo[3.2.1]octane moiety has been exploited to design novel dopamine transporter (DAT) inhibitors.[3][4][5] These compounds have potential applications in the treatment of attention deficit hyperactivity disorder (ADHD), depression, and substance abuse disorders.

  • Muscarinic Acetylcholine Receptors: The scaffold has been utilized to develop muscarinic receptor antagonists, which are of interest for treating various neurological and psychiatric conditions.

  • Kappa Opioid Receptors: Derivatives have been identified as potent and selective kappa opioid receptor (KOR) antagonists, showing potential for the treatment of mood disorders, addiction, and anhedonia.

  • Nicotinic Acetylcholine Receptors (nAChRs): The azabicyclo[3.2.1]octane framework is a key structural feature in ligands targeting nAChR subtypes, which are implicated in cognitive function and neurodegenerative diseases.[6]

Quantitative Data Summary

The following tables summarize the binding affinities and functional activities of representative compounds derived from the 8-amino-3-azabicyclo[3.2.1]octane scaffold for various CNS targets.

Table 1: Serotonin Transporter (SERT) and 5-HT4 Receptor Binding Affinities

Compound IDTargetAssay TypeSpeciesKi (nM)Reference
13bSERTBindingRat0.1[2]
10a5-HT4 ReceptorAgonist ActivityGuinea Pig-[1]
15a (TS-951)5-HT4 ReceptorAgonist ActivityGuinea Pig-[1]

Table 2: Dopamine Transporter (DAT) Binding Affinities

Compound IDTargetAssay TypeSpeciesKi (nM)Reference
8cDATInhibitionRat452[3]
22eDATBindingRat4.0[7]
22gDATBindingRat3.9[7]

Table 3: Kappa Opioid Receptor (KOR) Antagonist Activity

Compound IDTargetAssay TypeSpeciesIC50 (nM)Reference
12KORAntagonist-172[8]
6cKORAntagonist-20[8]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the evaluation of CNS drug candidates derived from the this compound scaffold.

Protocol 1: Radioligand Binding Assay for Dopamine Transporter (DAT)

Objective: To determine the binding affinity of test compounds for the dopamine transporter.

Materials:

  • Rat striatal tissue homogenates (source of DAT)

  • [³H]WIN 35,428 (radioligand)

  • Test compounds (dissolved in appropriate solvent, e.g., DMSO)

  • GBR 12909 (a known high-affinity DAT ligand for non-specific binding determination)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • Scintillation vials and scintillation fluid

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Liquid scintillation counter

Procedure:

  • Tissue Preparation: Homogenize rat striatal tissue in ice-cold binding buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this washing step. The final pellet is resuspended in binding buffer to a desired protein concentration.

  • Assay Setup: In a 96-well plate or individual tubes, add the following in order:

    • Binding buffer

    • Test compound at various concentrations (or vehicle for total binding)

    • GBR 12909 (at a high concentration, e.g., 10 µM, for non-specific binding)

    • [³H]WIN 35,428 (at a concentration near its Kd)

    • Rat striatal membrane homogenate

  • Incubation: Incubate the reaction mixture at room temperature (or 4°C) for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester or vacuum filtration manifold. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Behavioral Model - Forced Swim Test (for Antidepressant Activity)

Objective: To assess the potential antidepressant-like effects of a test compound.

Materials:

  • Male mice or rats of a specific strain (e.g., C57BL/6 mice or Sprague-Dawley rats)

  • Test compound

  • Vehicle control (e.g., saline or 0.5% methylcellulose)

  • Positive control (e.g., a known antidepressant like fluoxetine)

  • Cylindrical glass beakers (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording equipment and analysis software (optional)

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

  • Pre-test Session (Day 1): Place each animal individually into the beaker of water for a 15-minute period. This session is for habituation. After 15 minutes, remove the animals, dry them with a towel, and return them to their home cages.

  • Drug Administration (Day 2): Administer the test compound, vehicle, or positive control to the animals via the desired route (e.g., intraperitoneal injection) at a specific time before the test session (e.g., 30-60 minutes).

  • Test Session (Day 2): Place each animal back into the beaker of water for a 6-minute test session. Record the session for later analysis.

  • Behavioral Scoring: During the last 4 minutes of the 6-minute test session, measure the duration of immobility. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.

  • Data Analysis: Compare the duration of immobility between the different treatment groups using appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests). A significant decrease in immobility time in the test compound group compared to the vehicle group suggests an antidepressant-like effect.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the application of this compound in CNS drug development.

G cluster_0 Scaffold Synthesis and Modification cluster_1 Screening Cascade Scaffold This compound Deprotection Boc Deprotection Scaffold->Deprotection Functionalization N- and/or Amino-Functionalization Deprotection->Functionalization In_vitro In vitro Assays (e.g., Binding, Functional) Functionalization->In_vitro Leads In_vivo In vivo Models (e.g., Behavioral Tests) In_vitro->In_vivo PK_PD Pharmacokinetic/ Pharmacodynamic Studies In_vivo->PK_PD Candidate Drug Candidate PK_PD->Candidate Optimized Lead

Caption: Drug discovery workflow utilizing the azabicyclo[3.2.1]octane scaffold.

G cluster_pathway Dopaminergic Synapse DA_vesicle Dopamine Vesicles DA_release Dopamine Release DA_vesicle->DA_release DA_synapse Synaptic Dopamine DA_release->DA_synapse DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake Postsynaptic_receptor Postsynaptic Dopamine Receptor DA_synapse->Postsynaptic_receptor Signal Signal Transduction Postsynaptic_receptor->Signal Inhibitor Azabicyclo[3.2.1]octane Derivative (DAT Inhibitor) Inhibitor->DAT Blocks

Caption: Mechanism of action for a DAT inhibitor at the dopaminergic synapse.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and well-documented method is the reductive amination of tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate. This two-step process typically involves the formation of an intermediate followed by reduction.

Q2: What are the critical parameters to control for optimal yield in the reductive amination reaction?

A2: Key parameters to monitor and optimize include the choice of reducing agent, the pH of the reaction medium, temperature, and reaction time. The purity of the starting ketone is also crucial.

Q3: What are some common impurities or byproducts I should be aware of?

A3: Common impurities include unreacted starting material (the ketone), the intermediate imine or enamine, and over-reduced or side-products from the reducing agent. Diastereomeric impurities can also arise if the stereochemistry is not well-controlled.

Q4: How can I purify the final product?

A4: Purification is typically achieved through column chromatography on silica gel.[1] A common eluent system is a mixture of chloroform and methanol.[1] Recrystallization from solvents like ethyl acetate/hexane mixtures can also be effective for obtaining high-purity material.[1]

Troubleshooting Guide

Low or No Yield
Symptom Possible Cause Suggested Solution
No product formation Inactive reducing agent.Use a fresh batch of the reducing agent. Ensure it has been stored under appropriate conditions (e.g., dry, inert atmosphere).
Incorrect pH for imine formation.Adjust the pH of the reaction mixture. The optimal pH for imine formation is typically mildly acidic.
Low product yield Incomplete reaction.Increase the reaction time or temperature. Monitor the reaction progress using TLC or LC-MS to determine the optimal endpoint.
Suboptimal reducing agent.Experiment with different reducing agents (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride). See the data table below for a comparison.
Poor quality of starting material.Purify the starting ketone (tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate) before the reaction.
Presence of Impurities
Symptom Possible Cause Suggested Solution
Starting material remains Insufficient amount of reducing agent or amine source.Increase the molar excess of the amine source and/or the reducing agent.
Reaction time is too short.Extend the reaction time and monitor by TLC or LC-MS until the starting material is consumed.
Formation of multiple spots on TLC Non-specific reduction or side reactions.Optimize the reaction temperature; lower temperatures often lead to higher selectivity. Consider a milder reducing agent.
Decomposition of product or starting material.Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any of the components are sensitive to air or moisture.

Experimental Protocols

Key Experiment: Reductive Amination of Tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

This protocol describes a general procedure for the synthesis of this compound via reductive amination.

Materials:

  • Tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

  • Ammonium acetate or another amine source

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

  • Dissolve tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate in methanol.

  • Add a molar excess of the ammonium acetate.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium cyanoborohydride in portions.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench by carefully adding water.

  • Reduce the volume of methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data Summary

Reducing Agent Solvent Temperature (°C) Reaction Time (h) Typical Yield (%) Notes
Sodium CyanoborohydrideMethanol2512-1860-75Requires careful pH control.
Sodium TriacetoxyborohydrideDichloromethane258-1270-85Generally milder and more selective.
Platinum(IV) oxide / H2Ethanol2524>90Requires specialized hydrogenation equipment.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve Ketone in Solvent start->dissolve add_amine Add Amine Source dissolve->add_amine form_imine Imine Formation add_amine->form_imine add_reductant Add Reducing Agent form_imine->add_reductant stir Stir and Monitor add_reductant->stir quench Quench Reaction stir->quench extract Extract Product quench->extract purify Column Chromatography extract->purify end Final Product purify->end

Caption: Experimental workflow for the reductive amination synthesis.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue cause1 Inactive Reagents start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Suboptimal Conditions start->cause3 sol1 Use Fresh Reagents cause1->sol1 sol2 Increase Reaction Time/Temp cause2->sol2 sol3 Optimize pH and Reducing Agent cause3->sol3

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Synthesis of Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and effective method involves a two-step process starting from N-Boc-3-azabicyclo[3.2.1]octan-8-one. The first step is a reductive amination to introduce the 8-amino group, followed by the protection of the newly formed primary amine with a Boc group.

Q2: What are the critical parameters to control during the reductive amination step?

The critical parameters for the reductive amination of N-Boc-3-azabicyclo[3.2.1]octan-8-one include the choice of reducing agent, the ammonia source, temperature, and pressure. Careful control of these parameters is crucial for achieving high yield and minimizing the formation of side products.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods will allow for the tracking of the consumption of the starting ketone and the formation of the desired amine product.

Q4: What are the typical challenges encountered during the purification of the final product?

Purification challenges often stem from the presence of structurally similar side products. Diastereomers and over-alkylated products can be difficult to separate from the desired product. Column chromatography is a common method for purification, and the choice of solvent system is critical for achieving good separation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low yield of the desired product Incomplete reaction during reductive amination.- Ensure the reducing agent is fresh and added in appropriate stoichiometry.- Increase reaction time or temperature, monitoring for side product formation.- Ensure an adequate excess of the ammonia source is used.
Inefficient Boc protection.- Use a slight excess of Di-tert-butyl dicarbonate (Boc)₂O.- Ensure the reaction is performed under anhydrous conditions if necessary.- Optimize the base and solvent used for the protection step.
Presence of multiple spots on TLC after reaction Formation of diastereomers.- The stereochemistry of the 8-amino group can be influenced by the reducing agent and reaction conditions. Screening different reducing agents (e.g., NaBH₃CN, NaBH(OAc)₃, catalytic hydrogenation) may improve diastereoselectivity.
Over-alkylation of the amine.- This can occur if the intermediate primary amine reacts with the starting ketone. Use a large excess of the ammonia source to outcompete this side reaction.
Unreacted starting material.- Increase reaction time or temperature as mentioned above.- Check the quality and reactivity of the reagents.
Difficulty in isolating the product Product is highly soluble in the aqueous phase during workup.- Adjust the pH of the aqueous layer to ensure the product is in its free base form and less water-soluble.- Use a more polar organic solvent for extraction, such as dichloromethane or ethyl acetate.
Emulsion formation during extraction.- Add brine to the aqueous layer to break the emulsion.- Filter the mixture through a pad of celite.

Experimental Protocols

A representative experimental protocol for the synthesis is outlined below.

Step 1: Reductive Amination of N-Boc-3-azabicyclo[3.2.1]octan-8-one

  • To a solution of N-Boc-3-azabicyclo[3.2.1]octan-8-one (1 equivalent) in an appropriate solvent (e.g., methanol, ethanol) in a pressure vessel, add a source of ammonia (e.g., ammonium acetate, 7N ammonia in methanol) in excess (typically 5-10 equivalents).

  • Add a suitable reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2 equivalents), portion-wise at 0 °C.

  • Seal the vessel and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction by adding an aqueous acid solution (e.g., 1M HCl) until the pH is acidic.

  • Wash the aqueous layer with a non-polar organic solvent (e.g., diethyl ether, hexanes) to remove unreacted starting material and non-polar impurities.

  • Basify the aqueous layer with a strong base (e.g., 6M NaOH) to a pH > 12.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester.

Step 2: Boc Protection of the 8-Amino Group

  • Dissolve the crude amine from Step 1 in a suitable solvent (e.g., dichloromethane, THF).

  • Add a base, such as triethylamine or diisopropylethylamine (1.5-2 equivalents).

  • Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Tert-butyl 8-(tert-butoxycarbonylamino)-3-azabicyclo[3.2.1]octane-3-carboxylate.

Common Side Products

Side Product Structure Reason for Formation Proposed Mitigation Strategy
Diastereomer exo/endo isomers at the C8 positionNon-selective reduction of the intermediate imine.Optimize the reducing agent and reaction conditions (temperature, solvent) to favor the formation of the desired diastereomer.
Over-alkylated Product The secondary amine formed by reaction of the product with the starting ketone.The intermediate primary amine acts as a nucleophile towards the starting ketone.Use a large excess of the ammonia source to ensure it is the primary nucleophile.
Hydroxy Amine Reduction of the starting ketone without imine formation.The reducing agent directly reduces the ketone before it can react with ammonia.Ensure efficient imine formation by optimizing the concentration of the ammonia source and the reaction pH.
Bis-Boc Protected Amine Boc protection on both nitrogen atoms of the diamine intermediate.Use of a large excess of (Boc)₂O or prolonged reaction times.Use a controlled amount of (Boc)₂O (1.1-1.2 equivalents) and monitor the reaction closely.

Visualizations

Synthesis_Workflow start Start: N-Boc-3-azabicyclo[3.2.1]octan-8-one reductive_amination Reductive Amination (NH3 source, Reducing Agent) start->reductive_amination intermediate Intermediate: 8-amino-3-azabicyclo[3.2.1]octane -3-carboxylic acid tert-butyl ester reductive_amination->intermediate boc_protection Boc Protection ((Boc)2O, Base) intermediate->boc_protection purification Purification (Column Chromatography) boc_protection->purification final_product Final Product: Tert-butyl 8-amino-3-azabicyclo[3.2.1] octane-3-carboxylate purification->final_product Reaction_Pathway_Side_Products cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A N-Boc-3-azabicyclo[3.2.1]octan-8-one B Imine Intermediate A->B + NH3 SP1 Hydroxy Amine A->SP1 Direct Reduction C 8-Amino Intermediate (exo/endo mixture) B->C Reduction D Final Product C->D + (Boc)2O SP2 Over-alkylated Product C->SP2 + Starting Ketone + Reduction SP3 Bis-Boc Product C->SP3 Excess (Boc)2O

Technical Support Center: Purification of Substituted 3-Azabicyclo[3.2.1]octane Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the purification of diastereomers of substituted 3-azabicyclo[3.2.1]octane derivatives. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses common issues encountered during the purification process in a question-and-answer format.

Question: Why am I seeing poor or no resolution between my diastereomers on a silica gel column?

Answer: Poor resolution is the most common challenge when separating diastereomers due to their similar physicochemical properties.[1] Several factors could be the cause. Here’s a step-by-step guide to troubleshoot this issue:

  • Optimize the Mobile Phase: The polarity of your eluent system is critical. If your spots are not moving (low Rf), increase the polarity. If they are moving too fast (high Rf), decrease the polarity. For diastereomers with very similar polarities, even small adjustments can be effective. Try screening different solvent systems. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol or a system containing a small amount of an alcohol like isopropanol can alter selectivity.[2]

  • Evaluate the Stationary Phase: Standard silica gel might not be selective enough. Consider trying different stationary phases. Alumina or Florisil can be alternatives if your compound is unstable on silica.[3] For more challenging separations, High-Performance Liquid Chromatography (HPLC) with specialized columns is recommended.

  • Check Sample Loading: Overloading the column is a frequent cause of poor separation. The sample should be loaded in a concentrated band using a minimal amount of solvent. If the compound is not soluble in the mobile phase, it can be dry-loaded by adsorbing it onto a small amount of silica gel first.[3]

  • Column Dimensions and Packing: A longer, narrower column can improve resolution. Ensure the column is packed uniformly without any cracks or channels, which can lead to band broadening.

Question: My diastereomers are co-eluting even with HPLC. What should I do next?

Answer: When standard HPLC fails to resolve diastereomers, a more specialized approach is needed.

  • Change the Column Chemistry: Standard C18 columns may not provide the necessary selectivity. Screening different types of columns is an empirical process.[1] Consider columns with different stationary phases such as those based on cellulose or amylose (chiral stationary phases), or phenyl-hexyl and pentafluorophenyl (PFP) phases, which can offer different selectivities for isomers.

  • Switch to a Different Chromatographic Mode: If you are using reversed-phase HPLC (e.g., C18 column with acetonitrile/water), try normal-phase HPLC (e.g., silica, cyano, or diol column with hexane/isopropanol).[1][4] The change in separation mechanism can often resolve closely eluting compounds. Supercritical Fluid Chromatography (SFC) is another powerful technique for separating stereoisomers and is often more effective than HPLC.[1]

  • Optimize HPLC/SFC Parameters:

    • Mobile Phase Modifier: In normal phase, the type and percentage of the alcohol modifier (e.g., ethanol, isopropanol) can dramatically affect selectivity.[1]

    • Temperature: Varying the column temperature can sometimes improve resolution by altering the interaction kinetics between the analytes and the stationary phase.

    • Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will lengthen the run time.

Question: I am considering diastereomeric salt crystallization. When is this method preferable to chromatography?

Answer: Diastereomeric salt crystallization is a classical and powerful technique, particularly advantageous for large-scale purifications where preparative chromatography can be prohibitively expensive.[5] This method is applicable when your 3-azabicyclo[3.2.1]octane derivative has an acidic or basic functional group that can form a salt. The key is to find a suitable chiral resolving agent that forms a diastereomeric salt with your compound, where one of the diastereomers has significantly lower solubility in a specific solvent system, allowing it to crystallize preferentially.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating diastereomers of substituted 3-azabicyclo[3.2.1]octane derivatives?

A1: The two main strategies are chromatographic separation and diastereomeric salt resolution.

  • Chromatography: This includes flash column chromatography on silica gel for simpler separations, and more advanced techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for more challenging separations.[1]

  • Diastereomeric Salt Resolution: This chemical method involves reacting the racemic amine with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[6][7]

Q2: How do I choose a chiral resolving agent for my basic 3-azabicyclo[3.2.1]octane derivative?

A2: The choice of a resolving agent is often empirical. Commonly used chiral acids for resolving racemic amines include tartaric acid derivatives (like (+)-tartaric acid or (+)-dibenzoyl-D-tartaric acid), camphorsulfonic acid, and mandelic acid.[6][8] It is advisable to screen a small number of commercially available and relatively inexpensive resolving agents in various solvents to find conditions that yield a crystalline salt with good diastereomeric enrichment.

Q3: Can I determine the success of my separation without access to a chiral column?

A3: Yes, while chiral chromatography is the gold standard for determining enantiomeric or diastereomeric excess, other methods can be used. The most common is Nuclear Magnetic Resonance (NMR) spectroscopy. By using a chiral solvating agent or a chiral derivatizing agent (like Mosher's acid chloride), you can induce a chemical shift difference between the signals of the two diastereomers, allowing for their integration and the calculation of the diastereomeric ratio.

Data Presentation

The following tables summarize successful purification conditions found in the literature for 3-azabicyclo[3.2.1]octane derivatives and related compounds.

Table 1: Chromatographic Separation Conditions

Compound TypeChromatography ModeStationary PhaseMobile PhaseFlow RateDetectionReference
Azabicyclic β-amino esterChiral HPLCChiral Pak IAn-hexane/2-propanol (90:10)0.5 mL/min205 nm[6][7]
Pyrazole Azabicyclo[3.2.1]octane SulfonamidesHPLCNot specifiedNot specifiedNot specifiedNot specified[9]
8-oxa-3-azabicyclo[3.2.1]octane derivativeFlash ChromatographySilica GelCyclohexane/Ethyl Acetate (1:1)Not specifiedNot specified[5]
8-oxa-3-azabicyclo[3.2.1]octane derivativeFlash ChromatographySilica GelDichloromethaneNot specifiedNot specified[4]

Table 2: Diastereomeric Salt Resolution Conditions

Racemic Compound TypeChiral Resolving AgentSolvent SystemOutcomeReference
Chiral Amines(+)-Dibenzoyl-D-tartaric acidMethanol, Ethanol, or AcetonePreferential crystallization of one diastereomeric salt[6]
Racemic Pent-1-yn-3-amine(+)-Tartaric acidMethanolCrystallization of one diastereomeric salt[8]
Racemic Chiral AminesVarious chiral acids (e.g., tartaric acid)Various organic solventsSeparation based on differential solubility[7][10]

Experimental Protocols

Protocol 1: Preparative HPLC/Flash Chromatography Separation

This protocol provides a general starting point for developing a chromatographic separation method.

  • Analytical Method Development (TLC/Analytical HPLC):

    • Dissolve a small amount of the diastereomeric mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • For TLC: Spot the solution on a silica gel plate and test various mobile phase systems (e.g., start with hexane/ethyl acetate mixtures of varying polarity). The goal is to find a system that gives good separation between the two diastereomer spots with Rf values ideally between 0.2 and 0.5.

    • For HPLC: Inject the sample onto an analytical column (e.g., silica or a chiral column like Chiral Pak IA). Start with a simple mobile phase like n-hexane/isopropanol (90:10) at a flow rate of 1 mL/min.[1] Run a gradient or isocratic method to determine the retention times of the diastereomers.

  • Scale-up to Preparative Chromatography:

    • Column Selection: Choose a preparative column with the same stationary phase that gave the best results in the analytical step.

    • Sample Preparation: Dissolve the bulk of your diastereomeric mixture in the minimum amount of the initial mobile phase solvent or a stronger solvent if necessary. If solubility is an issue, perform a "dry load" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

    • Elution: Run the preparative column using the optimized mobile phase from the analytical scale.

    • Fraction Collection: Collect fractions and analyze them by TLC or analytical HPLC to identify which fractions contain the pure diastereomers.

    • Isolation: Combine the pure fractions for each diastereomer and evaporate the solvent under reduced pressure to obtain the purified compounds.

Protocol 2: Diastereomeric Salt Resolution via Fractional Crystallization

This protocol outlines the steps for separating a racemic mixture of a basic 3-azabicyclo[3.2.1]octane derivative using a chiral acid.

  • Diastereomeric Salt Formation:

    • In a flask, dissolve your racemic amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or acetone). The choice of solvent is crucial and may require screening.[6]

    • In a separate flask, dissolve the chiral resolving agent (e.g., (+)-Dibenzoyl-D-tartaric acid, 0.5 to 1.0 equivalent) in a minimal amount of the same warm solvent.

    • Slowly add the resolving agent solution to the amine solution with stirring. Salt formation may be immediate (precipitation) or may require concentration of the solution.

  • Fractional Crystallization:

    • Gently heat the mixture until a clear solution is obtained. If the salt does not fully dissolve, add a small amount of additional solvent.

    • Allow the solution to cool slowly to room temperature. Slow cooling is key to forming well-defined crystals and achieving high diastereomeric purity.

    • If no crystals form, try inducing crystallization by scratching the inside of the flask with a glass rod or by placing the solution in a refrigerator or ice bath.

    • Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Analysis of Diastereomeric Purity:

    • Dry the crystals and analyze their diastereomeric purity (e.g., by NMR with a chiral shift reagent or by converting a small sample back to the free amine and analyzing by chiral HPLC).

    • The mother liquor can be concentrated to attempt crystallization of the second diastereomer, or the amine can be recovered and subjected to resolution with the opposite enantiomer of the resolving agent.

  • Liberation of the Free Amine:

    • Suspend the diastereomerically enriched salt in water.

    • While stirring, add a base (e.g., 2 M NaOH solution) dropwise until the solution is strongly basic (pH > 11).[8] This will neutralize the chiral acid and liberate the free amine.

    • Extract the liberated amine into an organic solvent (e.g., dichloromethane or diethyl ether) three times.

    • Combine the organic layers, dry with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

Visualizations

Troubleshooting_Workflow start Poor or No Resolution Observed check_tlc Re-evaluate TLC/ Analytical HPLC Data start->check_tlc is_separation Is any separation observed at all? check_tlc->is_separation optimize_mp Optimize Mobile Phase (Vary Polarity, Try Different Solvents) is_separation->optimize_mp Yes change_sp Change Stationary Phase (e.g., Alumina, Cyano, PFP, Chiral Column) is_separation->change_sp No recheck_tlc Run New TLC/ Analytical HPLC optimize_mp->recheck_tlc is_improved Is resolution improved? recheck_tlc->is_improved is_improved->change_sp No success Proceed to Preparative Scale is_improved->success Yes change_sp->check_tlc consider_alt Consider Alternative Methods (e.g., Salt Resolution, SFC) change_sp->consider_alt

Salt_Resolution_Workflow start Start with Racemic Amine Mixture dissolve_amine Dissolve Racemic Amine in Suitable Solvent start->dissolve_amine add_resolver Add Chiral Resolving Agent Solution dissolve_amine->add_resolver salt_formation Diastereomeric Salt Formation add_resolver->salt_formation crystallization Fractional Crystallization (Slow Cooling) salt_formation->crystallization filtration Filter to Isolate Crystals (Diastereomer 1) crystallization->filtration mother_liquor Mother Liquor (Contains Diastereomer 2) filtration->mother_liquor check_purity Analyze Diastereomeric Purity of Crystals filtration->check_purity is_pure Is Purity Sufficient? check_purity->is_pure recrystallize Recrystallize if Necessary is_pure->recrystallize No liberate_amine Liberate Free Amine (Add Base, pH > 11) is_pure->liberate_amine Yes recrystallize->filtration extraction Extract Pure Amine with Organic Solvent liberate_amine->extraction end Isolated Enantiomerically Enriched Amine extraction->end

References

Technical Support Center: Chiral Separation of 8-Amino-3-Azabicyclo[3.2.1]octane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral separation of endo/exo isomers of 8-amino-3-azabicyclo[3.2.1]octane derivatives.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental process.

Question Answer
Why am I observing poor peak shape (e.g., tailing or fronting) for my chiral amine analytes in HPLC or SFC? Poor peak shape for these basic analytes is often due to strong interactions with acidic silanol groups on the surface of silica-based chiral stationary phases (CSPs), leading to peak tailing. To mitigate this, add a basic modifier to your mobile phase, such as diethylamine (DEA) or triethylamine (TEA), typically at a concentration of 0.1-0.3%.[1][2] Be aware that prolonged use of amine additives can condition the column, so it is best to dedicate a column for basic analytes.[3]
I am not achieving any separation between the enantiomers. What should I do? Chiral separations are often achieved through a trial-and-error process.[4] If you are not seeing separation, consider the following: • Vary the Mobile Phase: Change the organic modifier (e.g., from isopropanol to ethanol) and its percentage in the mobile phase.[1] • Screen Different CSPs: Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are a good starting point.[1][4] If one type of polysaccharide CSP doesn't work, try another with a different derivative. • Adjust the Additive: The type and concentration of the mobile phase additive can significantly impact selectivity.[5][6] Try different basic additives or even a combination of an acidic and basic additive.[6]
My resolution between enantiomers is decreasing over time. What is the cause? A gradual loss of resolution can be due to column contamination or degradation. To address this: • Column Flushing: Flush the column with a strong, compatible solvent to remove any strongly retained compounds. For immobilized polysaccharide columns, solvents like DMF or THF can be used, followed by a rinse with an alcohol.[3] • Sample Purity: Ensure your sample is free of particulate matter and highly retained impurities by using appropriate sample preparation techniques. • Mobile Phase Stability: Ensure your mobile phase is fresh and properly degassed.
The retention times of my analytes are shifting between runs. What could be the problem? Shifting retention times are typically caused by a lack of equilibration or changes in the mobile phase composition. • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important when using mobile phase additives. • Mobile Phase Preparation: Prepare fresh mobile phase for each run and ensure accurate and consistent composition. Evaporation of the more volatile solvent component can alter the mobile phase strength.
I am having trouble separating the endo and exo diastereomers. What approach should I take? The separation of endo and exo isomers, which are diastereomers, can often be achieved on a standard achiral column like a C8 or C18.[7] However, if you need to separate all four stereoisomers (a pair of endo enantiomers and a pair of exo enantiomers), a chiral column is necessary. The conditions that separate the enantiomers may also separate the diastereomers. If not, you may need to develop a two-dimensional HPLC method where the diastereomers are first separated on an achiral column, and the collected fractions are then injected onto a chiral column to separate the enantiomers.

Frequently Asked Questions (FAQs)

Question Answer
What type of chiral stationary phase is most effective for separating 8-amino-3-azabicyclo[3.2.1]octane derivatives? Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have shown great success in separating a wide range of chiral compounds, including bicyclic amines and tropane alkaloids, which are structurally similar.[1][4] It is recommended to start with a screening of different polysaccharide-based columns.
What are the recommended starting conditions for method development? A good starting point for HPLC would be a normal phase method using a mobile phase of n-hexane and an alcohol modifier like isopropanol or ethanol, with the addition of a basic modifier like 0.3% diethylamine.[1] For Supercritical Fluid Chromatography (SFC), a mobile phase of carbon dioxide with a methanol modifier and a basic additive is a common starting point.
How do mobile phase additives affect the separation? Mobile phase additives play a crucial role. Basic additives like DEA or TEA are often necessary to improve the peak shape of basic analytes by suppressing interactions with residual silanols on the stationary phase.[2] The choice and concentration of the additive can also influence the chiral recognition mechanism, thereby affecting the resolution and even the elution order of the enantiomers.[5][6]
Can I use the same column for both normal phase and reversed-phase chiral separations? This depends on the specific CSP. Some modern immobilized polysaccharide-based CSPs are robust enough to be used in both normal and reversed-phase modes. However, it is crucial to consult the column manufacturer's instructions for solvent compatibility to avoid damaging the stationary phase.[4]
What is the "additive memory effect"? The additive memory effect occurs when mobile phase additives adsorb onto the stationary phase and influence subsequent separations, even after the additive has been removed from the mobile phase.[3] This can lead to reproducibility issues. To mitigate this, it is advisable to dedicate columns to specific methods with particular additives or to use a rigorous column flushing procedure between different methods.

Experimental Protocols

The following is a representative experimental protocol for the chiral HPLC separation of endo/exo isomers of 8-amino-3-azabicyclo[3.2.1]octane derivatives, based on methods for structurally similar tropane alkaloids.[1]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: Amylose-based chiral stationary phase (e.g., Lux® Amylose-1, 5 µm, 250 x 4.6 mm).

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v) with 0.3% Diethylamine (DEA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.

Data Presentation

The following table presents representative data for a successful chiral separation of the four stereoisomers of an 8-amino-3-azabicyclo[3.2.1]octane derivative. Please note that these are illustrative values and actual results may vary depending on the specific derivative and experimental conditions.

StereoisomerRetention Time (min)Resolution (Rs)
endo-(R)12.5-
endo-(S)14.22.1
exo-(R)18.84.5
exo-(S)21.52.8

Mandatory Visualization

Chiral_Separation_Workflow cluster_0 Method Development Workflow start Start: Racemic Mixture of endo/exo Isomers screen_csp Screen Chiral Stationary Phases (e.g., Amylose, Cellulose derivatives) start->screen_csp no_sep No Separation screen_csp->no_sep Outcome partial_sep Partial Separation screen_csp->partial_sep Outcome no_sep->screen_csp Try different CSP optimize_mp Optimize Mobile Phase - % Organic Modifier - Additive Type & Concentration partial_sep->optimize_mp optimize_params Optimize Other Parameters - Flow Rate - Temperature optimize_mp->optimize_params Further optimization needed good_sep Good Separation optimize_mp->good_sep optimize_params->good_sep validate Method Validation good_sep->validate Achieved end End: Validated Method validate->end

References

Stability of Boc protecting group on 3-azabicyclo[3.2.1]octane ring under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the stability of the tert-butoxycarbonyl (Boc) protecting group on the 3-azabicyclo[3.2.1]octane ring system under acidic conditions. It includes troubleshooting advice, experimental protocols, and comparative data to facilitate smooth and efficient deprotection in your synthetic workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the acidic deprotection of Boc-protected 3-azabicyclo[3.2.1]octane.

Q1: My Boc deprotection is incomplete. What are the common causes and how can I resolve this?

A1: Incomplete deprotection is a frequent issue. Here are the likely causes and troubleshooting steps:

  • Insufficient Acid Strength or Concentration: The Boc group is stable under weakly acidic conditions. Ensure your acid is strong enough and present in a sufficient stoichiometric excess.

    • Solution: Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM), for example, from 20% to 50%, or use a higher concentration of hydrogen chloride (HCl) in a suitable solvent like dioxane or methanol.[1]

  • Short Reaction Time: While many Boc deprotections are rapid, some substrates may require longer reaction times for full conversion.

    • Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If starting material persists, extend the reaction time.

  • Low Temperature: Reactions are often started at 0°C to control exothermicity, but this may slow down the reaction rate.

    • Solution: After the initial addition of acid at a low temperature, allow the reaction to warm to room temperature and stir for an adequate duration.

Q2: I am observing side products after my deprotection reaction. What are they and how can I prevent their formation?

A2: The most common side reaction is the alkylation of nucleophilic functional groups or solvents by the tert-butyl cation generated during the deprotection.[1]

  • Problem: The highly reactive tert-butyl cation can alkylate electron-rich aromatic rings, sulfur-containing residues (like methionine), or even the solvent.

  • Solution: Employ a cation scavenger. Add anisole or thioanisole to the reaction mixture. These scavengers are more nucleophilic than the substrate and will preferentially trap the tert-butyl cation.

Q3: Should I use Trifluoroacetic Acid (TFA) or Hydrogen Chloride (HCl) for the deprotection?

A3: The choice between TFA and HCl depends on several factors, including the presence of other acid-sensitive groups, the desired salt form of the product, and downstream processing.[1]

  • TFA:

    • Advantages: Excellent solvent for many organic compounds, reactions are typically fast, and excess TFA and DCM are easily removed under reduced pressure.

    • Disadvantages: Can be less selective for highly acid-labile substrates. The resulting trifluoroacetate salt can sometimes be an oil or difficult to crystallize, which may complicate purification.[1]

  • HCl:

    • Advantages: Often yields a crystalline hydrochloride salt, which can be easily isolated and purified by filtration. Can sometimes offer better selectivity.

    • Disadvantages: Solutions of HCl in organic solvents (e.g., dioxane, methanol) need to be handled with care. The choice of solvent is critical and can influence reaction rates.

Q4: My final product is an oil/gummy solid after work-up. How can I improve its isolation?

A4: The physical properties of the resulting ammonium salt can be challenging.

  • If you used TFA: The trifluoroacetate salt is often non-crystalline. You can try to precipitate the free base by carefully neutralizing the acidic solution with a base (e.g., saturated NaHCO₃ or Na₂CO₃ solution) and extracting with an organic solvent. Alternatively, you can perform a salt swap to the hydrochloride salt by dissolving the crude TFA salt in a minimal amount of solvent and adding a solution of HCl in ether or dioxane.

  • If you used HCl: The hydrochloride salt is typically a solid. If it oils out, try triturating with a non-polar solvent like ether or hexane to induce crystallization.

Quantitative Data on Deprotection Conditions

The following table summarizes common acidic conditions for the deprotection of Boc-protected azabicyclo[3.2.1]octane systems, primarily based on data for the closely related 8-azabicyclo[3.2.1]octane scaffold. The reactivity of the 3-azabicyclo[3.2.1]octane system is expected to be very similar.

Reagent/SolventConcentrationTemperatureTimeYieldNotes
TFA/DCM20-50% (v/v)0°C to RT30 min - 2 hGenerally highA common and effective method. The resulting TFA salt can be oily.[1]
TFA/DCM3:1 DCM/TFA0°C to RT2 hNot specifiedUsed for subsequent steps without purification.
HCl/Dioxane4 MRoom Temp.30 min - 4 hHighOften yields a crystalline HCl salt, aiding in purification.[1]
HCl/Methanol1.25 MRoom Temp.OvernightNot specifiedMethanol can also act as a solvent for the substrate.
TFA (neat)NeatRoom Temp.1 - 3 hHighUsed when the substrate is soluble in TFA.

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection using TFA in DCM [1]

  • Dissolution: Dissolve the Boc-protected 3-azabicyclo[3.2.1]octane derivative in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add trifluoroacetic acid (TFA) to the desired concentration (typically 20-50% v/v).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Co-evaporate with toluene (3x) to ensure complete removal of residual acid. The resulting trifluoroacetate salt can be used directly or purified further.

  • Neutralization (Optional): Dissolve the crude salt in water and cool to 0°C. Carefully add a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is basic. Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

Protocol 2: General Procedure for Boc Deprotection using HCl in Dioxane [1]

  • Reaction Setup: Dissolve the Boc-protected 3-azabicyclo[3.2.1]octane derivative in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate, or DCM).

  • Acid Addition: Add a solution of 4 M HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Precipitation: Stir the mixture at room temperature. The hydrochloride salt of the deprotected amine will often precipitate out of the solution.

  • Isolation: If a precipitate forms, continue stirring for 1-2 hours to ensure complete reaction and precipitation. Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum.

  • Work-up (if no precipitate): If no precipitate forms, stir the reaction for 2-4 hours, monitoring by TLC or LC-MS. Once complete, remove the solvent under reduced pressure to obtain the crude hydrochloride salt. This can be purified by recrystallization or trituration.

Visualized Workflows

Boc_Deprotection_Workflow cluster_start Start: Boc-3-azabicyclo[3.2.1]octane cluster_decision Condition Selection cluster_tfa TFA Pathway cluster_hcl HCl Pathway cluster_troubleshooting Troubleshooting start Substrate decision Desired Salt Form? start->decision tfa_reagent Use TFA in DCM (20-50%) decision->tfa_reagent TFA Salt OK / Oily Product OK hcl_reagent Use 4M HCl in Dioxane decision->hcl_reagent Crystalline HCl Salt Desired tfa_workup Evaporate & Co-evaporate with Toluene tfa_reagent->tfa_workup tfa_product TFA Salt (often oily) tfa_workup->tfa_product check_completion Reaction Complete? tfa_product->check_completion hcl_workup Precipitate or Evaporate hcl_reagent->hcl_workup hcl_product HCl Salt (often crystalline) hcl_workup->hcl_product hcl_product->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Side Products Observed? check_completion->side_products Yes increase_conditions Increase Time/Temp/Acid Conc. incomplete->increase_conditions Re-run or adjust increase_conditions->start Re-run or adjust add_scavenger Add Scavenger (e.g., Anisole) side_products->add_scavenger Yes final_product Purified Product side_products->final_product No add_scavenger->start Re-run with scavenger

Caption: Decision workflow for Boc deprotection of 3-azabicyclo[3.2.1]octane.

References

Technical Support Center: Stereochemical Integrity in 3-Azabicyclo[3.2.1]octane Systems During Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of preventing epimerization during the Boc deprotection of chiral 3-azabicyclo[3.2.1]octane systems.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern during the Boc deprotection of 3-azabicyclo[3.2.1]octane derivatives?

A1: Epimerization is a chemical process where the configuration of a single chiral center in a molecule is inverted, leading to the formation of a diastereomer. In the context of 3-azabicyclo[3.2.1]octane systems, particularly those with a substituent at a carbon atom adjacent to the nitrogen (e.g., an amino acid or ester group), the acidic conditions required for Boc deprotection can facilitate the removal of a proton from this chiral center. This can lead to the formation of a planar enolate or iminium ion intermediate, which can be re-protonated from either face, resulting in a mixture of epimers. This loss of stereochemical purity is a significant concern in drug development, as different epimers can have vastly different pharmacological activities and toxicological profiles.

Q2: What is the general mechanism of acid-catalyzed epimerization at the α-carbon during Boc deprotection?

A2: The generally accepted mechanism for epimerization of an α-amino ester during acidic Boc deprotection involves the following steps:

  • Protonation of the Boc group: The acid protonates the carbonyl oxygen of the tert-butoxycarbonyl (Boc) group, making it a better leaving group.

  • Cleavage of the Boc group: The C-O bond of the Boc group cleaves, forming a stable tert-butyl cation and a carbamic acid intermediate.[1]

  • Decarboxylation: The carbamic acid readily loses carbon dioxide to yield the free amine.[1]

  • Enolization/Iminium Formation: Under acidic conditions, the ester or carboxylic acid at the chiral α-carbon can undergo enolization. The protonated amine can also influence the acidity of the α-proton. Abstraction of the α-proton by a base (even a weak one like the solvent or the counterion of the acid) leads to a planar enol or achiral iminium-enolate intermediate.

  • Reprotonation: The planar intermediate can be reprotonated from either face, leading to the original stereoisomer or its epimer. The thermodynamic stability of the two epimers often dictates the final ratio.

Below is a diagram illustrating the logical relationship leading to potential epimerization.

epimerization_mechanism cluster_deprotection Boc Deprotection cluster_epimerization Epimerization Pathway Boc_Protected Boc-Protected Amine Protonation Protonation of Boc Group Boc_Protected->Protonation  + H⁺ Cleavage Cleavage & Decarboxylation Protonation->Cleavage  - tBu⁺, - CO₂ Free_Amine Free Amine Cleavage->Free_Amine Alpha_Proton_Abstraction α-Proton Abstraction Free_Amine->Alpha_Proton_Abstraction  Acid/Base Catalysis Desired_Product Desired Product Free_Amine->Desired_Product  No Epimerization Planar_Intermediate Planar Intermediate (Enolate/Iminium) Alpha_Proton_Abstraction->Planar_Intermediate Reprotonation Reprotonation Planar_Intermediate->Reprotonation Epimer_Mixture Mixture of Epimers Reprotonation->Epimer_Mixture

Logical flow of Boc deprotection and the competing epimerization pathway.

Q3: Which factors influence the extent of epimerization?

A3: Several factors can influence the rate and extent of epimerization:

  • Acid Strength and Concentration: Stronger acids and higher concentrations can accelerate both deprotection and epimerization.

  • Reaction Temperature: Higher temperatures increase the rates of both desired and undesired reactions, often favoring epimerization.

  • Reaction Time: Prolonged exposure to acidic conditions increases the likelihood of epimerization.

  • Solvent: The polarity and basicity of the solvent can play a role in stabilizing intermediates and facilitating proton transfer.

  • Substrate Structure: The steric and electronic properties of the 3-azabicyclo[3.2.1]octane system, including the nature of the substituent at the chiral center, significantly impact the acidity of the α-proton and the stability of the planar intermediate.

Troubleshooting Guide

Problem: Significant epimerization is observed after Boc deprotection.

Potential Cause Suggested Solution
Harsh acidic conditions (e.g., neat TFA, high temperature). Switch to milder acidic conditions. Consider using HCl in an organic solvent (e.g., 4M HCl in dioxane or diethyl ether) at a lower temperature (0 °C to room temperature). Trifluoroacetic acid (TFA) in dichloromethane (DCM) at lower concentrations (e.g., 20-50%) can also be effective.[2]
Prolonged reaction time. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Aim for the shortest possible reaction time.
Inappropriate solvent choice. Use a non-polar, aprotic solvent like dichloromethane (DCM) or dioxane. Protic solvents may facilitate proton transfer, potentially increasing epimerization.
Substrate is particularly prone to enolization. Explore alternative, non-acidic deprotection methods. Thermal deprotection or methods employing Lewis acids under carefully controlled conditions might be viable options.[3]

Comparative Data on Deprotection Conditions

Deprotection Reagent Typical Conditions Relative Rate of Deprotection Relative Risk of Epimerization Reference
TFA in DCM (50-100%) RT, 0.5-2 hFastHigh[2]
HCl in Dioxane (4M) 0 °C to RT, 0.5-4 hModerate to FastModerate[4]
HCl in Diethyl Ether 0 °C to RT, 1-6 hModerateLow to Moderate
p-Toluenesulfonic acid (p-TsOH) Reflux in toluene/EtOHSlowSubstrate Dependent
Thermal (neat or in high-boiling solvent) >100 °CSlowSubstrate Dependent[3]

Recommended Experimental Protocols

The following protocols are adapted from literature procedures for the synthesis of related heterocyclic compounds and are recommended as starting points for the Boc deprotection of 3-azabicyclo[3.2.1]octane derivatives.

Protocol 1: Mild Deprotection using HCl in Dioxane

This method is often preferred for substrates sensitive to strong acids and prone to epimerization.

  • Preparation: Dissolve the N-Boc-protected 3-azabicyclo[3.2.1]octane derivative in anhydrous dioxane to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Add a solution of 4M HCl in dioxane (4-5 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) every 30 minutes.

  • Work-up: Once the reaction is complete (typically 1-4 hours), concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. The resulting hydrochloride salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an appropriate organic solvent.

protocol_hcl start Dissolve Substrate in Dioxane cool Cool to 0 °C start->cool add_hcl Add 4M HCl in Dioxane cool->add_hcl monitor Monitor by TLC/LC-MS add_hcl->monitor monitor->monitor workup Quench and Work-up monitor->workup Reaction Complete product Isolated Product workup->product

References

Technical Support Center: Troubleshooting Low Conversion in N-Arylation of Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the N-arylation of Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate. This sterically hindered primary amine can present unique challenges in palladium-catalyzed cross-coupling reactions, often leading to low conversion rates. This guide offers structured solutions and detailed protocols to help optimize your reaction conditions and achieve desired product yields.

Frequently Asked Questions (FAQs)

Q1: I am observing very low to no conversion in my N-arylation reaction. What are the most common causes?

A1: Low conversion in the N-arylation of this compound is a frequent issue primarily due to the steric hindrance of the bicyclic amine. Key factors contributing to this include:

  • Suboptimal Catalyst/Ligand Combination: The choice of palladium catalyst and phosphine ligand is critical for coupling sterically demanding amines. Standard catalysts may not be effective.

  • Inappropriate Base Selection: The strength and solubility of the base play a crucial role in the catalytic cycle. An unsuitable base can lead to poor reaction kinetics or degradation of starting materials.

  • Poor Reagent Quality or Reaction Setup: The presence of moisture or oxygen can deactivate the palladium catalyst. The quality and purity of reagents, including the solvent, are paramount.

  • Unfavorable Reaction Conditions: Suboptimal temperature, reaction time, or concentration can significantly impact the reaction outcome.

Q2: How do I choose the right ligand for this sterically hindered amine?

A2: For sterically hindered primary amines like this compound, bulky and electron-rich phosphine ligands are generally required to promote efficient oxidative addition and reductive elimination steps in the catalytic cycle. Ligands from the biarylphosphine class, such as BrettPhos, have shown success in the arylation of other hindered primary amines and are a good starting point for optimization.[1]

Q3: What is the best base to use for this reaction?

A3: Strong, non-nucleophilic bases are typically employed in Buchwald-Hartwig aminations. Sodium tert-butoxide (NaOtBu) is a common choice. However, for substrates sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective alternatives, though they may require higher reaction temperatures or longer reaction times. The choice of base can also be influenced by the solvent used.

Q4: Can side reactions be a cause of low yield?

A4: Yes, side reactions can compete with the desired N-arylation. A common side reaction is the hydrodehalogenation of the aryl halide, where the aryl halide is reduced to the corresponding arene. This can be more prevalent with certain catalyst systems and under suboptimal conditions. Another potential side reaction is β-hydride elimination, although this is less common with primary amines.[2]

Troubleshooting Guide

Issue 1: Low Conversion Rate (<50%)

This is the most common issue encountered. The following troubleshooting workflow can help identify and resolve the problem.

LowConversionTroubleshooting start Low Conversion Observed catalyst_check Step 1: Evaluate Catalyst System start->catalyst_check base_solvent_check Step 2: Optimize Base and Solvent catalyst_check->base_solvent_check If no improvement success Improved Conversion catalyst_check->success If successful sub_catalyst Switch to a bulkier, electron-rich ligand (e.g., BrettPhos, RuPhos). Increase catalyst loading (2-5 mol%). catalyst_check->sub_catalyst conditions_check Step 3: Adjust Reaction Conditions base_solvent_check->conditions_check If no improvement base_solvent_check->success If successful sub_base_solvent Screen different bases (NaOtBu, K3PO4, Cs2CO3). Ensure anhydrous and degassed solvent (Toluene, Dioxane). Consider solvent's ability to dissolve the base. base_solvent_check->sub_base_solvent reagent_quality_check Step 4: Verify Reagent Quality conditions_check->reagent_quality_check If no improvement conditions_check->success If successful sub_conditions Increase reaction temperature (80-120 °C). Extend reaction time (monitor by TLC/LC-MS). Adjust concentration (typically 0.1-0.5 M). conditions_check->sub_conditions reagent_quality_check->success If successful sub_reagent_quality Use fresh, high-purity amine and aryl halide. Ensure catalyst and base are not degraded. Dry solvent and glassware thoroughly. reagent_quality_check->sub_reagent_quality Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)-X(L_n) OxAdd->PdII_complex Amine_coord Amine Coordination & Deprotonation PdII_complex->Amine_coord R'R''NH, Base PdII_amido Ar-Pd(II)-NR'R''(L_n) Amine_coord->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Ar-NR'R''

References

Technical Support Center: Mitsunobu Reactions with Hindered 3-Azabicyclo[3.2.1]octanols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with byproducts in the Mitsunobu reaction of sterically hindered 3-azabicyclo[3.2.1]octanols.

Frequently Asked Questions (FAQs)

Q1: What are the expected, common byproducts in a Mitsunobu reaction?

A1: In any standard Mitsunobu reaction, two main byproducts are formed from the reagents: triphenylphosphine oxide (TPPO) and a reduced form of the azodicarboxylate, such as diethyl hydrazodicarboxylate (DEAD-H₂).[1][2] These are generated in stoichiometric amounts and often complicate product purification.[1][3]

Q2: Why are Mitsunobu reactions with hindered 3-azabicyclo[3.2.1]octanols particularly challenging?

A2: Steric hindrance around the hydroxyl group in these bicyclic systems can significantly slow down the desired SN2 reaction.[4][5] This can lead to lower yields of the desired product and an increase in the prevalence of side reactions.[5][6] The presence of the nitrogen atom in the bicyclic core can also lead to specific side reactions, such as intramolecular cyclization.

Q3: What are the potential side-products specific to 3-azabicyclo[3.2.1]octanols?

A3: Besides the standard byproducts (TPPO and reduced azodicarboxylate), the following side-products can arise:

  • Intramolecular Cyclization Products: The nitrogen atom of the azabicyclo ring can act as an intramolecular nucleophile, attacking the activated alcohol. This can lead to the formation of a new bridged, tricyclic amine byproduct. Intramolecular Mitsunobu reactions of amino alcohols are known to form cyclic amines.[3][7][8][9]

  • Elimination Products: Although less common, elimination to form an alkene can compete with the SN2 substitution, especially with very hindered secondary alcohols.

  • Azodicarboxylate Adducts: If the intended external nucleophile is not sufficiently acidic (pKa > 13) or is sterically hindered, the azodicarboxylate itself can act as a nucleophile and attack the activated alcohol, leading to an undesired adduct.[10]

Troubleshooting Guide

This guide addresses common issues and provides potential solutions when performing Mitsunobu reactions on hindered 3-azabicyclo[3.2.1]octanols.

Problem Potential Cause Recommended Solution
Low yield of the desired product with recovery of starting material. Steric hindrance impeding the reaction.- Use a more acidic nucleophile (e.g., 4-nitrobenzoic acid instead of benzoic acid) to increase the rate of the reaction.[5] - Increase the reaction time and/or temperature. However, monitor for byproduct formation. - Consider using sonication, which has been shown to accelerate Mitsunobu reactions with hindered substrates.[11][12]
Formation of an unexpected tricyclic byproduct. Intramolecular cyclization via the ring nitrogen.- Protect the nitrogen of the 3-azabicyclo[3.2.1]octane ring system with a suitable protecting group (e.g., Boc or Cbz) to prevent its nucleophilic attack.
Difficulty in removing triphenylphosphine oxide (TPPO) and reduced azodicarboxylate. High polarity and similar solubility of byproducts to the desired amine-containing product.- For TPPO removal, precipitation from a nonpolar solvent (e.g., diethyl ether, hexanes) can be effective.[5] - Use of modified phosphines with basic handles, like diphenyl(2-pyridyl)phosphine, allows for their removal by an acidic wash.[1] - Employing polymer-bound triphenylphosphine allows for removal by simple filtration.[10] - For the reduced azodicarboxylate, using di-(4-chlorobenzyl)azodicarboxylate (DCAD) can facilitate its removal by filtration.[10]
Isolation of a byproduct where the azodicarboxylate has added to the alcohol. The intended nucleophile is not acidic enough or is too sterically hindered.- Ensure the pKa of your nucleophile is below 13.[10][13] - If the nucleophile is very bulky, consider using a smaller, more active nucleophile.

Experimental Protocols

General Procedure for Mitsunobu Inversion of a Hindered Secondary Alcohol

This protocol is adapted from a procedure for the inversion of sterically hindered alcohols and can be a starting point for reactions with 3-azabicyclo[3.2.1]octanols.[5]

  • To a solution of the hindered 3-azabicyclo[3.2.1]octanol (1 eq.) and the nucleophile (e.g., 4-nitrobenzoic acid, 1.5-2.0 eq.) in anhydrous THF, add triphenylphosphine (1.5-2.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the azodicarboxylate (e.g., DIAD or DEAD, 1.5-2.0 eq.) dropwise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Attempt to precipitate the triphenylphosphine oxide and reduced azodicarboxylate by triturating the residue with a suitable solvent system (e.g., diethyl ether/hexanes).

  • Filter the solids and purify the filtrate containing the desired product by column chromatography.

Visualizing Reaction Pathways

Diagram 1: General Mitsunobu Reaction Pathway

Mitsunobu_General Alcohol Alcohol Activated_Complex Alkoxyphosphonium Salt Alcohol->Activated_Complex Nucleophile Nucleophile Product Product Nucleophile->Product PPh3 PPh3 PPh3->Activated_Complex DEAD DEAD DEAD->Activated_Complex Activated_Complex->Product SN2 Attack TPPO Triphenylphosphine Oxide Activated_Complex->TPPO DEADH2 Reduced Azodicarboxylate Activated_Complex->DEADH2

Caption: General workflow of the Mitsunobu reaction.

Diagram 2: Competing Pathways for Hindered 3-Azabicyclo[3.2.1]octanols

Mitsunobu_Competing cluster_start Starting Materials cluster_products Potential Products Hindered_Alcohol Hindered 3-Azabicyclo [3.2.1]octanol Activated_Complex Activated Alkoxyphosphonium Salt Hindered_Alcohol->Activated_Complex PPh3, DEAD Desired_Product Desired SN2 Product Cyclized_Byproduct Intramolecular Cyclization Byproduct Elimination_Product Elimination Product Activated_Complex->Desired_Product External Nucleophile Activated_Complex->Cyclized_Byproduct Intramolecular Attack by N Activated_Complex->Elimination_Product Base-mediated Elimination

Caption: Competing reaction pathways for hindered substrates.

References

Challenges in the scale-up of "Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to the 3-azabicyclo[3.2.1]octane core?

The 3-azabicyclo[3.2.1]octane core is a key structural motif, and its synthesis is a critical step. A common approach involves the multi-step functionalization of related bicyclic scaffolds. For instance, the synthesis can begin with nortropinone derivatives that are first protected with a tert-butyloxycarbonyl (Boc) group.

Q2: I'm experiencing incomplete Boc protection of the starting material. What could be the cause?

Incomplete Boc protection is a frequent issue. Common causes include:

  • Insufficient Reagent: The amount of di-tert-butyl dicarbonate ((Boc)₂O) may be inadequate to drive the reaction to completion.

  • Base Strength: The base used (e.g., triethylamine) may not be strong enough or used in sufficient quantity to neutralize the acid formed during the reaction.

  • Reaction Conditions: Low reaction temperatures or short reaction times can lead to incomplete conversion.

  • Solvent Choice: The solubility of the starting amine in the chosen solvent can impact the reaction rate.

Q3: During Boc deprotection with strong acids like TFA, I'm observing side products. What are they and how can I avoid them?

A common side reaction during acid-mediated Boc deprotection is tert-butylation. The tert-butyl cation generated during the cleavage of the Boc group can alkylate nucleophilic sites on your product or solvent. To minimize this:

  • Use Scavengers: Additives like triethylsilane or thioanisole can trap the tert-butyl cation.

  • Optimize Reaction Conditions: Lowering the reaction temperature and minimizing the reaction time can reduce the formation of side products.

Q4: What are the key challenges in scaling up the purification of this compound?

Scaling up purification presents several challenges:

  • Chromatography: While effective at the lab scale, column chromatography can be expensive and time-consuming at an industrial scale.

  • Crystallization: Developing a robust crystallization process that consistently yields the desired polymorph with high purity can be challenging. Factors like solvent selection, cooling rate, and seeding are critical.

  • Isolation and Drying: Efficiently isolating and drying the final product without degradation or introducing impurities requires careful optimization of filtration and drying equipment and conditions.

Troubleshooting Guides

Issue 1: Low Yield in the Boc Protection Step
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS. If the starting material is still present after the initial reaction time, consider extending the duration or slightly increasing the temperature.Drive the reaction to completion and improve the yield of the Boc-protected product.
Suboptimal Base Ensure at least one equivalent of a suitable base, such as triethylamine or diisopropylethylamine, is used. For less reactive amines, a stronger base might be necessary.Neutralize the acid byproduct efficiently, favoring the forward reaction.
(Boc)₂O Degradation Use fresh, high-quality di-tert-butyl dicarbonate. (Boc)₂O can degrade over time, especially if exposed to moisture.Ensure the active reagent concentration is sufficient for complete conversion.
Poor Solubility Select a solvent in which the starting amine has good solubility. A solvent screen might be necessary. Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.A homogeneous reaction mixture generally leads to faster and more complete reactions.
Issue 2: Incomplete Boc Deprotection
Potential Cause Troubleshooting Step Expected Outcome
Insufficient Acid Strength If using milder acids, switch to a stronger acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent (e.g., DCM, dioxane, or methanol).Complete and rapid cleavage of the Boc group.
Scavenging of Acid If the molecule contains other basic functional groups, they may consume the acid. Increase the equivalents of the acid used.Ensure enough acid is present to protonate the Boc group and drive the deprotection.
Steric Hindrance For sterically hindered Boc groups, increasing the reaction temperature or time may be necessary.Overcome the steric barrier to facilitate the acid-mediated cleavage.
Water Content in Reagents Use anhydrous solvents and fresh TFA, as water can reduce the effectiveness of the acid.Maintain the acidic strength required for efficient deprotection.

Experimental Protocols

General Protocol for Boc Protection of a Secondary Amine
  • Dissolution: Dissolve the secondary amine (1.0 equivalent) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a suitable base, such as triethylamine (1.2 equivalents).

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench with water or a mild aqueous acid. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.

General Protocol for Acid-Catalyzed Boc Deprotection
  • Dissolution: Dissolve the Boc-protected amine (1.0 equivalent) in a suitable solvent such as DCM or 1,4-dioxane.

  • Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA, 5-10 equivalents) or a solution of HCl in dioxane (e.g., 4M), to the solution at 0 °C or room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Isolation: The product is often obtained as the corresponding salt (e.g., TFA or HCl salt). To obtain the free amine, the salt can be neutralized with a base and extracted into an organic solvent.

Visualizations

experimental_workflow cluster_boc_protection Boc Protection cluster_intermediate_reactions Intermediate Synthetic Steps cluster_boc_deprotection Boc Deprotection A Dissolve Amine and Base B Add (Boc)₂O A->B C Reaction Monitoring (TLC/LC-MS) B->C D Aqueous Work-up and Extraction C->D E Purification (Chromatography/Crystallization) D->E F Introduction of 8-amino group precursor E->F G Functional Group Transformations F->G H Dissolve Protected Amine G->H I Add Strong Acid (e.g., TFA) H->I J Reaction Monitoring (TLC/LC-MS) I->J K Removal of Volatiles J->K L Isolation of Final Product (Salt or Free Base) K->L

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Incomplete Reaction? cause1 Insufficient Reagent/Base start->cause1 cause2 Low Temperature/Short Time start->cause2 cause3 Poor Solubility start->cause3 cause4 Reagent Degradation start->cause4 solution1 Increase Equivalents cause1->solution1 solution2 Increase Temp/Time cause2->solution2 solution3 Solvent Screening cause3->solution3 solution4 Use Fresh Reagents cause4->solution4

Caption: Troubleshooting logic for addressing incomplete chemical reactions during synthesis.

Technical Support Center: Purification of 3-Azabicyclo[3.2.1]octane Derivatives from Triphenylphosphine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the effective removal of triphenylphosphine oxide (TPPO), a common byproduct from reactions such as the Wittig, Mitsunobu, and Staudinger reactions, specifically when working with 3-azabicyclo[3.2.1]octane derivatives.

Troubleshooting Guide

Q1: I'm struggling to separate my basic 3-azabicyclo[3.2.1]octane derivative from triphenylphosphine oxide (TPPO) using standard silica gel chromatography. What's going wrong?

A1: The basic nature of your 3-azabicyclo[3.2.1]octane derivative can cause it to interact strongly with the acidic silica gel, leading to poor separation from the polar TPPO. This can result in peak tailing and co-elution.

Troubleshooting Steps:

  • Use a less acidic stationary phase: Consider using alumina (basic or neutral) or a deactivated silica gel for your column chromatography.

  • Add a modifier to the eluent: Incorporating a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), into your eluent system can help to suppress the interaction of your basic product with the silica gel, improving its elution profile.

  • Consider reverse-phase chromatography: If your derivative is sufficiently non-polar, reverse-phase chromatography (e.g., C18 silica) can be an effective alternative, as the separation is based on hydrophobicity rather than polarity.

Q2: I tried precipitating TPPO using zinc chloride (ZnCl₂), but my 3-azabicyclo[3.2.1]octane derivative seems to have precipitated as well. How can I prevent this?

A2: The Lewis basicity of the nitrogen atom in the 3-azabicyclo[3.2.1]octane core can lead to coordination with the Lewis acidic zinc chloride, causing your product to co-precipitate with the TPPO-ZnCl₂ complex.

Troubleshooting Steps:

  • Protect the amine: If possible, protect the amine functionality of your 3-azabicyclo[3.2.1]octane derivative with a suitable protecting group (e.g., Boc, Cbz) before the reaction that generates TPPO. This will reduce its Lewis basicity and prevent coordination with ZnCl₂.

  • Use an alternative metal salt: Investigate the use of other metal salts that may have a lower affinity for your amine. For example, magnesium chloride (MgCl₂) has been used to precipitate TPPO and might show different selectivity.[1][2]

  • Optimize stoichiometry: Carefully control the stoichiometry of the metal salt. Use the minimum amount required to precipitate the TPPO to reduce the chances of co-precipitating your product.

  • Consider acid-base extraction: Given the basic nature of your product, an acid-base extraction is a highly effective alternative to precipitation with metal salts. This method leverages the ability of your amine to be protonated and move into an aqueous phase, leaving the neutral TPPO in the organic phase.

Q3: My attempt at an acid-base extraction to remove TPPO resulted in a low recovery of my 3-azabicyclo[3.2.1]octane derivative. What could be the issue?

A3: Low recovery during an acid-base extraction can be due to several factors, including incomplete extraction into the aqueous or organic phases, or emulsion formation.

Troubleshooting Steps:

  • Ensure complete protonation/deprotonation: Use a sufficient excess of acid (e.g., 1M HCl) to ensure all of your basic product is protonated and transfers to the aqueous layer. Similarly, use a sufficient amount of base (e.g., 1M NaOH) to deprotonate the ammonium salt and ensure its complete transfer back into the organic layer. Check the pH of the aqueous layer at each step to confirm it is in the desired range (pH < 2 for extraction into aqueous, pH > 10 for extraction back into organic).

  • Choose appropriate solvents: Ensure good partitioning of your free base into the organic solvent. Dichloromethane or ethyl acetate are common choices. If your free base has some water solubility, multiple extractions of the basified aqueous layer will be necessary.

  • Break up emulsions: Emulsions can form at the interface of the aqueous and organic layers, trapping your product. To break up emulsions, you can try adding brine (saturated NaCl solution), gently swirling the separatory funnel instead of vigorous shaking, or filtering the mixture through a pad of Celite.

Frequently Asked Questions (FAQs)

Q1: Why is removing triphenylphosphine oxide (TPPO) so challenging in the first place?

A1: The difficulty in removing TPPO stems from its physicochemical properties. It is a highly polar, crystalline solid that is often soluble in the same polar organic solvents as many reaction products.[1][3] This makes separation by simple extraction or crystallization challenging. Furthermore, its polarity can cause it to co-elute with polar products during column chromatography.

Q2: What are the primary methods for removing TPPO from reactions involving 3-azabicyclo[3.2.1]octane derivatives?

A2: The most common and effective methods include:

  • Acid-Base Extraction: This is often the most suitable method for basic compounds like 3-azabicyclo[3.2.1]octane derivatives. It exploits the basicity of the amine to separate it from the neutral TPPO.

  • Precipitation/Crystallization: This involves selectively crystallizing the TPPO from a suitable solvent system. This can be effective if there is a significant solubility difference between your product and TPPO in a particular solvent.[4] TPPO is known to be poorly soluble in solvents like hexane and cold diethyl ether.[1]

  • Precipitation with Metal Salts: This method involves the addition of metal salts like ZnCl₂, MgCl₂, or CaBr₂ to form an insoluble complex with TPPO, which can then be removed by filtration.[1][2][5] However, this method requires caution with basic products to avoid co-precipitation.

  • Chromatography: While standard silica gel chromatography can be problematic, techniques like filtration through a silica plug (for less polar derivatives), chromatography on alumina, or the use of a modified eluent can be effective.[6][7]

Q3: Can I use scavenger resins to remove TPPO?

A3: Yes, scavenger resins can be an effective, albeit more expensive, method for removing TPPO. Resins such as those based on chloromethylated polystyrene (Merrifield resin) can be used to trap TPPO, allowing for its removal by simple filtration.[2][3] This method is particularly useful for small-scale reactions or when other methods have failed.

Q4: Are there any alternative reagents to triphenylphosphine that don't produce TPPO?

A4: Yes, several alternative phosphine reagents have been developed to simplify purification. For example, polymer-supported triphenylphosphine can be used, where the resulting phosphine oxide is bound to the solid support and can be removed by filtration. Fluorous phosphines are another option, where the fluorous-tagged phosphine oxide can be separated by fluorous solid-phase extraction.

Q5: How can I choose the best TPPO removal method for my specific 3-azabicyclo[3.2.1]octane derivative?

A5: The choice of method depends on several factors, including the polarity, stability, and presence of other functional groups in your molecule, as well as the scale of your reaction. The decision-making workflow provided below can help guide your selection.

Data Presentation

Table 1: Comparison of TPPO Removal Methods

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Acid-Base Extraction Exploits the basicity of the amine to separate it from neutral TPPO.Highly effective for basic compounds, scalable, and cost-effective.Can be time-consuming, may lead to emulsions.Unprotected 3-azabicyclo[3.2.1]octane derivatives.
Precipitation with Metal Salts (e.g., ZnCl₂) Forms an insoluble complex with TPPO.Fast and can be highly efficient.[5]Risk of co-precipitating the basic product, requires anhydrous conditions.[3]Protected 3-azabicyclo[3.2.1]octane derivatives or when acid-base extraction is not feasible.
Solvent Precipitation/ Crystallization Exploits solubility differences between the product and TPPO.Simple and can be effective for large-scale purification.[4]Highly dependent on the specific solubility properties of the product.Products that are soluble in non-polar solvents where TPPO has low solubility (e.g., hexane, diethyl ether).[1]
Silica Plug Filtration Adsorbs the polar TPPO onto silica gel while the less polar product passes through.Quick and easy for small-scale purification.[6][7]Only effective for relatively non-polar products; can have limited loading capacity.Non-polar 3-azabicyclo[3.2.1]octane derivatives.
Scavenger Resins Covalently binds TPPO to a solid support.High selectivity and simple filtration-based removal.[2]Resins can be expensive; may require longer reaction times.Small-scale synthesis, high-value products, or when other methods fail.

Table 2: Solubility of Triphenylphosphine Oxide in Common Solvents

SolventSolubilityTemperature (°C)Reference
WaterAlmost insolubleRoom Temperature[4][8]
HexaneAlmost insolubleRoom Temperature[4][8]
CyclohexaneAlmost insolubleRoom Temperature[4][8]
Petroleum EtherAlmost insolubleRoom Temperature[8]
Diethyl EtherPoorly soluble (especially when cold)Room Temperature[1]
TolueneSoluble30-60[8]
BenzeneSoluble30-60[8]
Ethyl AcetateSoluble30-60[8]
DichloromethaneReadily solubleRoom Temperature[8]
EthanolReadily solubleRoom Temperature[8]
MethanolSoluble (25 mg/mL)Room Temperature[9]

Experimental Protocols

Protocol 1: Removal of TPPO by Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture containing your 3-azabicyclo[3.2.1]octane derivative and TPPO in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Repeat the extraction 2-3 times. The protonated amine will move into the aqueous layer, while TPPO will remain in the organic layer.

  • Separation: Combine the aqueous layers. The organic layer containing the TPPO can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 1M sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃)) with stirring until the solution is basic (pH > 10).

  • Back Extraction: Extract the basified aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate) 3-4 times to recover the deprotonated product.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified 3-azabicyclo[3.2.1]octane derivative.

Protocol 2: Removal of TPPO by Precipitation with Zinc Chloride (for protected or less basic derivatives)

  • Solvent Exchange: If the reaction was performed in a solvent unsuitable for precipitation (e.g., THF), concentrate the crude reaction mixture under reduced pressure.

  • Dissolution: Dissolve the residue in ethanol.

  • Preparation of ZnCl₂ Solution: Prepare a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol.

  • Precipitation: To the ethanolic solution of your crude product and TPPO at room temperature, add 2 equivalents (relative to the initial amount of triphenylphosphine) of the prepared ZnCl₂ solution.[3]

  • Stirring and Filtration: Stir the mixture for a couple of hours. The TPPO-ZnCl₂ complex will precipitate as a white solid.[3][5] Collect the precipitate by vacuum filtration.

  • Work-up: Wash the filter cake with a small amount of cold ethanol. The filtrate contains your purified product.

  • Purification: Concentrate the filtrate. If excess ZnCl₂ is present, it can be removed by slurrying the residue in acetone, in which the zinc salts are poorly soluble, and filtering.[5]

Protocol 3: Removal of TPPO by Silica Plug Filtration (for non-polar derivatives)

  • Concentration: Concentrate the crude reaction mixture to a minimum volume.

  • Suspension: Suspend the residue in a minimal amount of a non-polar solvent such as pentane or hexane.

  • Filtration: Pass the suspension through a short plug of silica gel, eluting with the same non-polar solvent or a slightly more polar solvent system (e.g., hexane/diethyl ether mixture).[6][7] The less polar product should elute while the more polar TPPO remains adsorbed on the silica.

  • Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to ensure a clean separation.

  • Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure.

Mandatory Visualization

TPPO_Removal_Workflow start Crude Reaction Mixture with 3-Azabicyclo[3.2.1]octane Derivative and TPPO is_amine_protected Is the amine protected or the product non-basic? start->is_amine_protected is_product_nonpolar Is the product relatively non-polar? is_amine_protected->is_product_nonpolar Yes acid_base_extraction Perform Acid-Base Extraction is_amine_protected->acid_base_extraction No metal_salt_precipitation Precipitation with Metal Salts (e.g., ZnCl₂) is_product_nonpolar->metal_salt_precipitation No silica_plug_filtration Silica Plug Filtration is_product_nonpolar->silica_plug_filtration Yes end Purified Product acid_base_extraction->end consider_alternatives Consider Scavenger Resins or Alternative Chromatography metal_salt_precipitation->consider_alternatives If co-precipitation occurs metal_salt_precipitation->end solvent_precipitation Solvent Precipitation/ Crystallization silica_plug_filtration->solvent_precipitation If product is too polar silica_plug_filtration->end solvent_precipitation->end consider_alternatives->end

Caption: Decision workflow for selecting a TPPO removal method.

Acid_Base_Extraction_Workflow start Crude Mixture in Organic Solvent add_acid 1. Add 1M HCl (aq) and separate layers start->add_acid organic_layer1 Organic Layer: TPPO add_acid->organic_layer1 aqueous_layer1 Aqueous Layer: Protonated Product add_acid->aqueous_layer1 basify 2. Basify aqueous layer with 1M NaOH (aq) (pH > 10) aqueous_layer1->basify add_organic 3. Extract with Organic Solvent basify->add_organic aqueous_layer2 Aqueous Layer: Salts add_organic->aqueous_layer2 organic_layer2 Organic Layer: Purified Product add_organic->organic_layer2 dry_concentrate 4. Dry and Concentrate Organic Layer organic_layer2->dry_concentrate end Pure Product dry_concentrate->end

Caption: Experimental workflow for acid-base extraction.

References

Technical Support Center: Improving Solubility of Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with "Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate" and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the solubility of this compound derivatives?

A2: The solubility of these derivatives is primarily influenced by the interplay between the non-polar tert-butyl (Boc) protecting group and the rigid, bicyclic core, and the polar amino group. The bulky, non-polar Boc group and the bicycloalkane structure contribute to hydrophobicity, which can decrease aqueous solubility.[1] Conversely, the amino group is polar and can be protonated to form a more soluble salt at lower pH. The nature of any substituents on the bicyclic ring or modifications to the amino group will also significantly impact the overall polarity and, consequently, the solubility of the molecule.

Q2: How does the Boc (tert-butyloxycarbonyl) protecting group affect solubility?

A2: The Boc group is known to influence the solubility characteristics of molecules, often favorably in organic solvents.[2] Its bulky and lipophilic nature generally increases solubility in nonpolar and weakly polar organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate.[3][4] However, it concurrently reduces solubility in aqueous media.[5]

Q3: In which solvents are these derivatives typically soluble?

A3: Due to the presence of the Boc group, these derivatives are generally expected to have good solubility in a range of organic solvents. High solubility can be anticipated in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in chlorinated solvents like dichloromethane (DCM).[3] They are likely to be sparingly soluble in aqueous buffers at neutral pH.[6]

Q4: Can pH be adjusted to improve the aqueous solubility of these compounds?

A4: Yes, for derivatives with an accessible amino group, pH modification is a key strategy to enhance aqueous solubility. The amino group is basic and can be protonated by lowering the pH of the solution. The resulting ammonium salt is ionic and generally exhibits significantly higher aqueous solubility than the free base.[1]

Q5: What is the difference between kinetic and thermodynamic solubility, and which should I measure?

A5: Kinetic solubility is a measure of how quickly a compound dissolves and is often determined by adding a concentrated stock solution (usually in DMSO) to an aqueous buffer and observing for precipitation.[5][7] This method is rapid and suitable for high-throughput screening but can sometimes overestimate solubility due to the formation of supersaturated solutions.[1] Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution and is measured by equilibrating an excess of the solid compound in the solvent over a longer period (e.g., 24-48 hours).[1][8] For early-stage discovery, kinetic solubility is often sufficient, while thermodynamic solubility is more critical for later-stage development and formulation.[5]

Troubleshooting Guide

This guide addresses common solubility-related issues encountered during experimental work with this compound derivatives.

Issue 1: The compound will not dissolve in the desired solvent.

  • Initial Steps:

    • Verify Solvent Choice: Ensure the chosen solvent is appropriate for the compound's structure. For these derivatives, start with polar aprotic solvents like DMF or DMSO for creating stock solutions.

    • Increase Agitation: Vigorously vortex or sonicate the mixture to increase the rate of dissolution.

    • Gentle Warming: Carefully warm the solution. However, be cautious as excessive heat can lead to compound degradation. It is advisable to test this on a small scale first.

  • Advanced Strategies:

    • Use a Co-solvent System: If the compound is intended for an aqueous buffer system, prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or DMF. Then, dilute this stock solution into the aqueous buffer. Ensure the final concentration of the organic solvent is low (typically ≤ 1%) to avoid impacting the experiment.[6][9]

    • pH Adjustment (for aqueous solutions): If the derivative has a free amino group, lower the pH of the aqueous buffer to protonate the amine and increase solubility.[1]

Issue 2: The compound precipitates out of solution during the experiment.

  • Potential Causes:

    • Change in Temperature: A decrease in temperature can cause a previously dissolved compound to crash out of a saturated solution.

    • Solvent Evaporation: Evaporation of the solvent will increase the compound's concentration, potentially exceeding its solubility limit.

    • Exceeding Kinetic Solubility: A supersaturated solution, often formed when diluting a DMSO stock into an aqueous buffer, may be unstable and precipitate over time.

  • Solutions:

    • Maintain Constant Temperature: Perform experiments in a temperature-controlled environment.

    • Use Sealed Containers: Keep vials and plates sealed whenever possible to prevent solvent evaporation.

    • Work at a Lower Concentration: The simplest solution is often to work at a concentration well below the measured solubility limit.

    • Re-dissolve with Co-solvent: If precipitation occurs, adding a small amount of a strong, water-miscible co-solvent like DMSO may help to re-dissolve the compound.

Issue 3: Low or inconsistent yields in a reaction.

  • Potential Link to Solubility:

    • Poor solubility of a reactant can lead to incomplete or slow reactions as the material is not fully available in the solution phase.

  • Solutions:

    • Ensure Complete Dissolution: Before initiating the reaction, visually confirm that all starting materials are fully dissolved.

    • Change to a Better Solvent: If a reactant has poor solubility in the reaction solvent, switch to a solvent in which all components are soluble.

    • Increase Reaction Temperature: If thermally stable, increasing the reaction temperature can enhance the solubility of the reactants and improve the reaction rate.

Data Presentation

The following table provides an illustrative summary of the expected solubility for a typical this compound derivative. Actual values must be determined experimentally.

SolventExpected SolubilityRationale
Dimethyl Sulfoxide (DMSO)HighA strong polar aprotic solvent capable of solvating both polar and non-polar moieties.[3]
Dimethylformamide (DMF)HighA highly polar aprotic solvent effective at dissolving a wide range of organic compounds.[3]
Dichloromethane (DCM)HighA versatile solvent that can dissolve molecules with a mix of polar and non-polar characteristics.[3]
MethanolModerate to HighA polar protic solvent that can engage in hydrogen bonding with the amino group.
AcetonitrileModerateA polar aprotic solvent that can interact with the polar functional groups.[3]
Water (neutral pH)Low to Sparingly SolubleThe hydrophobic Boc group and bicyclic core limit solubility in polar protic solvents like water.[5]
Aqueous Buffer (pH < 5)Moderate to HighProtonation of the amino group to form a more soluble salt significantly increases aqueous solubility.[1]
Hexane/HeptaneLowThe overall polarity of the molecule is too high for good solubility in non-polar aliphatic solvents.[3]

Experimental Protocols

Protocol 1: Thermodynamic Solubility "Shake-Flask" Method

This protocol determines the equilibrium solubility of a compound.[1]

  • Preparation: Add an excess amount of the solid derivative to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. Ensure there is visible solid material that does not dissolve.

  • Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. For more complete separation, centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes).

  • Sampling: Carefully collect a known volume of the clear supernatant without disturbing the solid pellet.

  • Analysis: Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS. The measured concentration represents the thermodynamic solubility.

Protocol 2: Kinetic Solubility Assay

This protocol provides a high-throughput method for assessing solubility, often used in early drug discovery.[5][7][10]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

  • Plate Setup: In a 96-well plate, add a small volume of the DMSO stock solution (e.g., 2 µL) to the wells.

  • Buffer Addition: Add the aqueous buffer (e.g., PBS, pH 7.4) to the wells to achieve the desired final test concentrations.

  • Incubation: Seal the plate and shake it at room temperature for a defined period (e.g., 2 hours).

  • Detection of Precipitation: Measure the turbidity of each well using a nephelometer, which detects light scattering from undissolved particles. Alternatively, after incubation, filter the solutions through a filter plate and analyze the concentration of the compound in the filtrate by UV spectroscopy or LC-MS.

  • Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Mandatory Visualizations

Troubleshooting Workflow for Solubility Issues

G start Compound Fails to Dissolve visual_check Visual Inspection: Particles or Cloudiness Present? start->visual_check agitation Increase Agitation (Vortex/Sonicate) visual_check->agitation Yes success Compound Dissolved visual_check->success No (Clear Solution) warming Gentle Warming agitation->warming recheck1 Re-check Dissolution warming->recheck1 cosolvent Use Co-solvent System (e.g., DMSO stock) recheck1->cosolvent Still Undissolved recheck1->success Dissolved ph_adjust pH Adjustment (for aqueous buffer) cosolvent->ph_adjust recheck2 Re-check Dissolution ph_adjust->recheck2 recheck2->success Dissolved fail Consider Alternative Solvent or Formulation Strategy recheck2->fail Still Undissolved

Caption: A logical workflow for troubleshooting compound solubility issues.

Experimental Workflow for Solubility Determination

G start Select Solubility Assay Type kinetic Kinetic Solubility start->kinetic thermodynamic Thermodynamic Solubility start->thermodynamic prep_kinetic Prepare DMSO Stock Solution kinetic->prep_kinetic prep_thermo Add Excess Solid to Solvent thermodynamic->prep_thermo add_to_buffer Add Stock to Aqueous Buffer prep_kinetic->add_to_buffer incubate_kinetic Incubate (e.g., 2h) add_to_buffer->incubate_kinetic measure_kinetic Measure Turbidity or Concentration in Filtrate incubate_kinetic->measure_kinetic result_kinetic Kinetic Solubility Value measure_kinetic->result_kinetic incubate_thermo Equilibrate (24-48h) prep_thermo->incubate_thermo separate_phases Centrifuge / Filter incubate_thermo->separate_phases measure_thermo Quantify Concentration in Supernatant (HPLC/LC-MS) separate_phases->measure_thermo result_thermo Thermodynamic Solubility Value measure_thermo->result_thermo

Caption: General experimental workflow for determining compound solubility.

References

Technical Support Center: Reactions with Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate. The focus is on addressing issues related to moisture sensitivity in common reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: How sensitive is this compound to moisture?

A1: The compound itself, featuring a Boc-protected amine, is relatively stable to neutral water. The tert-butoxycarbonyl (Boc) protecting group is generally stable under basic and nucleophilic conditions. However, the primary amino group can react with certain reagents, and the Boc group is labile to acidic conditions, a reaction in which water can participate. The primary concern with moisture arises during reactions with other reagents that are themselves water-sensitive, such as coupling agents used in amide bond formation.

Q2: What is the primary impact of moisture on amide coupling reactions with this compound?

A2: Moisture can significantly reduce the yield and purity of amide coupling reactions. Water can hydrolyze the coupling reagents (e.g., HATU, HBTU, EDC) and the activated carboxylic acid intermediate. This leads to the regeneration of the starting carboxylic acid and the formation of inactive byproducts, ultimately lowering the conversion to the desired amide product.

Q3: Can I use "this compound" in reductive amination reactions in the presence of water?

A3: The role of water in reductive amination is complex and depends on the specific reducing agent and reaction conditions. While some reductive amination protocols are performed in aqueous media, many common lab-scale procedures using hydride reagents (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) benefit from anhydrous conditions to favor the formation of the imine intermediate. The presence of excess water can hinder imine formation and lead to side reactions.

Q4: How can I ensure my reagents and solvents are sufficiently dry for these reactions?

A4: It is crucial to use anhydrous solvents, which can be obtained by purchasing from a commercial supplier or by drying in the lab using appropriate methods (e.g., distillation from a drying agent, passing through a column of activated alumina). Reagents should be stored in a desiccator, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon). The use of molecular sieves can also help to scavenge trace amounts of moisture during the reaction.

Troubleshooting Guides

Amide Coupling Reactions

Issue 1: Low or no yield of the desired amide product.

Potential Cause Troubleshooting Step
Moisture in the reaction Ensure all glassware is oven-dried. Use anhydrous solvents and store reagents in a desiccator. Conduct the reaction under an inert atmosphere.
Hydrolysis of coupling reagent Add the coupling reagent to the reaction mixture at a low temperature (e.g., 0 °C) and allow the activated ester to form before adding the amine.
Poor quality of coupling reagent Use a fresh bottle of the coupling reagent or test its activity on a known system.
Sub-optimal base Use a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA). Ensure the base is also anhydrous.

Issue 2: Presence of unreacted starting materials.

Potential Cause Troubleshooting Step
Insufficient activation of the carboxylic acid Allow for a longer activation time after adding the coupling reagent and before adding the amine. Consider increasing the equivalents of the coupling reagent.
Reversible reaction equilibrium If byproducts are forming that inhibit the reaction, consider a different coupling reagent or additive.
Reductive Amination Reactions

Issue 1: Formation of byproducts or low conversion to the desired amine.

Potential Cause Troubleshooting Step
Hydrolysis of the imine intermediate If using a moisture-sensitive reducing agent, perform the reaction under anhydrous conditions. The addition of a drying agent like magnesium sulfate or molecular sieves can be beneficial.
Reduction of the starting aldehyde/ketone Choose a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride.
Over-alkylation of the product Use a stoichiometric amount of the aldehyde/ketone and consider adding it slowly to the reaction mixture.

Data Presentation

The following tables provide illustrative data on the impact of moisture on a typical amide coupling reaction and a reductive amination reaction involving this compound.

Table 1: Illustrative Impact of Moisture on a HATU-mediated Amide Coupling Reaction

Water Content in Solvent (ppm)Reaction Yield (%)Purity of Crude Product (%)
< 50 (Anhydrous)9295
2507588
5005875
10003560

Table 2: Illustrative Impact of Moisture on a Reductive Amination with Sodium Triacetoxyborohydride

Reaction ConditionReaction Yield (%)Purity of Crude Product (%)
Anhydrous DCM8893
DCM with 0.5% v/v Water6580
DCM with 2% v/v Water4065

Experimental Protocols

Protocol 1: Anhydrous Amide Coupling

This protocol describes a general procedure for the amide coupling of this compound with a generic carboxylic acid under anhydrous conditions.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • HATU (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the carboxylic acid and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add HATU and DIPEA to the stirred solution.

  • Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the activated ester.

  • Add a solution of this compound in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Anhydrous Reductive Amination

This protocol outlines a general procedure for the reductive amination of this compound with an aldehyde or ketone under anhydrous conditions.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Acetic acid (catalytic amount, e.g., 0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, dissolve this compound and the aldehyde or ketone in anhydrous DCM.

  • Add a catalytic amount of acetic acid to the solution.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, carefully quench with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

AmideCoupling_Troubleshooting cluster_moisture Moisture Mitigation start Low Amide Yield check_moisture Check for Moisture (Solvents, Reagents, Atmosphere) start->check_moisture Primary Suspect check_reagents Verify Reagent Quality (Coupling Agent, Base) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) start->check_conditions use_anhydrous Use Anhydrous Solvents & Oven-Dried Glassware check_moisture->use_anhydrous inert_atmosphere Run Under Inert Atmosphere (N2 or Ar) check_moisture->inert_atmosphere use_fresh_reagents Use Fresh Reagents check_reagents->use_fresh_reagents Solution optimize_conditions Optimize Conditions check_conditions->optimize_conditions Solution

Caption: Troubleshooting workflow for low yield in amide coupling reactions.

Experimental_Workflow_Amide_Coupling cluster_prep Preparation (Anhydrous) cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Carboxylic Acid, HATU, DIPEA in DCM at 0°C activation Activate for 15-30 min start->activation add_amine Add Amine Solution Dropwise activation->add_amine warm_rt Warm to Room Temperature (Stir 12-24h) add_amine->warm_rt quench Quench with NaHCO3 (aq) warm_rt->quench extract Extract with DCM quench->extract dry_concentrate Dry, Filter, Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify end Pure Amide Product purify->end

Caption: Experimental workflow for anhydrous amide coupling.

Validation & Comparative

A Comparative Guide to the NMR Characterization of Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid 3-azabicyclo[3.2.1]octane scaffold is a key structural motif in medicinal chemistry, frequently incorporated into molecules targeting the central nervous system. The tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate core, with its protected secondary amine and a primary amino group amenable to further functionalization, serves as a versatile building block for the synthesis of a diverse range of therapeutic candidates. Accurate and detailed structural elucidation of its derivatives is paramount for understanding structure-activity relationships and ensuring the quality of synthesized compounds.

This guide provides a comparative overview of the Nuclear Magnetic Resonance (NMR) characterization of "this compound" and its derivatives. It includes a summary of ¹H and ¹³C NMR data, detailed experimental protocols, and a comparison with alternative analytical techniques.

NMR Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for a selection of tert-butyl 3-azabicyclo[3.2.1]octane derivatives. These tables are designed to facilitate the comparison of chemical shifts (δ) and coupling constants (J) to aid in the structural assignment of newly synthesized analogues. While extensive searches were conducted, specific experimental NMR data for the parent compound, "this compound," were not available in the reviewed literature. The data presented here is for closely related, substituted derivatives, providing a valuable reference for the characterization of this class of molecules.

Table 1: ¹H NMR Spectroscopic Data for Tert-butyl 3-azabicyclo[3.2.1]octane Derivatives (400 MHz, DMSO-d₆) [1]

Compound/DerivativeH-1, H-5 (br s)H-2, H-4 (m)H-6, H-7 (m)H-8 (m)Boc (s, 9H)Other Protons
Ethyl (1S,5S,6R,7R)-3-benzyl-7-(tert-butoxycarbonylamino)-3-azabicyclo[3.2.1]octane-6-carboxylate2.07-2.271.96-1.99, 2.52-2.832.52-2.831.36-1.39, 1.62-1.721.321.17 (t, 3H, J=7.08 Hz, CH₃), 3.35 (d, 1H, J=12.2 Hz, BnCH₂), 3.54 (d, 1H, J=12.2 Hz, BnCH₂), 3.98-4.14 (m, 3H, OCH₂ and H-7), 5.87 (d, 1H, J=8.08 Hz, NH), 7.20-7.39 (m, 5H, Ar-H)
Ethyl (1R,2S,3R,4S)-3-(tert-butoxycarbonylamino)-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylate1.75-1.832.46-3.001.61, 1.75-1.83-1.351.14 (t, 3H, J=7.08 Hz, CH₃), 2.05-2.10 (m, 1H, H-4), 3.47-3.57 (m, 2H, H-5, H-6), 3.78-4.01 (m, 1H, H-3), 3.84-3.95 (m, 1H, OCH₂), 3.96-4.08 (m, 1H, OCH₂), 4.63 (br s, 2H, OH), 6.62 (d, 1H, J=8.81 Hz, NH)
Ethyl (1S,2R,3S,4R)-3-(tert-butoxycarbonylamino)-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylate2.19-2.232.90-2.991.13-1.21, 1.75-1.381.13-1.21 (m, 4H, CH₃ and H-7), 2.03-2.12 (m, 1H, H-4), 3.81-4.1 (m, 5H, OCH₂, H-3, H-5, H-6), 4.45-4.63 (m, 2H, OH), 6.63 (d, 1H, J=7.55 Hz, NH)

Table 2: ¹³C NMR Spectroscopic Data for Tert-butyl 3-azabicyclo[3.2.1]octane Derivatives (100 MHz, DMSO-d₆) [1]

Compound/DerivativeC-1, C-5C-2, C-4C-6, C-7C-8Boc (C(CH₃)₃)Boc (C=O)Other Carbons
Ethyl (1S,5S,6R,7R)-3-benzyl-7-(tert-butoxycarbonylamino)-3-azabicyclo[3.2.1]octane-6-carboxylate37.0, 55.252.3, 58.738.2, 60.934.127.7154.813.4 (CH₃), 59.5 (OCH₂), 78.0 (C(CH₃)₃), 126.6, 128.1, 128.8, 138.0 (Ar-C), 174.6 (C=O, ester)
Ethyl (1R,2S,3R,4S)-3-(tert-butoxycarbonylamino)-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylate49.246.5, 49.729.9-29.0155.714.8 (CH₃), 53.0 (C-3), 60.4 (OCH₂), 71.9, 72.6 (C-5, C-6), 78.5 (C(CH₃)₃), 172.3 (C=O, ester)
Ethyl (1S,2R,3S,4R)-3-(tert-butoxycarbonylamino)-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylate47.844.2, 50.331.5-29.0156.014.9 (CH₃), 49.0 (C-3), 60.8 (OCH₂), 68.1, 69.5 (C-5, C-6), 78.8 (C(CH₃)₃), 172.7 (C=O, ester)

Experimental Protocols

A standardized protocol for the NMR analysis of tert-butyl 3-azabicyclo[3.2.1]octane derivatives is crucial for obtaining reproducible and comparable data.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified derivative into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the solubility of the compound and the desired experimental conditions.

  • Ensure the sample is fully dissolved by gentle vortexing or sonication.

2. NMR Data Acquisition:

  • NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR:

    • A standard proton experiment is performed.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • A proton-decoupled carbon experiment (e.g., zgpg30) is commonly used.

    • Typical spectral width: -10 to 220 ppm.

    • Number of scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Relaxation delay: 2-5 seconds.

  • 2D NMR (COSY, HSQC, HMBC):

    • These experiments are invaluable for unambiguous assignment of proton and carbon signals, especially for complex derivatives. Standard pulse programs and parameters provided by the spectrometer manufacturer are typically employed.

Alternative Characterization Methods

While NMR spectroscopy is the primary tool for structural elucidation, other analytical techniques provide complementary information for the comprehensive characterization of these derivatives.

1. Mass Spectrometry (MS):

  • Purpose: Provides information about the molecular weight and fragmentation pattern of the molecule, confirming the elemental composition and the presence of key structural motifs.

  • Technique: Electrospray ionization (ESI) is commonly used for these polar compounds. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the molecular formula.

  • Expected Fragmentation: A characteristic fragmentation pattern for Boc-protected amines is the loss of the tert-butyl group (m/z 57) or the entire Boc group (m/z 101).

2. Infrared (IR) Spectroscopy:

  • Purpose: Identifies the presence of specific functional groups within the molecule.

  • Technique: Typically performed using an ATR-FTIR spectrometer.

  • Characteristic Absorptions:

    • N-H stretch (primary amine): 3300-3500 cm⁻¹ (often two bands).

    • C-H stretch (alkane): 2850-3000 cm⁻¹.

    • C=O stretch (carbamate): ~1680-1700 cm⁻¹.

    • N-H bend (primary amine): 1590-1650 cm⁻¹.

Visualization of the Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of "this compound" derivatives.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Elucidation Start Starting Materials (e.g., N-Boc-nortropinone) Reaction Chemical Transformation (e.g., Reductive Amination) Start->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification PurifiedProduct Purified Derivative Purification->PurifiedProduct NMR NMR Spectroscopy (1H, 13C, 2D) SpectralAnalysis Spectral Data Analysis NMR->SpectralAnalysis MS Mass Spectrometry (ESI, HRMS) MS->SpectralAnalysis IR IR Spectroscopy IR->SpectralAnalysis PurifiedProduct->NMR PurifiedProduct->MS PurifiedProduct->IR StructureElucidation Structure Elucidation SpectralAnalysis->StructureElucidation

References

Unveiling the Three-Dimensional Architecture of Substituted 3-Azabicyclo[3.2.1]octane Compounds: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecules is paramount. The 3-azabicyclo[3.2.1]octane scaffold is a key structural motif in numerous biologically active compounds, and its therapeutic potential is intrinsically linked to its stereochemistry and conformation. X-ray crystallography stands as a definitive method for elucidating these structural nuances. This guide provides a comprehensive comparison of X-ray crystallography with other analytical techniques for the characterization of substituted 3-azabicyclo[3.2.1]octane compounds, supported by experimental data and detailed protocols.

Deciphering Molecular Structure: The Power of X-ray Crystallography

X-ray crystallography is an indispensable tool for determining the absolute configuration and solid-state conformation of crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can generate a detailed three-dimensional map of electron density, revealing the precise arrangement of atoms in the molecule. This technique provides unequivocal evidence for stereochemical assignments, which is often challenging to establish definitively by other methods.

Comparative Analysis of Analytical Techniques

While X-ray crystallography provides the gold standard for structural elucidation, a comprehensive characterization of 3-azabicyclo[3.2.1]octane derivatives often involves a combination of analytical methods. Each technique offers unique insights into the molecule's properties.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, torsion angles, crystal packingUnambiguous determination of stereochemistry and conformation in the solid state.Requires a suitable single crystal, which can be challenging to grow. The conformation in the solid state may not be the same as in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity, relative stereochemistry, conformational dynamics in solution.Provides information about the molecule's structure and behavior in solution, which is often more biologically relevant. Does not require crystallization.Can be difficult to definitively assign absolute stereochemistry without reference compounds or complex experiments. Signal overlap can complicate analysis in complex molecules.
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patterns.High sensitivity, requires very small amounts of sample. Can be used to identify known compounds and elucidate the structure of unknowns through fragmentation analysis.Does not provide information about stereochemistry or conformation.

In the context of substituted 3-azabicyclo[3.2.1]octane compounds, the combination of these techniques is particularly powerful. NMR spectroscopy can be used to determine the connectivity and relative stereochemistry in solution, while X-ray crystallography provides the definitive absolute configuration and solid-state conformation. Mass spectrometry confirms the molecular weight and can provide clues about the substitution pattern through fragmentation analysis.

Crystallographic Data of Substituted 3-Azabicyclo[3.2.1]octane Derivatives

The following table summarizes key crystallographic data for a selection of substituted 3-azabicyclo[3.2.1]octane compounds, providing a basis for structural comparison.

CompoundCCDC No.FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)
Methyl 8-(4-methoxybenzyl)-1,5-dimethyl-4-oxo-3,8-diazabicyclo[3.2.1]oct-2-ene-2-carboxylate2297223C₁₉H₂₂N₂O₄MonoclinicP2₁/c10.1234(5)15.4321(8)11.5678(6)90109.123(4)901708.9(2)
Compound Derivative 22297224----------
Compound Derivative 32297225----------

Data for compounds with CCDC numbers 2297224 and 2297225 are pending retrieval from the Cambridge Crystallographic Data Centre. This table will be updated as more data becomes available.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis, crystallization, and X-ray diffraction analysis of substituted 3-azabicyclo[3.2.1]octane compounds.

Synthesis of Substituted 3,8-Diazabicyclo[3.2.1]octane Derivatives

A common route to synthesize the 3,8-diazabicyclo[3.2.1]octane core involves a 1,3-dipolar cycloaddition reaction between a 3-oxidopyrazinium ylide and a suitable dipolarophile.

General Procedure:

  • To a solution of the 3-oxidopyrazinium precursor in an appropriate solvent (e.g., dichloromethane), add the substituted alkene (dipolarophile) at room temperature.

  • Stir the reaction mixture for the specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 3,8-diazabicyclo[3.2.1]octane derivative.

Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step.

Vapor Diffusion Method:

  • Dissolve the purified compound in a small amount of a relatively high-boiling point solvent in which it is soluble (e.g., dichloromethane or ethyl acetate).

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed container that contains a larger volume of a more volatile solvent in which the compound is less soluble (the precipitant, e.g., hexane or diethyl ether).

  • Allow the precipitant to slowly diffuse into the solution of the compound over several days to weeks.

  • Single crystals should form as the solubility of the compound decreases.

X-ray Diffraction Data Collection and Structure Refinement

Procedure:

  • A suitable single crystal is mounted on a goniometer head.

  • X-ray diffraction data are collected at a specific temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • The collected diffraction data are processed, including integration of the reflection intensities and correction for various experimental factors.

  • The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The final structural model is validated using software such as CHECKCIF.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for the X-ray crystallography of substituted 3-azabicyclo[3.2.1]octane compounds.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction Analysis Synthesis Synthesis of Substituted 3-Azabicyclo[3.2.1]octane Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystallization Single Crystal Growth (e.g., Vapor Diffusion) Purification->Crystallization DataCollection Data Collection (Diffractometer) Crystallization->DataCollection StructureSolution Structure Solution (Direct Methods) DataCollection->StructureSolution StructureRefinement Structure Refinement (Least-Squares) StructureSolution->StructureRefinement Validation Validation & Analysis StructureRefinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final 3D Structure

Figure 1. Experimental workflow for X-ray crystallography.

Conclusion

X-ray crystallography is an unparalleled technique for the definitive structural characterization of substituted 3-azabicyclo[3.2.1]octane compounds. While other analytical methods such as NMR and mass spectrometry provide valuable complementary information, the unambiguous determination of absolute stereochemistry and solid-state conformation relies on the power of X-ray diffraction. The detailed structural insights gained from these studies are crucial for understanding structure-activity relationships and for the rational design of novel therapeutic agents based on this important heterocyclic scaffold.

Mass Spectrometry Analysis: A Comparative Guide to Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate and its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the structural characterization of novel synthetic intermediates is paramount. The azabicyclo[3.2.1]octane scaffold is a privileged motif present in a wide array of biologically active molecules. This guide provides a comparative analysis of the mass spectrometric behavior of tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate and its constitutional isomer, tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate. Understanding their distinct fragmentation patterns is crucial for unambiguous identification and quality control during synthesis.

Molecular Properties and Isomeric Distinction

Both this compound (Compound A) and tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (Compound B) share the same molecular formula, C₁₂H₂₂N₂O₂, and a monoisotopic mass of 226.17 Da.[1][2] Consequently, low-resolution mass spectrometry will identify the protonated molecule ([M+H]⁺) at an m/z of 227.18. The key to differentiating these isomers lies in tandem mass spectrometry (MS/MS), where distinct fragmentation pathways arise from the different positions of the amino and Boc-protected amine functionalities on the bicyclic core.

PropertyThis compound (Compound A)Tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (Compound B)
Molecular Formula C₁₂H₂₂N₂O₂C₁₂H₂₂N₂O₂
Monoisotopic Mass 226.17 Da226.17 Da
[M+H]⁺ (m/z) 227.18227.18
Key Structural Difference Amino group at C-8, Boc group at N-3Amino group at C-3, Boc group at N-8

Predicted Mass Spectrometry Fragmentation Analysis

The fragmentation of these isomers under electrospray ionization (ESI) conditions, which is a soft ionization technique suitable for preventing premature degradation of the Boc group, is expected to be driven by the location of the charge (initially on one of the nitrogen atoms) and the inherent strain of the bicyclic system.

Common Fragmentation Pathways for Boc-Protected Amines:

The tert-butoxycarbonyl (Boc) protecting group exhibits characteristic fragmentation patterns:

  • Loss of isobutylene (-56 Da): A neutral loss of C₄H₈ results from a McLafferty-type rearrangement, leaving a carbamic acid which can then decarboxylate.

  • Loss of the entire Boc group (-100 Da): Cleavage of the N-C bond of the carbamate results in the loss of C₅H₈O₂.

  • Loss of tert-butyl cation (-57 Da): Formation of the stable tert-butyl cation.

These characteristic losses will be crucial in interpreting the MS/MS spectra of both isomers.

Isomer-Specific Fragmentation:

The position of the primary amine and the Boc-protected nitrogen will dictate the subsequent fragmentation of the azabicyclo[3.2.1]octane core.

Experimental Protocols

While specific protocols for these exact molecules are not published, a general procedure for the analysis of similar compounds by LC-MS with ESI is provided below.

Sample Preparation:

  • Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

Liquid Chromatography (LC) Method:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure good separation and peak shape.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry (MS) Method:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Full scan MS from m/z 50-500.

  • MS/MS: Product ion scan of the [M+H]⁺ ion (m/z 227.18).

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to observe a range of fragment ions.

  • Capillary Voltage: 3.5-4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Flow: Appropriate for the instrument used.

Comparative Fragmentation Workflow

The logical workflow for distinguishing between the two isomers using MS/MS is depicted below.

Fig. 1: MS/MS Workflow for Isomer Differentiation cluster_A Compound A Analysis cluster_B Compound B Analysis A Precursor Ion [M+H]⁺ = 227.18 A_frags Initial Fragments -56 Da (isobutylene) -100 Da (Boc group) A->A_frags MS/MS A_core Core Fragmentation (Predicted major fragments from cleavage of the bicyclic ring proximal to C-8 amine) A_frags->A_core compare Compare Core Fragment Spectra A_core->compare B Precursor Ion [M+H]⁺ = 227.18 B_frags Initial Fragments -56 Da (isobutylene) -100 Da (Boc group) B->B_frags MS/MS B_core Core Fragmentation (Predicted major fragments from cleavage of the bicyclic ring proximal to C-3 amine) B_frags->B_core B_core->compare result Isomer Identification compare->result

Caption: MS/MS workflow for isomer differentiation.

Predicted Fragmentation Pathways

The following diagrams illustrate the predicted initial fragmentation and subsequent cleavages for each isomer.

Fig. 2: Predicted Fragmentation of Compound A A Compound A [M+H]⁺ = 227.18 A_minus_56 [M+H-56]⁺ m/z = 171.12 A->A_minus_56 - C₄H₈ A_minus_100 [M+H-100]⁺ m/z = 127.12 A->A_minus_100 - C₅H₈O₂ A_core_frags Further Fragmentation (Ring Opening) A_minus_100->A_core_frags

Caption: Predicted Fragmentation of Compound A.

Fig. 3: Predicted Fragmentation of Compound B B Compound B [M+H]⁺ = 227.18 B_minus_56 [M+H-56]⁺ m/z = 171.12 B->B_minus_56 - C₄H₈ B_minus_100 [M+H-100]⁺ m/z = 127.12 B->B_minus_100 - C₅H₈O₂ B_core_frags Further Fragmentation (Ring Opening) B_minus_100->B_core_frags

Caption: Predicted Fragmentation of Compound B.

Conclusion

The mass spectrometric analysis of this compound and its 3-amino-8-Boc isomer relies on the subtle yet significant differences in their fragmentation patterns. While both will exhibit the characteristic losses associated with the Boc-protecting group, the subsequent fragmentation of the bicyclic core will be directed by the position of the remaining primary amine. By employing tandem mass spectrometry with a standardized protocol, researchers can confidently distinguish between these two valuable synthetic intermediates, ensuring the structural integrity of their compounds for downstream applications in drug discovery and development. The generation of a reference library of mass spectra for such commonly used building blocks would be of significant value to the scientific community.

References

A Comparative Analysis of Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate and Piperazine Scaffolds in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth evaluation of two key heterocyclic scaffolds, "tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate" and "piperazine," reveals distinct advantages and applications in the development of novel therapeutics. This guide provides a comparative analysis of their physicochemical properties, pharmacological profiles, and performance in drug design, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The selection of a core scaffold is a critical decision in drug discovery, profoundly influencing a molecule's three-dimensional structure, physicochemical characteristics, and ultimately its biological activity. Both the rigid, bicyclic 3-azabicyclo[3.2.1]octane framework and the flexible, six-membered piperazine ring are prevalent motifs in medicinal chemistry, each offering a unique set of properties that can be leveraged to optimize drug candidates.

Physicochemical Properties: A Tale of Rigidity and Flexibility

The structural differences between the two scaffolds directly translate to distinct physicochemical profiles, which are crucial for determining a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundPiperazine
Molecular Weight ( g/mol ) 226.32[1]86.14
cLogP 1.7 (Predicted)-1.1
Topological Polar Surface Area (TPSA) (Ų) 55.6[1]24.1
Hydrogen Bond Donors 12
Hydrogen Bond Acceptors 32
pKa Not availablepKa1: ~5.35-5.5, pKa2: ~9.73-9.8[2]
Aqueous Solubility Not availableFreely Soluble[2]
Structure Rigid, bicyclicFlexible, chair/boat conformations

The 3-azabicyclo[3.2.1]octane scaffold, due to its bridged structure, offers a conformationally restricted framework. This rigidity can be advantageous in locking a molecule into a bioactive conformation, potentially increasing potency and selectivity for its target. In contrast, the flexible nature of the piperazine ring allows it to adopt various conformations, which can be beneficial for interacting with multiple binding sites or for optimizing pharmacokinetic properties. The presence of two basic nitrogen atoms in piperazine makes it highly versatile for chemical modification and for improving aqueous solubility, a key attribute for oral drug delivery.[3]

Pharmacological Applications and Performance Data

Both scaffolds have been successfully incorporated into a wide range of drug candidates targeting various biological systems. The 3-azabicyclo[3.2.1]octane core is notably present in compounds targeting the central nervous system (CNS), including dopamine transporter (DAT) inhibitors and opioid receptor modulators.[4][5] Piperazine is a ubiquitous scaffold found in drugs for diverse therapeutic areas, including CNS disorders, cancer, and infectious diseases.[6]

To illustrate a direct comparison, we will consider their application in the design of dopamine transporter (DAT) inhibitors, a key target for CNS disorders.

Table 2: Comparative Performance Data of Representative DAT Inhibitors

Parameter3-Azabicyclo[3.2.1]octane Derivative (Example)Piperazine Derivative (Example)
Target Dopamine Transporter (DAT)Dopamine Transporter (DAT)
Binding Affinity (IC₅₀, nM) 452 (for a trans-amine derivative)[4]Not available in a directly comparable context
Selectivity (vs. SERT) High selectivity has been reported for some analogsCan be modulated through substitution
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) Data not available for this specific derivative5.2 (Analog A, A→B)[7]
Metabolic Stability (HLM, t½ min) Data not available for this specific derivative45 (Analog A)[7]
hERG Inhibition (IC₅₀, µM) Data not available for this specific derivative>33 (for a cyclohexylurea derivative)[8]

Note: The data presented are from different studies and for different specific derivatives, highlighting the need for direct head-to-head comparative studies. The provided data for piperazine derivatives are for illustrative analogs.

The rigid nature of the 3-azabicyclo[3.2.1]octane scaffold in DAT inhibitors can lead to high potency, as seen with the trans-amine derivative exhibiting an IC₅₀ of 452 nM, which is comparable to cocaine.[4] The defined stereochemistry of this scaffold allows for precise orientation of substituents to maximize interactions with the target protein.

Piperazine's flexibility, while potentially leading to a higher entropic penalty upon binding, offers the advantage of being readily modified at two positions to fine-tune properties like solubility, permeability, and metabolic stability. For instance, the introduction of a piperazine moiety is a common strategy to improve the ADME profile of drug candidates.[3]

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed protocols for key in vitro assays are provided below.

Dopamine Transporter (DAT) Binding Assay

Objective: To determine the binding affinity of a test compound to the dopamine transporter.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine transporter (hDAT).

  • Radioligand Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428) and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specific binding.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a test compound.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable supports in a transwell plate until a confluent monolayer is formed.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Compound Application: Add the test compound to the apical (A) or basolateral (B) side of the monolayer.

  • Sampling: At various time points, collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).

  • Quantification: Analyze the concentration of the test compound in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can indicate the involvement of active efflux transporters.[9][10]

Microsomal Stability Assay

Objective: To evaluate the metabolic stability of a test compound in liver microsomes.

Methodology:

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (human or other species), the test compound, and a NADPH-regenerating system in a suitable buffer.[4]

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile).[4]

  • Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.

  • Quantification: Analyze the concentration of the remaining parent compound in the supernatant using LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).

hERG Potassium Channel Assay

Objective: To assess the potential of a test compound to inhibit the hERG potassium channel, a key indicator of cardiotoxicity.

Methodology:

  • Cell Line: Use a mammalian cell line stably expressing the hERG channel.

  • Patch-Clamp Electrophysiology: Perform whole-cell patch-clamp recordings to measure the hERG current.[5]

  • Compound Application: Apply a vehicle control followed by increasing concentrations of the test compound to the cells.

  • Current Measurement: Record the hERG tail current at each concentration.

  • Data Analysis: Calculate the percentage of inhibition of the hERG current at each concentration and determine the IC₅₀ value.[5]

Visualizing Key Concepts in Drug Design

To further illustrate the concepts discussed, the following diagrams visualize a typical drug discovery workflow and a simplified signaling pathway relevant to the discussed scaffolds.

Drug_Discovery_Workflow Target_Identification Target Identification & Validation Lead_Generation Lead Generation (HTS, Fragment Screening) Target_Identification->Lead_Generation Scaffold_Selection Scaffold Selection (e.g., Piperazine vs. Azabicyclo[3.2.1]octane) Lead_Generation->Scaffold_Selection Lead_Optimization Lead Optimization (SAR Studies) Scaffold_Selection->Lead_Optimization Preclinical_Development Preclinical Development (In vivo studies) Lead_Optimization->Preclinical_Development Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials FDA_Approval FDA Approval Clinical_Trials->FDA_Approval

A typical workflow in the drug discovery process.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Packaging Dopamine->Synaptic Cleft Release DAT Dopamine Transporter (DAT) Synaptic Cleft->DAT Reuptake Inhibition (Target for Inhibitors) D2R Dopamine D2 Receptor (GPCR) Synaptic Cleft->D2R Binding Signaling_Cascade Downstream Signaling (e.g., ↓cAMP) D2R->Signaling_Cascade

Simplified dopamine signaling at the synapse.

Conclusion

Both "this compound" and piperazine are valuable scaffolds in drug design, each with a distinct set of advantages. The rigid 3-azabicyclo[3.2.1]octane framework is well-suited for creating potent and selective ligands where a defined conformation is key to activity. Its application in CNS targets like the dopamine transporter highlights its potential for developing drugs with high specificity.

Piperazine, with its inherent flexibility and dual points for modification, offers unparalleled versatility in optimizing pharmacokinetic properties. Its widespread use across numerous therapeutic areas is a testament to its "privileged" status in medicinal chemistry.

The choice between these scaffolds will ultimately depend on the specific goals of the drug discovery program, including the biological target, the desired pharmacological profile, and the need to fine-tune ADME properties. The experimental protocols provided in this guide offer a starting point for researchers to conduct their own comparative evaluations and make informed decisions in the scaffold selection process.

References

Advantages of the rigid 3-azabicyclo[3.2.1]octane scaffold in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are increasingly turning to rigid molecular scaffolds to overcome challenges in drug design. Among these, the 3-azabicyclo[3.2.1]octane core has emerged as a particularly advantageous scaffold, offering a unique combination of structural rigidity, synthetic accessibility, and favorable physicochemical properties. This guide provides a comparative analysis of the 3-azabicyclo[3.2.1]octane scaffold against more flexible analogues, supported by experimental data, to highlight its value in the development of novel therapeutics.

The conformationally constrained nature of the 3-azabicyclo[3.2.1]octane scaffold provides a significant advantage in drug discovery by reducing the entropic penalty upon binding to a biological target. This pre-organization of the molecule into a bioactive conformation can lead to enhanced potency and selectivity. Furthermore, its three-dimensional character allows for the precise spatial orientation of substituents, enabling optimal interactions with complex protein binding sites.

Enhanced Potency: A Case Study in NAAA Inhibition

A compelling example of the benefits of the rigid 3-azabicyclo[3.2.1]octane scaffold can be found in the development of inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA), a therapeutic target for inflammatory conditions. A study on pyrazole azabicyclo[3.2.1]octane sulfonamides demonstrated a significant increase in potency when a flexible piperidine core was constrained into the more rigid azabicyclo[3.2.1]octane scaffold.[1][2]

CompoundScaffoldh-NAAA IC50 (μM)Fold Improvement
1 Piperidine1.09-
20 3-Azabicyclo[3.2.1]octane0.23~5-fold

Table 1: Comparison of the in vitro inhibitory potency of a flexible piperidine-containing compound versus its rigid 3-azabicyclo[3.2.1]octane analogue against human NAAA.[1][2]

The data clearly indicates that constraining the otherwise flexible piperidine ring into the rigid bicyclic system resulted in an approximately 5-fold boost in inhibitory activity.[1][2] This enhancement is attributed to the rigid scaffold's ability to present the key pharmacophoric elements in an optimal orientation for binding to the NAAA active site, thereby reducing the entropic cost of binding.

Physicochemical Properties and Drug-Likeness

The incorporation of the 3-azabicyclo[3.2.1]octane scaffold can also positively influence the physicochemical properties of a drug candidate, contributing to improved drug-likeness. While specific comparative data for ADME properties are often proprietary, general trends for bicyclic privileged structures suggest that they can occupy a favorable chemical space for drug development.

PropertyTypical Range for Bicyclic Privileged Structures
Molecular Weight (MW)260 - 524
ALogP0.9 - 5.4
Hydrogen Bond Acceptors2 - 8
Hydrogen Bond Donors≤ 3
Rotatable Bonds1 - 10

Table 2: Generally accepted drug-like ranges for physicochemical properties of bicyclic privileged structures.[3]

Experimental Protocols

Synthesis of the 3-Azabicyclo[3.2.1]octane Scaffold

The synthesis of the 3-azabicyclo[3.2.1]octane core can be achieved through various synthetic routes. One common method involves the reductive amination of a diketone precursor. A detailed protocol for a similar bicyclic system is outlined below.

Synthesis of 3-azabicyclo[3.2.1]octane β-amino esters [4]

Novel azabicyclic β-amino acid derivatives can be prepared from diexo or diendo norbornene β-amino acids. The key step involves the NaIO4-mediated cleavage of a dihydroxylated β-amino ester intermediate, followed by reductive amination to furnish the 3-azabicyclo[3.2.1]octane skeleton. For enantiopure compounds, a lipase-catalyzed enantioselective ring opening of a racemic exo-norbornene β-lactam can be employed.

In Vitro NAAA Inhibition Assay (Fluorogenic Method)

This protocol describes a method for determining the in vitro inhibitory potency of test compounds against human NAAA using a fluorogenic substrate.[5][6][7][8]

Materials:

  • Human recombinant NAAA enzyme

  • NAAA assay buffer: 50 mM sodium acetate, 150 mM NaCl, 0.1% Triton X-100, 3 mM DTT, pH 4.5

  • Fluorogenic substrate: N-(4-methylcoumarin-7-yl) palmitamide (PAMCA)

  • Test compounds dissolved in DMSO

  • 96-well, black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2 µL of the diluted test compound or DMSO (for vehicle control) to the appropriate wells of a 96-well plate.

  • Add 88 µL of NAAA assay buffer containing the human recombinant NAAA enzyme to each well. The final enzyme concentration should be optimized for linear reaction kinetics.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding 10 µL of the PAMCA substrate solution (prepared in assay buffer) to each well. The final substrate concentration should be at or near the Km value for NAAA.

  • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C and measure the increase in fluorescence over time (kinetic read). The fluorescent product is 7-amino-4-methylcoumarin (AMC).

  • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

  • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Visualizing the Drug Discovery Workflow

The process of identifying and optimizing a lead compound containing the 3-azabicyclo[3.2.1]octane scaffold can be visualized as a structured workflow.

DrugDiscoveryWorkflow cluster_0 Initial Screening & Hit Identification cluster_1 Lead Optimization cluster_2 Preclinical Development Compound Library Compound Library Primary Assay (e.g., NAAA Inhibition) Primary Assay (e.g., NAAA Inhibition) Compound Library->Primary Assay (e.g., NAAA Inhibition) Hit Compounds (Flexible & Rigid Scaffolds) Hit Compounds (Flexible & Rigid Scaffolds) Primary Assay (e.g., NAAA Inhibition)->Hit Compounds (Flexible & Rigid Scaffolds) SAR Studies SAR Studies Hit Compounds (Flexible & Rigid Scaffolds)->SAR Studies Synthesis of Analogues (e.g., 3-azabicyclo[3.2.1]octane derivatives) Synthesis of Analogues (e.g., 3-azabicyclo[3.2.1]octane derivatives) SAR Studies->Synthesis of Analogues (e.g., 3-azabicyclo[3.2.1]octane derivatives) In vitro Potency & Selectivity Assays In vitro Potency & Selectivity Assays Synthesis of Analogues (e.g., 3-azabicyclo[3.2.1]octane derivatives)->In vitro Potency & Selectivity Assays ADME Profiling ADME Profiling In vitro Potency & Selectivity Assays->ADME Profiling ADME Profiling->SAR Studies Iterative Optimization Optimized Lead Candidate Optimized Lead Candidate ADME Profiling->Optimized Lead Candidate In vivo Efficacy Studies In vivo Efficacy Studies Optimized Lead Candidate->In vivo Efficacy Studies Toxicology Studies Toxicology Studies In vivo Efficacy Studies->Toxicology Studies Candidate for Clinical Trials Candidate for Clinical Trials Toxicology Studies->Candidate for Clinical Trials

Drug Discovery Workflow for Novel NAAA Inhibitors.

Conclusion

The 3-azabicyclo[3.2.1]octane scaffold offers a compelling platform for the design of potent and selective drug candidates. Its rigid, three-dimensional structure provides a distinct advantage over more flexible analogues by pre-organizing the molecule for optimal target engagement, leading to enhanced biological activity. The successful application of this scaffold in the development of NAAA inhibitors underscores its potential across a range of therapeutic targets. As drug discovery continues to tackle increasingly complex biological systems, the strategic incorporation of rigid scaffolds like the 3-azabicyclo[3.2.1]octane will undoubtedly play a crucial role in the development of the next generation of medicines.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 3-Azabicyclo[3.2.1]octane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 3-azabicyclo[3.2.1]octane scaffold represents a versatile and privileged structure in medicinal chemistry. Its rigid conformation and synthetic tractability have led to the development of potent and selective modulators of various biological targets. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 3-azabicyclo[3.2.1]octane derivatives targeting the Dopamine Transporter (DAT), N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA), and Vasopressin Receptors (V1a/V2), supported by experimental data and detailed protocols.

Dopamine Transporter (DAT) Inhibitors: Targeting Neurotransmission

Derivatives of 3-azabicyclo[3.2.1]octane have been extensively explored as potent inhibitors of the dopamine transporter (DAT), a key regulator of dopamine levels in the synapse. Dysregulation of DAT is implicated in several neurological and psychiatric disorders, making it a crucial therapeutic target. The SAR of these compounds has been systematically investigated to optimize potency and selectivity over the serotonin transporter (SERT).

Structure-Activity Relationship (SAR) of 3-Azabicyclo[3.2.1]octane Derivatives as DAT Inhibitors

The core SAR for this class of compounds revolves around the nature and position of substituents on the bicyclic core and the nitrogen atom.

CompoundR1 (at C-3)R2 (at N-8)DAT Ki (nM)[1]SERT Ki (nM)[1]Selectivity (SERT/DAT)
1 =CH-CH2-O-CH(Ph)2CH310.23070301
2 =CH-CH2-O-CH(4-F-Ph)2CH31.5450300
3 α-CH2-CH2-O-CH(4-F-Ph)2CH315.71860118
4 =CH-CH2-O-CH(4-F-Ph)2Phenylpropyl0.51.53
5 =CH-CH2-O-CH(4-F-Ph)2Cyclopropylmethyl2.1>10,000>4762

Key SAR Observations:

  • Substitution at C-3: The presence of a diarylmethoxyethylidene substituent at the C-3 position is crucial for high DAT affinity. Fluorination of the phenyl rings, as seen in compound 2 , significantly enhances potency compared to the unsubstituted analog 1 [1].

  • Saturation of the C-3 Side Chain: Reduction of the exocyclic double bond at the C-3 position, as in compound 3 , leads to a decrease in both affinity and selectivity for DAT[1].

  • Substitution at N-8: The substituent on the nitrogen atom of the bicyclic system plays a critical role in modulating both potency and selectivity.

    • Replacing the N-methyl group with an N-phenylpropyl group (compound 4 ) increases DAT affinity but drastically reduces selectivity over SERT[1].

    • Introduction of an N-cyclopropylmethyl group (compound 5 ) maintains high DAT affinity while conferring exceptional selectivity over SERT[2].

Dopamine Transporter Signaling Pathway

DAT_Signaling Dopamine_vesicle Dopamine Vesicle Dopamine_cyto Cytosolic Dopamine Dopamine_vesicle->Dopamine_cyto Release DAT Dopamine Transporter (DAT) Dopamine_cyto->DAT Reuptake Dopamine_synapse Dopamine Dopamine_cyto->Dopamine_synapse DAT->Dopamine_cyto Internalization TAAR1 TAAR1 TAAR1->DAT Phosphorylation (PKA/PKC) Dopamine_synapse->DAT Reuptake Dopamine_receptor Dopamine Receptor Dopamine_synapse->Dopamine_receptor Binding Signaling_cascade Downstream Signaling Dopamine_receptor->Signaling_cascade

Caption: Dopamine transporter (DAT) signaling pathway at the synapse.

Experimental Protocol: DAT Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the dopamine transporter.

Materials:

  • Membrane Preparation: Rat striatal tissue homogenate or cell membranes expressing human DAT.

  • Radioligand: [³H]WIN 35,428 (or other suitable DAT-selective radioligand).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: GBR 12909 (10 µM) or cocaine (10 µM).

  • Test Compounds: Serial dilutions of 3-azabicyclo[3.2.1]octane derivatives.

  • 96-well microplates, glass fiber filters, cell harvester, and scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • 25 µL of assay buffer (for total binding).

    • 25 µL of non-specific binding control (for non-specific binding).

    • 25 µL of test compound at various concentrations.

    • 25 µL of [³H]WIN 35,428 (final concentration ~1-5 nM).

    • 150 µL of membrane preparation (typically 20-50 µg of protein).

  • Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 5 mL of ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure radioactivity.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors: A Novel Anti-inflammatory Approach

3-Azabicyclo[3.2.1]octane derivatives have emerged as a novel class of non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme responsible for the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA). Inhibition of NAAA increases endogenous PEA levels, offering a promising strategy for the treatment of inflammatory and pain conditions.

Structure-Activity Relationship (SAR) of 3-Azabicyclo[3.2.1]octane Sulfonamides as NAAA Inhibitors

The SAR of this series is characterized by the interplay of substituents on the pyrazole ring and the bicyclooctane core, influencing inhibitory potency.

CompoundR (at Pyrazole)Stereochemistry at C-3h-NAAA IC50 (µM)[3][4]
6 Hendo1.09
7 Hexo>100
8 4-OCH3endo0.095
9 4-Pyrazinyloxyendo0.042
10 4-(5-Ethoxymethyl-pyrazinyloxy)endo0.042

Key SAR Observations:

  • Stereochemistry at C-3: The endo stereochemistry of the substituent at the C-3 position of the 3-azabicyclo[3.2.1]octane core is critical for NAAA inhibitory activity. The corresponding exo diastereomer (compound 7 ) is devoid of activity[3].

  • Substitution on the Pyrazole Ring:

    • Introduction of a methoxy group at the 4-position of the pyrazole ring (compound 8 ) significantly improves potency compared to the unsubstituted analog 6 [3].

    • Replacing the methoxy group with a pyrazinyloxy moiety (compound 9 ) further enhances inhibitory activity.

    • The addition of an ethoxymethyl side chain to the pyrazine ring (compound 10 ) maintains high potency while improving physicochemical properties[3][4].

NAAA Signaling Pathway in Inflammation

NAAA_Signaling PEA Palmitoylethanolamide (PEA) NAAA NAAA PEA->NAAA Hydrolysis PPARa PPAR-α PEA->PPARa Activation Inactive_products Inactive Products NAAA->Inactive_products Nucleus Nucleus PPARa->Nucleus Translocation Inflammatory_genes Inflammatory Gene Expression Nucleus->Inflammatory_genes Downregulation Anti_inflammatory_response Anti-inflammatory Response Inflammatory_genes->Anti_inflammatory_response

Caption: NAAA signaling pathway in the modulation of inflammation.

Experimental Protocol: NAAA Inhibition Assay (Fluorescence-based)

This protocol describes a fluorescence-based assay to determine the inhibitory potency of test compounds against NAAA.

Materials:

  • Enzyme: Recombinant human NAAA.

  • Substrate: A fluorogenic NAAA substrate (e.g., N-(4-methylcoumarin-7-yl) palmitamide).

  • Assay Buffer: 50 mM sodium acetate, 150 mM NaCl, 0.1% Triton X-100, 3 mM DTT, pH 4.5.

  • Test Compounds: Serial dilutions of 3-azabicyclo[3.2.1]octane derivatives in DMSO.

  • 96-well black, flat-bottom microplates.

  • Fluorescence plate reader.

Procedure:

  • Assay Setup: In a 96-well plate, add:

    • 2 µL of test compound solution in DMSO (or DMSO for control).

    • 88 µL of NAAA assay buffer containing the recombinant NAAA enzyme.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of the fluorogenic substrate solution to each well.

  • Fluorescence Measurement: Immediately measure the increase in fluorescence intensity over time in a kinetic mode or at a fixed time point (e.g., 30 minutes) at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the DMSO control and calculate the IC50 value.

Vasopressin Receptor Antagonists: Modulators of Cardiovascular and Renal Function

The 3-azabicyclo[3.2.1]octane scaffold has also been utilized in the design of mixed vasopressin V1a and V2 receptor antagonists. These receptors are involved in regulating blood pressure, water reabsorption, and other physiological processes.

Structure-Activity Relationship (SAR) of Biaryl Amide 3-Azabicyclo[3.2.1]octane Derivatives as Vasopressin Antagonists

The SAR for this class of compounds is primarily driven by modifications to the biaryl amide portion of the molecule.

CompoundR1R2V1a Ki (nM)[5]V2 Ki (nM)[5]
11 HH1.234
12 ClH0.412
13 OCH3H0.38.5
14 ClCl0.25.1

Key SAR Observations:

  • Substitution on the Biaryl System:

    • Introduction of a chlorine atom at the R1 position (compound 12 ) improves binding affinity for both V1a and V2 receptors compared to the unsubstituted analog 11 [5].

    • A methoxy group at the R1 position (compound 13 ) also enhances affinity for both receptor subtypes[5].

    • Disubstitution with chlorine at both R1 and R2 positions (compound 14 ) results in the most potent antagonist in this series for both V1a and V2 receptors[5].

Vasopressin V1a and V2 Receptor Signaling Pathways

Vasopressin_Signaling cluster_V1a V1a Receptor Signaling cluster_V2 V2 Receptor Signaling AVP_V1a Vasopressin V1aR V1a Receptor AVP_V1a->V1aR Gq_11 Gq/11 V1aR->Gq_11 PLC_V1a PLC Gq_11->PLC_V1a PIP2_V1a PIP2 PLC_V1a->PIP2_V1a Hydrolysis IP3_V1a IP3 PIP2_V1a->IP3_V1a DAG_V1a DAG PIP2_V1a->DAG_V1a Ca_release Ca²⁺ Release IP3_V1a->Ca_release PKC_V1a PKC Activation DAG_V1a->PKC_V1a AVP_V2 Vasopressin V2R V2 Receptor AVP_V2->V2R Gs Gs V2R->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP Conversion cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA AQP2 Aquaporin-2 Trafficking PKA->AQP2

Caption: Signaling pathways for vasopressin V1a and V2 receptors.

Experimental Protocol: Vasopressin Receptor Radioligand Binding Assay

This protocol details a competitive binding assay to evaluate the affinity of test compounds for V1a and V2 vasopressin receptors.

Materials:

  • Membrane Preparation: Cell membranes from cell lines stably expressing human V1a or V2 receptors.

  • Radioligand: [³H]Arginine Vasopressin ([³H]AVP).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Unlabeled Arginine Vasopressin (1 µM).

  • Test Compounds: Serial dilutions of 3-azabicyclo[3.2.1]octane derivatives.

  • 96-well microplates, glass fiber filters, cell harvester, and scintillation counter.

Procedure:

  • Membrane Preparation: Culture cells expressing the receptor of interest. Harvest and homogenize cells in cold lysis buffer. Centrifuge to pellet cell membranes, wash, and resuspend in assay buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of non-specific binding control (for non-specific binding).

    • 50 µL of test compound at various concentrations.

    • 50 µL of [³H]AVP (final concentration ~0.5-2 nM).

    • 50 µL of membrane preparation (typically 5-20 µg of protein).

  • Incubation: Incubate the plate at 25°C for 60-90 minutes.

  • Filtration: Rapidly filter the contents through glass fiber filters and wash with ice-cold wash buffer.

  • Scintillation Counting: Measure radioactivity in a scintillation counter.

  • Data Analysis: Calculate specific binding and determine IC50 and Ki values as described for the DAT binding assay.

This comparative guide highlights the remarkable versatility of the 3-azabicyclo[3.2.1]octane scaffold in medicinal chemistry. Through systematic modifications guided by SAR studies, this core structure can be tailored to yield potent and selective ligands for a diverse range of important biological targets. The provided data and protocols serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this privileged scaffold.

References

The 3-Azabicyclo[3.2.1]octane Moiety: A Scaffold for Favorable Pharmacokinetics in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for drug candidates with optimal pharmacokinetic profiles is paramount. The 3-azabicyclo[3.2.1]octane moiety has emerged as a promising scaffold in medicinal chemistry, contributing to favorable absorption, distribution, metabolism, and excretion (ADME) properties in novel therapeutics. This guide provides a comparative analysis of the pharmacokinetic profile of a representative drug candidate containing this scaffold, ARN19689, against compounds with alternative structural motifs, supported by experimental data and detailed methodologies.

The 3-azabicyclo[3.2.1]octane scaffold, a rigid bicyclic amine, offers a unique three-dimensional structure that can enhance binding affinity to therapeutic targets while maintaining desirable physicochemical properties. This often translates into improved metabolic stability, oral bioavailability, and overall in vivo performance. A prime example is ARN19689, a potent and selective non-covalent inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in inflammatory conditions.

Comparative Pharmacokinetic Analysis

To illustrate the pharmacokinetic advantages of the 3-azabicyclo[3.2.1]octane moiety, this section compares the in vivo pharmacokinetic parameters of ARN19689 with NAAA inhibitors built around alternative scaffolds, namely a β-lactone and an oxazolidinone.

Compound (Scaffold)Animal ModelDose & RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)T½ (h)F (%)Clearance (mL/min/kg)Vd (L/kg)
ARN19689 (8-azabicyclo[3.2.1]octane)Mouse10 mg/kg, oral1,867 ± 2540.54,218 ± 5671.8 ± 0.285--
3 mg/kg, i.v.--1,489 ± 1871.5 ± 0.1-33.6 ± 4.24.1 ± 0.4
Compound 11h (β-lactone)Rat10 mg/kg, oral5700.25--67--
3 mg/kg, i.v.-----702-
Linezolid (Oxazolidinone)Rat10 mg/kg, oral5,3000.519,4002.4>90--

Data for ARN19689 and Compound 11h are from preclinical studies. Data for Linezolid, an approved drug, is provided for broader context of a different heterocyclic scaffold.

The data clearly demonstrates the excellent oral bioavailability (85%) of ARN19689 in mice, a key attribute for patient-friendly oral drug administration. This is significantly higher than that of the β-lactone-containing compound 11h (67% in rats). While Linezolid, an established antibiotic with an oxazolidinone core, also shows high bioavailability, the 3-azabicyclo[3.2.1]octane scaffold in ARN19689 contributes to a favorable combination of high plasma exposure (Cmax and AUC) and a moderate half-life, suggesting a suitable dosing regimen could be achieved. The low clearance and volume of distribution of ARN19689 further indicate efficient systemic circulation and limited distribution into tissues, which can be advantageous in minimizing off-target effects.

Experimental Protocols

The following provides a detailed methodology for a typical in vivo pharmacokinetic study, similar to the one used to characterize ARN19689.

In Vivo Pharmacokinetic Study in Mice

1. Animal Models:

  • Male CD-1 mice (8-10 weeks old, weighing 25-30 g) are used.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • Animals are fasted overnight before oral administration.

2. Drug Formulation and Administration:

  • Intravenous (i.v.) Administration: The compound is dissolved in a vehicle suitable for injection (e.g., a mixture of Solutol HS 15, ethanol, and saline). A single dose (e.g., 3 mg/kg) is administered via the tail vein.

  • Oral (p.o.) Administration: The compound is suspended in a vehicle suitable for oral gavage (e.g., 0.5% carboxymethylcellulose in water). A single dose (e.g., 10 mg/kg) is administered using a gavage needle.

3. Blood Sampling:

  • Blood samples (approximately 50 µL) are collected from the saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

4. Bioanalysis:

  • Plasma concentrations of the drug are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • A standard curve is prepared by spiking known concentrations of the compound into blank plasma.

  • Quality control samples at low, medium, and high concentrations are included in each analytical run to ensure accuracy and precision.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin.

  • Key parameters calculated include:

    • Maximum plasma concentration (Cmax) and time to reach Cmax (Tmax).

    • Area under the plasma concentration-time curve (AUC).

    • Half-life (T½).

    • Clearance (CL).

    • Volume of distribution (Vd).

    • Oral bioavailability (F%), calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in the evaluation of these compounds, the following diagrams are provided.

experimental_workflow cluster_preclinical Preclinical Evaluation Compound Synthesis Compound Synthesis In Vitro Assays In Vitro Assays Compound Synthesis->In Vitro Assays Screening In Vivo PK Study In Vivo PK Study In Vitro Assays->In Vivo PK Study Candidate Selection Data Analysis Data Analysis In Vivo PK Study->Data Analysis PK Parameters Lead Optimization Lead Optimization Data Analysis->Lead Optimization Structure-Activity Relationship Lead Optimization->Compound Synthesis Iteration signaling_pathway NAAA NAAA Inflammation Inflammation NAAA->Inflammation Promotes PEA PEA PEA->NAAA Hydrolysis PEA->Inflammation Inhibits ARN19689 ARN19689 ARN19689->NAAA Inhibits

Unlocking Therapeutic Potential: A Comparative Guide to the Biological Activity of Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigid scaffold of Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate serves as a versatile starting point for the synthesis of a diverse array of biologically active compounds. This guide provides an objective comparison of the performance of various compound classes derived from this scaffold, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows.

Derivatives of the 3-azabicyclo[3.2.1]octane core have demonstrated significant activity across a range of biological targets, including monoamine transporters, opioid receptors, and nicotinic acetylcholine receptors (nAChRs). The constrained conformation of the bicyclic system often imparts high affinity and selectivity for these targets, making it an attractive scaffold in modern medicinal chemistry.

Comparative Analysis of Biological Activity

The following tables summarize the quantitative biological data for different classes of compounds synthesized from or related to the this compound scaffold.

Serotonin Transporter (SERT) Inhibitors

Compounds targeting the serotonin transporter are crucial for the treatment of depression and anxiety disorders. The 3-azabicyclo[3.2.1]octane framework has been successfully utilized to develop potent and selective SERT inhibitors.

Compound IDR GroupTargetKᵢ (nM)Selectivity (SERT vs. DAT)Selectivity (SERT vs. NET)
13b 4-(1-methylethenyl)phenyl at 3β, propanoyl at 2βSERT0.1150-fold~1000-fold

Table 1: Binding affinities of 3β-Aryl-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters.[1]

Opioid Receptor Antagonists

The development of selective opioid receptor antagonists is a key area of research for pain management and addiction therapies. The 8-azabicyclo[3.2.1]octane scaffold has been explored for its potential in developing kappa opioid receptor (KOR) antagonists.

Compound IDN-SubstitutionKOR IC₅₀ (nM)μ:κ Ratioδ:κ RatiohERG IC₅₀ (μM)
12 Cyclohexylurea moiety17293>174>33

Table 2: In vitro activity of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamide derivatives as KOR antagonists.[2]

Nicotinic Acetylcholine Receptor (nAChR) Ligands

Nicotinic acetylcholine receptors are implicated in a variety of neurological disorders, and compounds derived from the 3,8-diazabicyclo[3.2.1]octane core have shown high affinity for the α4β2 nAChR subtype.

Compound IDHeteroaryl Ring at Position 3α4β2 nAChR Kᵢ (nM)
1a 6-chloro-3-pyridazinyl4.1 ± 0.21

Table 3: Binding affinity of a 3,8-diazabicyclo[3.2.1]octane derivative at the α4β2 nAChR subtype.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key biological assays cited in this guide.

Radioligand Binding Assay for Serotonin Transporter (SERT)

This protocol describes a filtration-based competitive radioligand binding assay to determine the inhibitory constant (Kᵢ) of a test compound for the serotonin transporter.

Materials:

  • Membrane Preparation: Membranes from cells expressing the serotonin transporter (e.g., HEK293-hSERT cells).

  • Radioligand: [³H]-Citalopram or another suitable SERT-selective radioligand.

  • Test Compounds: Synthesized derivatives of this compound.

  • Reference Compound: A known SERT inhibitor (e.g., Sertraline).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well Filter Plates (e.g., GF/B glass fiber filters).

  • Liquid Scintillation Counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of test compounds and the reference compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-radiolabeled SERT inhibitor.

    • Test Compound: Membrane preparation, radioligand, and the desired concentration of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response curve).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[4][5][6]

Visualizing Biological Processes

Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.

NAAA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus NAPE N-acyl- phosphatidylethanolamine PEA_mem Palmitoylethanolamide (PEA) NAPE->PEA_mem NAPE-PLD NAAA N-Acylethanolamine- hydrolyzing Acid Amidase (NAAA) PEA_mem->NAAA Hydrolysis PPARa PPAR-α PEA_mem->PPARa Activation Palmitic_Acid Palmitic Acid NAAA->Palmitic_Acid Ethanolamine Ethanolamine NAAA->Ethanolamine NAAA_Inhibitor NAAA Inhibitor (Azabicyclo[3.2.1]octane Derivative) NAAA_Inhibitor->NAAA Inhibition Gene_Transcription Anti-inflammatory Gene Transcription PPARa->Gene_Transcription

Caption: Signaling pathway of NAAA inhibitors.

HTS_Workflow Start Start Compound_Library Compound Library (Azabicyclo[3.2.1]octane Derivatives) Start->Compound_Library Primary_Screening Primary High-Throughput Screening (HTS) Compound_Library->Primary_Screening Data_Analysis_1 Data Analysis & Hit Identification Primary_Screening->Data_Analysis_1 Dose_Response Dose-Response Confirmation Data_Analysis_1->Dose_Response Identified Hits IC50_Determination IC50 Determination Dose_Response->IC50_Determination Secondary_Assays Secondary Assays (Selectivity, Mechanism of Action) IC50_Determination->Secondary_Assays Confirmed Hits Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization End End Lead_Optimization->End

Caption: High-throughput screening workflow.

References

In Silico Modeling of 3-Azabicyclo[3.2.1]octane-Based Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 3-azabicyclo[3.2.1]octane scaffold has garnered significant attention in medicinal chemistry as a rigid and versatile framework for the design of potent and selective ligands targeting various central nervous system (CNS) receptors. This guide provides a comparative analysis of the in silico modeling of these ligands, with a focus on their interactions with monoamine transporters (MATs) and nicotinic acetylcholine receptors (nAChRs). We present a compilation of quantitative data from various studies, detailed experimental protocols for key in silico methodologies, and visualizations of relevant signaling pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Comparative Analysis of In Silico Performance

The 3-azabicyclo[3.2.1]octane framework offers a unique three-dimensional structure that can be strategically modified to achieve high affinity and selectivity for specific biological targets. In silico studies, including molecular docking, quantitative structure-activity relationship (QSAR), and molecular dynamics (MD) simulations, have been instrumental in elucidating the structure-activity relationships of these compounds and comparing them to other established pharmacophores.

Monoamine Transporter Ligands

Derivatives of 3-azabicyclo[3.2.1]octane have been extensively investigated as inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters play a crucial role in regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders. The rigid nature of the 3-azabicyclo[3.2.1]octane scaffold allows for precise orientation of substituents to interact with key residues within the transporter binding sites.

Comparison with Tropane Analogs:

Tropane alkaloids, such as cocaine, are well-known DAT inhibitors. The 3-azabicyclo[3.2.1]octane scaffold can be considered a close structural analog of the tropane ring system. The following table summarizes a comparison of the in vitro binding affinities (Ki) of various 3-azabicyclo[3.2.1]octane derivatives and tropane analogs for DAT, SERT, and NET, as reported in the literature.

Compound IDScaffoldR GroupDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Reference
1 3-Azabicyclo[3.2.1]octane8-alpha-phenyl234--[1]
2 3-Azabicyclo[3.2.1]octane8-beta-phenyl785--[1]
3 Tropane3α-[bis(4-fluorophenyl)methoxy]13>10000933[2]
4 Tropane3α-[bis(4-fluorophenyl)methylamino]21>100001200[2]
Cocaine Tropane-159--[1]

Note: '-' indicates data not reported in the cited source. The binding affinities were determined using radioligand binding assays with rat brain membranes.

Nicotinic Acetylcholine Receptor Ligands

The 3-azabicyclo[3.2.1]octane scaffold has also been explored for the development of ligands targeting nAChRs. These ligand-gated ion channels are involved in a wide range of physiological processes, and their dysfunction is implicated in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

Due to the limited availability of direct comparative in silico data in a tabular format for 3-azabicyclo[3.2.1]octane-based nAChR ligands against other scaffolds, a quantitative comparison table is not provided here. However, numerous studies have utilized pharmacophore modeling and molecular docking to design and evaluate these ligands, suggesting their potential to achieve high affinity and subtype selectivity.

Experimental Protocols for In Silico Modeling

To ensure the reproducibility and transparency of in silico studies, it is crucial to provide detailed methodologies. Below are generalized protocols for the key computational techniques discussed in this guide, based on common practices in the field.

Molecular Docking

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Objective: To predict the binding mode and estimate the binding affinity of 3-azabicyclo[3.2.1]octane-based ligands and their alternatives to their target receptors.

Protocol:

  • Protein Preparation:

    • Obtain the 3D structure of the target receptor (e.g., DAT, nAChR) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to ionizable residues at a physiological pH.

    • Perform energy minimization of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 2D structures of the 3-azabicyclo[3.2.1]octane-based ligands and their comparators.

    • Convert the 2D structures to 3D structures.

    • Assign appropriate protonation states and generate low-energy conformers for each ligand.

  • Docking Simulation:

    • Define the binding site on the receptor, typically based on the location of the co-crystallized ligand or through binding site prediction algorithms.

    • Set the grid box dimensions to encompass the entire binding site.

    • Perform the docking calculations using a suitable docking program (e.g., AutoDock, GOLD, Glide).

    • Specify the search algorithm parameters (e.g., number of genetic algorithm runs, population size, number of evaluations).

  • Analysis of Results:

    • Cluster the docked poses based on root-mean-square deviation (RMSD).

    • Analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the top-ranked poses and the receptor.

    • Compare the docking scores and binding modes of the 3-azabicyclo[3.2.1]octane-based ligands with those of the alternative scaffolds.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.

Objective: To develop a predictive model for the biological activity of 3-azabicyclo[3.2.1]octane-based ligands and to identify the key molecular descriptors influencing their potency.

Protocol:

  • Data Set Preparation:

    • Compile a dataset of 3-azabicyclo[3.2.1]octane derivatives with their experimentally determined biological activities (e.g., Ki, IC50).

    • Divide the dataset into a training set for model development and a test set for model validation.

  • Descriptor Calculation:

    • Calculate a wide range of molecular descriptors for each compound in the dataset. These can include 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), and 3D (e.g., steric, electronic) descriptors.

  • Model Development:

    • Use a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forest), to build a relationship between the calculated descriptors and the biological activity.

    • Perform feature selection to identify the most relevant descriptors.

  • Model Validation:

    • Assess the statistical quality of the model using parameters like the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and root mean square error (RMSE).

    • Validate the predictive power of the model using the external test set.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time.

Objective: To investigate the stability of the binding pose of a 3-azabicyclo[3.2.1]octane-based ligand within the receptor's binding site and to calculate the binding free energy.

Protocol:

  • System Setup:

    • Use the docked complex of the ligand and receptor as the starting structure.

    • Solvate the complex in a periodic box of water molecules.

    • Add counter-ions to neutralize the system.

  • Simulation Parameters:

    • Choose an appropriate force field for the protein, ligand, and water molecules (e.g., AMBER, CHARMM, GROMOS).

    • Define the simulation parameters, including the time step, temperature, pressure, and simulation duration.

  • Simulation Protocol:

    • Perform energy minimization of the entire system.

    • Gradually heat the system to the desired temperature (e.g., 300 K).

    • Equilibrate the system under constant volume and then constant pressure.

    • Run the production simulation for a sufficient length of time (e.g., nanoseconds to microseconds).

  • Trajectory Analysis:

    • Analyze the trajectory to assess the stability of the ligand's binding pose (e.g., by calculating the RMSD of the ligand).

    • Analyze the intermolecular interactions between the ligand and the receptor over time.

    • Calculate the binding free energy using methods such as MM/PBSA or MM/GBSA.

Signaling Pathway Visualizations

Understanding the signaling pathways associated with the target receptors is crucial for rational drug design. The following diagrams, generated using Graphviz, illustrate the signaling cascades initiated by the activation of nAChRs and the regulation of the dopamine transporter.

nAChR_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling nAChR nAChR Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx Opens ACh Acetylcholine / Ligand ACh->nAChR Binds Depolarization Membrane Depolarization Ion_Influx->Depolarization CaM CaM Ion_Influx->CaM Activates PKC PKC CaM->PKC MAPK MAPK Pathway PKC->MAPK CREB CREB Activation MAPK->CREB Gene_Expression Gene Expression (Neuronal Survival, Plasticity) CREB->Gene_Expression

Nicotinic Acetylcholine Receptor Signaling Pathway

DAT_Regulation cluster_membrane Presynaptic Membrane cluster_signaling Intracellular Regulation DAT Dopamine Transporter (DAT) Dopamine_neuron Dopamine (Neuron) DAT->Dopamine_neuron Translocates PKC PKC DAT->PKC Activates Dopamine_synapse Dopamine (Synapse) Dopamine_synapse->DAT Binds for reuptake Ligand 3-Azabicyclo[3.2.1]octane Ligand Ligand->DAT Inhibits MAPK MAPK PKC->MAPK DAT_Internalization DAT Internalization (Reduced Reuptake) MAPK->DAT_Internalization

Dopamine Transporter Regulation and Signaling

Conclusion

In silico modeling plays a pivotal role in the discovery and development of novel ligands based on the 3-azabicyclo[3.2.1]octane scaffold. This guide provides a comparative overview of their in silico performance against other established chemical classes, alongside detailed experimental protocols and signaling pathway visualizations. By leveraging these computational approaches, researchers can accelerate the design of more potent and selective drug candidates targeting a range of CNS disorders. The continued application of these methods will undoubtedly lead to a deeper understanding of the therapeutic potential of this versatile chemical scaffold.

References

A Comparative Guide to Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate and its Bioisosteric Diamine Alternatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is paramount to achieving desired pharmacological profiles. Diamine moieties are ubiquitous in bioactive compounds, serving as critical pharmacophores that influence a molecule's interaction with its biological target, as well as its physicochemical properties. This guide provides an objective comparison of tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate, a conformationally constrained diamine, with two commonly employed bioisosteric alternatives: N-Boc-piperazine and 1-Boc-4-aminopiperidine.

The rigid bicyclic structure of this compound offers a distinct three-dimensional arrangement of its amino groups, which can lead to enhanced binding affinity and selectivity for specific biological targets. This comparison will delve into the physicochemical properties and pharmacological performance of these diamine bioisosteres, with a focus on their application as core fragments in the design of muscarinic acetylcholine M2 receptor antagonists.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a drug candidate, such as its acidity (pKa), lipophilicity (logP), and membrane permeability, are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of key physicochemical parameters for the three diamine scaffolds.

PropertyThis compoundN-Boc-piperazine1-Boc-4-aminopiperidine
Molecular Weight ( g/mol ) 226.32186.25200.28
pKa (Predicted) Basic pKa: ~9.58.45[1]10.10[2]
XlogP (Predicted) 1.20.50.7[3]
Topological Polar Surface Area (TPSA) (Ų) 55.641.655.6[3][4]
Cell Permeability (PAMPA) Moderate to High (Predicted)Moderate (Predicted)Moderate (Predicted)

Note: Experimental data for this compound is limited; therefore, some values are predicted based on its structure.

Pharmacological Performance: Muscarinic Acetylcholine M2 Receptor Antagonism

The muscarinic acetylcholine M2 receptor, a G protein-coupled receptor (GPCR), plays a crucial role in regulating cardiac function and is a key target in the treatment of various cardiovascular and respiratory diseases. The conformationally restricted nature of the 8-azabicyclo[3.2.1]octane scaffold has been explored in the design of potent M2 receptor antagonists. To provide a comparative framework, we will examine hypothetical data based on known structure-activity relationships (SAR) for M2 antagonists incorporating these diamine cores.

Table 2: Comparative Pharmacological Data for Hypothetical M2 Receptor Antagonists

ParameterCompound A (with this compound)Compound B (with N-Boc-piperazine)Compound C (with 1-Boc-4-aminopiperidine)
Binding Affinity (Ki, nM) 5.225.815.1
Functional Activity (IC50, nM) in cAMP Assay 10.552.333.7
ERK1/2 Phosphorylation (EC50, nM) 15.275.148.9

This hypothetical data illustrates that the rigid and defined spatial orientation of the amino groups in the 8-azabicyclo[3.2.1]octane scaffold (Compound A) can lead to a significant increase in binding affinity and functional potency compared to the more flexible piperazine (Compound B) and aminopiperidine (Compound C) cores.

Signaling Pathways and Experimental Workflows

The interaction of antagonists with the M2 muscarinic receptor modulates downstream signaling cascades. A primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Another important signaling event is the modulation of the mitogen-activated protein kinase (MAPK) pathway, often assessed by measuring the phosphorylation of ERK1/2.

GPCR_Signaling cluster_membrane Cell Membrane M2R M2 Receptor G_protein Gi/o Protein M2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC cAMP cAMP AC->cAMP converts from Antagonist Antagonist (e.g., Compound A) Antagonist->M2R blocks Acetylcholine Acetylcholine Acetylcholine->M2R activates ATP ATP ATP->AC PKA PKA cAMP->PKA ERK ERK1/2 PKA->ERK pERK pERK1/2 ERK->pERK Transcription Gene Transcription pERK->Transcription

Figure 1. Simplified signaling pathway of the M2 muscarinic acetylcholine receptor.

The experimental evaluation of these compounds follows a logical workflow, starting from the assessment of their fundamental physicochemical properties to detailed pharmacological characterization.

Experimental_Workflow cluster_physchem Physicochemical Characterization cluster_pharm Pharmacological Evaluation pKa pKa Determination Binding Competitive Binding Assay (Ki determination) pKa->Binding logP logP Determination logP->Binding PAMPA PAMPA for Permeability PAMPA->Binding cAMP_assay cAMP Accumulation Assay (Functional Antagonism, IC50) Binding->cAMP_assay ERK_assay ERK1/2 Phosphorylation Assay (Downstream Signaling, EC50) cAMP_assay->ERK_assay

Figure 2. Experimental workflow for comparing diamine bioisosteres.

Experimental Protocols

Detailed and validated protocols are essential for the accurate comparison of these diamine bioisosteres.

1. Determination of pKa and logP

  • Method: Potentiometric titration and shake-flask method, respectively.

  • Protocol: A standardized protocol, such as the one described by Avdeef et al., is employed. Briefly, for pKa determination, the compound is dissolved in a methanol/water solution, and the pH is measured as a function of added standard acid or base. For logP determination, the compound is partitioned between n-octanol and water, and the concentration in each phase is determined by UV-Vis spectroscopy or LC-MS.

2. Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Method: A non-cell-based assay to predict passive membrane permeability.

  • Protocol: A filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane. The test compound is added to the donor wells, and after an incubation period, the amount of compound that has permeated into the acceptor wells is quantified by LC-MS/MS.

3. Competitive Radioligand Binding Assay for M2 Receptor

  • Method: To determine the binding affinity (Ki) of the test compounds.

  • Protocol: Membranes from cells expressing the M2 receptor are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine). The radioactivity is measured by liquid scintillation counting, and the Ki values are calculated using the Cheng-Prusoff equation.

4. cAMP Accumulation Assay

  • Method: To assess the functional antagonism of the M2 receptor.

  • Protocol: Cells expressing the M2 receptor are pre-treated with the test compound at various concentrations, followed by stimulation with a known M2 receptor agonist (e.g., carbachol) in the presence of a phosphodiesterase inhibitor (e.g., IBMX). The intracellular cAMP levels are then measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout. The IC50 values are determined from the concentration-response curves.

5. ERK1/2 Phosphorylation Assay

  • Method: To evaluate the effect of the antagonists on downstream signaling.

  • Protocol: Cells expressing the M2 receptor are treated with the test compounds and then stimulated with an agonist. Cell lysates are then prepared, and the levels of phosphorylated ERK1/2 and total ERK1/2 are quantified using a sandwich ELISA or Western blotting with specific antibodies. The EC50 values are calculated from the concentration-dependent inhibition of agonist-induced ERK1/2 phosphorylation.

Conclusion

The choice of a diamine scaffold in drug design is a critical decision that significantly impacts the physicochemical and pharmacological properties of a molecule. While the flexible piperazine and aminopiperidine moieties offer synthetic tractability, the conformationally constrained 8-azabicyclo[3.2.1]octane core of this compound can provide a distinct advantage in achieving high binding affinity and functional potency, particularly for targets that recognize specific spatial arrangements of pharmacophoric groups. The data and protocols presented in this guide offer a framework for the objective comparison of these and other diamine bioisosteres, enabling more informed decisions in the pursuit of novel and effective therapeutics.

References

A Comparative Guide to the Conformational Analysis of the 3-Azabicyclo[3.2.1]octane Ring System

Author: BenchChem Technical Support Team. Date: December 2025

The 3-azabicyclo[3.2.1]octane scaffold is a key structural motif in medicinal chemistry, valued for the conformational rigidity it imparts upon molecules, which is crucial for optimizing ligand-receptor interactions.[1] This guide provides a comparative analysis of its conformational properties against other significant azabicyclic systems, supported by experimental and computational data.

Introduction to the 3-Azabicyclo[3.2.1]octane System

The 3-azabicyclo[3.2.1]octane ring system consists of a piperidine ring fused with a cyclopentane ring. This structure typically adopts a chair-envelope conformation.[2] The piperidine ring exists in a chair form, while the five-membered ring adopts an envelope shape. The orientation of substituents, particularly on the nitrogen atom, plays a critical role in the overall conformation and subsequent biological activity.[2][3] This conformational restriction is a valuable tool in ligand design for targets such as G-protein coupled receptors (GPCRs) and various enzymes.[1]

Conformational Comparison with Alternative Scaffolds

To understand the unique properties of the 3-azabicyclo[3.2.1]octane system, it is compared with two other prominent azabicyclic scaffolds: the isomeric 8-azabicyclo[3.2.1]octane (Tropane) and the more rigid 1-azabicyclo[2.2.2]octane (Quinuclidine) .

  • Tropane (8-Azabicyclo[3.2.1]octane): As a structural isomer, the tropane skeleton is found in numerous bioactive compounds.[4] Its piperidine ring also adopts a chair conformation, with the N-methyl group predominantly in the equatorial position to minimize steric hindrance.[3] However, the placement of the nitrogen at the bridgehead position (position 8) significantly influences the overall shape and accessibility of the nitrogen's lone pair compared to the 3-azabicyclo[3.2.1]octane system.

  • Quinuclidine (1-Azabicyclo[2.2.2]octane): This system is highly rigid due to its symmetrical cage-like structure, composed of three fused piperidine rings in chair conformations. This high degree of rigidity severely limits its conformational flexibility, making it a useful scaffold for probing specific pharmacophore models where a fixed spatial arrangement of functional groups is desired.

Quantitative Conformational Data

The conformational preferences of these ring systems can be quantified using computational modeling and spectroscopic techniques. Density Functional Theory (DFT) calculations are often employed to determine the relative stabilities of different conformers.

Table 1: Calculated Relative Energies of Azabicyclic Conformations

Ring System Conformation 1 Conformation 2 Energy Difference (kcal/mol) Reference
3-Azabicyclo[3.2.1]octane Chair-like Boat-like < 9 kcal/mol [1]
Tropane N-methyl equatorial N-methyl axial ~2:1 preference in gas phase [4]
9-Azabicyclo[3.3.1]nonane Chair-Chair Boat-Chair Varies with substitution

Note: The energy difference for 3-azabicyclo[3.2.1]octane represents the barrier between conformations, with the chair-like form being more stable.[1] For tropane, the value reflects the population ratio of N-invertomers.

NMR spectroscopy provides experimental validation of these conformations through the analysis of coupling constants (J-values) and Nuclear Overhauser Effect (NOE) data.

Table 2: Representative ¹H NMR Data for Conformational Assignment

Ring System Key Protons Typical J-values (Hz) Conformational Implication Reference
3-Azabicyclo[3.2.1]octane Bridgehead protons Varies Indicates chair-envelope geometry [2]
Tropane H-2/H-4 with H-3 Large J(ax,ax), Small J(ax,eq) Confirms chair conformation of piperidine ring [3]

| Quinuclidine | - | - | High symmetry leads to simpler spectra |[5] |

Workflow for Conformational Analysis

The determination of a bicyclic system's conformation follows a well-established workflow, integrating computational and experimental techniques.

G cluster_start Initiation cluster_methods Analytical Methods cluster_end Conclusion A Compound Synthesis/ Isolation B Computational Modeling (DFT, Ab Initio) A->B C NMR Spectroscopy (¹H, ¹³C, NOE) A->C D X-ray Crystallography A->D E Data Integration & Analysis B->E C->E D->E (Solid State) F Final Conformational Assignment E->F

Workflow for determining the conformation of azabicyclic systems.

Experimental Protocols

1. NMR Spectroscopy for Conformational Analysis

  • Objective: To determine the solution-state conformation of the azabicyclic ring.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube.

    • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to observe chemical shifts and coupling constants. High-field instruments (≥400 MHz) are recommended for better resolution.

    • 2D NMR (COSY & NOESY):

      • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to assign signals to specific protons within the bicyclic system.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons. Strong NOE cross-peaks between protons that are close in space (e.g., 1,3-diaxial protons) are definitive evidence for a specific conformation, such as a chair form.

    • Data Analysis: Analyze coupling constants (³JHH) to infer dihedral angles using the Karplus equation. Integrate COSY and NOESY data to build a 3D model of the molecule's preferred conformation in solution.[2]

2. Computational Modeling (DFT)

  • Objective: To calculate the relative energies of possible conformers and predict geometric parameters.

  • Methodology:

    • Structure Building: Construct the 3D structure of the azabicyclic compound using molecular modeling software.

    • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers (e.g., chair, boat, twist-boat).

    • Geometry Optimization and Energy Calculation: For each identified conformer, perform geometry optimization and frequency calculations using Density Functional Theory (DFT). A common level of theory is B3LYP with a basis set such as 6-31G*.[1]

    • Analysis: Compare the calculated relative energies (including zero-point vibrational energy corrections) to determine the global minimum energy conformation and the energy barriers between conformers.[1] The calculated geometric parameters (bond lengths, dihedral angles) can be compared with experimental data from X-ray crystallography.

3. Single-Crystal X-ray Crystallography

  • Objective: To determine the precise solid-state conformation and molecular geometry.

  • Methodology:

    • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

    • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with monochromatic X-rays.

    • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain a final, accurate 3D structure of the molecule as it exists in the crystal lattice.[2]

    • Analysis: The resulting structure provides highly accurate bond lengths, bond angles, and dihedral angles, confirming the solid-state conformation (e.g., chair-envelope).[2] This serves as a benchmark for comparison with solution-state (NMR) and gas-phase (computational) data.

References

A Comparative Guide to Purity Assessment of Synthesized 3-Azabicyclo[3.2.1]octane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-azabicyclo[3.2.1]octane scaffold is a key structural motif in a wide range of biologically active compounds and approved pharmaceuticals. The stereochemical complexity and synthetic routes to these molecules often necessitate rigorous purification and subsequent purity assessment to ensure the identity, quality, and safety of the final compounds. This guide provides an objective comparison of common analytical techniques for determining the purity of synthesized 3-azabicyclo[3.2.1]octane derivatives, supported by experimental data and detailed methodologies.

Overview of Purity Assessment Workflow

The overall process from a crude synthetic product to a highly pure and well-characterized 3-azabicyclo[3.2.1]octane derivative typically involves one or more purification steps followed by a battery of analytical tests to confirm purity. The choice of purification and analytical methods depends on the physicochemical properties of the derivative, the nature of the expected impurities, and the intended application of the compound.

Purity Assessment Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis crude_product Crude Synthesized Product recrystallization Recrystallization crude_product->recrystallization Purification chromatography Column Chromatography crude_product->chromatography Purification pure_compound Pure Compound (>95%) recrystallization->pure_compound chromatography->pure_compound hplc HPLC / UPLC-MS qnmr qNMR gcms GC-MS ea Elemental Analysis pure_compound->hplc Purity Verification pure_compound->qnmr Purity Verification pure_compound->gcms Purity Verification pure_compound->ea Purity Verification

A generalized workflow from synthesis to purity verification.

Comparison of Key Analytical Methods

The purity of 3-azabicyclo[3.2.1]octane derivatives is typically assessed using a combination of chromatographic and spectroscopic techniques. Each method offers distinct advantages and is suited for detecting different types of impurities.

Analytical Method Principle Typical Purity Range Reported Advantages Disadvantages
High-Performance Liquid Chromatography (HPLC/UPLC-MS) Separation based on polarity and interaction with stationary phase.>95% - >99%[1][2]High resolution and sensitivity, applicable to a wide range of non-volatile and thermally labile compounds, can be coupled with MS for impurity identification.[3]Requires soluble samples, can be more expensive and complex than other methods.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.>95% (can be highly accurate)[1]Provides an absolute measure of purity without a specific reference standard of the analyte, non-destructive, and provides structural information on impurities.[4]Lower sensitivity compared to chromatographic techniques, requires a relatively pure internal standard, and complex mixtures can lead to signal overlap.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on boiling point and polarity.>97%Excellent for volatile and thermally stable derivatives, high sensitivity and specificity, ideal for residual solvent analysis.[5]Requires volatile and thermally stable analytes (derivatization may be necessary), potential for on-column degradation of sensitive compounds.[4]
Elemental Analysis (CHNS) Combustion of the sample to determine the percentage of C, H, N, and S.Within ±0.4% of theoretical valuesProvides fundamental information on the elemental composition, confirms the empirical formula of the pure substance.Does not distinguish between the target compound and isomers or impurities with the same elemental composition, requires a relatively pure sample for accurate results.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible purity data. The following sections provide representative experimental protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC/UPLC-MS)

HPLC is a cornerstone for purity assessment in pharmaceutical development due to its high resolving power.[3] For 3-azabicyclo[3.2.1]octane derivatives, which are often polar, reverse-phase chromatography is commonly employed.

Experimental Protocol: UPLC-MS for Purity Determination

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized 3-azabicyclo[3.2.1]octane derivative in a suitable diluent (e.g., 0.1% formic acid in water/acetonitrile) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • System: Waters ACQUITY UPLC with a single quadrupole mass spectrometer.

    • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would be to start at 5% B, increase to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1-5 µL.

    • Detection: UV at 214 nm and 254 nm, and/or mass spectrometry (ESI+).

  • Data Analysis:

    • The purity is determined by calculating the peak area of the main component as a percentage of the total peak area of all components detected in the chromatogram.

HPLC Workflow sample Dissolved & Filtered Sample injection UPLC Injection sample->injection separation C18 Column Separation injection->separation detection UV & MS Detection separation->detection analysis Peak Area Integration & Purity Calculation detection->analysis

Workflow for HPLC/UPLC-MS purity analysis.
Quantitative NMR (qNMR)

qNMR is a primary analytical method that provides an absolute purity value without the need for a reference standard of the analyte.[4]

Experimental Protocol: ¹H qNMR for Absolute Purity Determination

  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) approximately 10-20 mg of the 3-azabicyclo[3.2.1]octane derivative into an NMR tube.

    • Accurately weigh (to 0.01 mg) a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The standard should have a known purity and signals that do not overlap with the analyte.

    • Add a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) to dissolve both the sample and the internal standard completely.

  • Instrumentation and Parameters:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

qNMR Logic cluster_inputs Inputs cluster_nmr NMR Data mass_analyte Mass of Analyte calculation Purity Calculation mass_analyte->calculation mass_std Mass of Standard mass_std->calculation purity_std Purity of Standard purity_std->calculation mw_analyte MW of Analyte mw_analyte->calculation mw_std MW of Standard mw_std->calculation int_analyte Integral of Analyte Signal int_analyte->calculation n_analyte Protons in Analyte Signal n_analyte->calculation int_std Integral of Standard Signal int_std->calculation n_std Protons in Standard Signal n_std->calculation result Absolute Purity (%) calculation->result

Logical relationship of inputs for qNMR purity calculation.
Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable 3-azabicyclo[3.2.1]octane derivatives, GC-MS offers excellent sensitivity and is the gold standard for identifying volatile impurities and residual solvents.[5]

Experimental Protocol: GC-MS for Purity and Volatile Impurity Analysis

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

    • If the compound has low volatility or poor peak shape, derivatization (e.g., silylation) may be necessary.

  • Instrumentation and Conditions:

    • System: Agilent GC-MS system (e.g., 7890B GC with 5977A MSD).

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Mass Range: 40-500 amu.

  • Data Analysis:

    • Purity is determined by the area percent report of the main peak.

    • Impurities are identified by comparing their mass spectra to library databases (e.g., NIST).

Elemental Analysis

Elemental analysis is a fundamental technique to confirm the elemental composition of a newly synthesized compound, which indirectly speaks to its purity.

Experimental Protocol: CHNS Analysis

  • Sample Preparation:

    • The sample must be thoroughly dried to remove any residual solvents.

    • Accurately weigh 2-3 mg of the sample into a tin capsule.

  • Instrumentation:

    • Use a calibrated elemental analyzer. The instrument performs combustion of the sample at high temperatures in an oxygen-rich environment.

  • Data Analysis:

    • The instrument detects the combustion products (CO₂, H₂O, N₂, SO₂) and calculates the percentage of each element.

    • The experimental percentages should be within ±0.4% of the theoretical values for the proposed molecular formula to be considered pure.

Alternative and Complementary Techniques

  • Chiral HPLC: For enantiomeric or diastereomeric purity assessment of chiral 3-azabicyclo[3.2.1]octane derivatives, chiral HPLC is essential. This technique uses a chiral stationary phase to separate stereoisomers.[6]

  • Titration: For basic 3-azabicyclo[3.2.1]octane derivatives, acid-base titration can be a simple and accurate method to determine the assay of the amine functional group.[4]

Conclusion

The purity assessment of synthesized 3-azabicyclo[3.2.1]octane derivatives requires a multi-faceted analytical approach. HPLC/UPLC-MS is a versatile and high-resolution technique suitable for a broad range of derivatives. qNMR provides an absolute measure of purity and is invaluable for characterizing reference standards. GC-MS is the preferred method for volatile compounds and residual solvent analysis. Elemental analysis provides fundamental confirmation of the elemental composition. The selection of the most appropriate methods should be based on the properties of the specific derivative and the requirements of the research or drug development program. Validation of the chosen analytical methods is crucial to ensure the reliability and accuracy of the purity data.[7][8]

References

Safety Operating Guide

Proper Disposal of Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate, a common reagent in synthetic chemistry. Adherence to these guidelines is essential for minimizing risks and complying with regulatory standards.

Hazard Profile

This compound is classified with the following hazards:

  • Causes skin irritation.[1][2][3]

  • Causes serious eye damage or irritation.[1][2][3]

  • May cause respiratory irritation.[1][2][3]

Understanding these hazards informs the necessity of the stringent handling and disposal protocols outlined below.

Personal Protective Equipment (PPE)

Before handling or preparing for disposal, ensure the following personal protective equipment is worn:

  • Chemical-resistant gloves

  • Protective clothing and boots

  • Eye and face protection (safety glasses with side-shields or goggles)

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed professional waste disposal service.

  • Initial Containment :

    • Ensure the chemical is stored in a suitable, tightly closed, and properly labeled container.

    • For any spills, avoid creating dust.[3] Gently sweep or shovel the material into a suitable, closed container for disposal.[3]

  • Waste Collection :

    • Collect surplus and non-recyclable amounts of the chemical for disposal.

    • Contaminated packaging and containers should be treated as the chemical itself and disposed of as unused product.[3]

  • Engage a Licensed Disposal Company :

    • Contact a licensed professional waste disposal service to handle the disposal of this material.[3]

    • Provide the service with the Safety Data Sheet (SDS) to ensure they are fully aware of the chemical's properties and hazards.

  • Environmental Protection :

    • Under no circumstances should this chemical or its containers be allowed to enter drains or waterways.[3]

Emergency Procedures

  • Skin Contact : Immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1]

  • Eye Contact : Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]

  • Inhalation : Move the person into fresh air.[1] If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[1][4]

The following diagram outlines the decision-making process for the proper disposal of this compound.

cluster_start Start: Chemical for Disposal cluster_assessment Hazard & Quantity Assessment cluster_containment Containment & Labeling cluster_disposal Disposal Protocol cluster_end Completion start This compound assess Is the material contaminated or surplus? start->assess contain Ensure proper containment in a labeled, sealed container assess->contain Yes contact_pro Contact Licensed Waste Disposal Service contain->contact_pro provide_sds Provide Safety Data Sheet (SDS) contact_pro->provide_sds arrange_pickup Arrange for Professional Pickup and Disposal provide_sds->arrange_pickup end_node Disposal Complete arrange_pickup->end_node

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.

Chemical Hazards: This compound is known to cause skin irritation, serious eye irritation or damage, and may cause respiratory irritation.[1][2] Adherence to the following safety protocols is critical to mitigate these risks.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this chemical. The following table summarizes the required equipment.

PPE CategoryItemSpecification
Eye/Face Protection Safety goggles or face shieldMust provide a complete seal around the eyes.[1][3]
Hand Protection GlovesChemical-resistant. Inspect prior to use.[3][4]
Body Protection Protective clothingLab coat or other suitable protective clothing.[1][3]
Chemical-resistant bootsRecommended for spill response.[3]
Respiratory Protection RespiratorUse in a well-ventilated area.[1] A NIOSH-approved respirator may be required for spill cleanup.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible substances.[3]

  • Keep the container tightly closed when not in use.[1][3]

2. Handling and Use:

  • All handling should be conducted in a chemical fume hood to ensure adequate ventilation.[3]

  • Avoid breathing dust or vapor.[3]

  • Prevent contact with skin and eyes by wearing the appropriate PPE.[1][4]

  • Wash hands thoroughly after handling the compound.[1]

  • An eyewash station and safety shower must be readily available.[3]

3. Spill Management:

  • In case of a spill, evacuate the area.

  • Wear appropriate PPE, including a respirator, impervious boots, and heavy rubber gloves.

  • For solid spills, carefully scoop the material into a suitable disposal container.

  • For liquid spills, absorb the material with an inert substance and place it into a container for disposal.

  • Ventilate the spill area and wash it thoroughly after cleanup is complete.

4. First Aid Measures:

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[1][3]

  • If on skin: Wash with plenty of soap and water.[1] If skin irritation occurs, get medical advice.[1]

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

5. Disposal Plan:

  • Dispose of the chemical and its container as hazardous waste.

  • All disposal must be conducted by a licensed disposal company and in accordance with local, state, and federal regulations.

  • Do not allow the product to enter drains or waterways.[1][4]

Experimental Workflow: Safe Handling Protocol

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE: - Goggles - Gloves - Lab Coat B Prepare Fume Hood A->B C Retrieve Chemical from Storage B->C Start Handling D Weigh/Measure in Fume Hood C->D E Conduct Experiment D->E F Decontaminate Work Area E->F Experiment Complete G Dispose of Waste in Hazardous Waste Container F->G H Doff PPE G->H I Wash Hands H->I

Caption: Workflow for handling this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。